(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
Description
BenchChem offers high-quality (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMNPPUVLZEIJ-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715423 | |
| Record name | (1R,3S)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19042-35-4 | |
| Record name | 19042-35-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1R,3S)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride chemical properties.
An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a chiral building block of significant interest in modern drug discovery and development. Its unique stereochemistry and constrained cyclic structure make it a valuable scaffold for introducing specific conformational properties into bioactive molecules. This document is intended for researchers, medicinal chemists, and process development scientists, offering insights into its chemical properties, synthesis, analysis, and applications.
Core Chemical Identity and Physicochemical Properties
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is the hydrochloride salt of a specific stereoisomer of 3-aminocyclopentanecarboxylic acid. The "(1R,3S)" designation defines the absolute configuration at the two chiral centers, which is crucial for its specific interactions with biological targets.[1] The hydrochloride salt form is typically preferred in laboratory and development settings to improve stability and handling characteristics compared to the free amino acid (zwitterionic) form.
The fundamental properties of this compound are summarized in the table below. This data is critical for designing synthetic reactions, developing analytical methods, and formulating experimental protocols.
| Property | Value | Source(s) |
| CAS Number | 147780-44-7 | [2][3][4] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2][4] |
| Molecular Weight | 165.62 g/mol | [2][4] |
| Physical Form | Solid, off-white to beige crystalline powder | [5] |
| Purity | Typically ≥97% | [3] |
| Melting Point | 172.1 °C (for the free base) | [5][6] |
| Solubility | Slightly soluble in water (for the free base) | [5] |
| InChI Key | YJRMNPPUVLZEIJ-JBUOLDKXSA-N | [3] |
Structural Elucidation and Stereochemistry
The precise three-dimensional arrangement of atoms in (1R,3S)-3-Aminocyclopentanecarboxylic acid is fundamental to its utility. The cyclopentane ring constrains the molecule, and the cis relationship between the amino and carboxylic acid groups (as dictated by the 1R,3S configuration) presents a specific spatial orientation for further chemical modification.
Caption: Chemical structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
Applications in Pharmaceutical Research and Development
This molecule is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial chiral building block. Its constrained structure allows it to act as a mimic of natural amino acids or peptide turns, a strategy frequently employed in medicinal chemistry to enhance potency, selectivity, and metabolic stability.
-
Neurological Disorders: Due to its structural similarity to neurotransmitter amino acids like GABA and glutamate, this scaffold is explored for developing drugs targeting neurological pathways.[7][8]
-
Peptidomimetics: It is used to synthesize cyclic RGD (Arginine-Glycine-Aspartic acid) peptides, which are crucial for studying cell adhesion processes mediated by integrins.[5]
-
Antagonists for Inflammatory Pathways: The compound is a documented intermediate in the preparation of potent and selective antagonists for chemokine receptor CCR1, a target for inflammatory diseases.[5]
-
Chiral Synthesis: As a pure enantiomer, it is a valuable starting material in asymmetric synthesis, ensuring the production of enantiomerically pure final compounds, which is a regulatory requirement for many modern drugs.[7]
Synthesis and Manufacturing Insights
The synthesis of enantiomerically pure (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride presents a significant challenge due to the two stereocenters. Industrial routes often prioritize stereocontrol and cost-effectiveness. While specific proprietary methods vary, a common strategy involves a chiral Diels-Alder reaction followed by several transformation steps.
A generalized synthetic workflow is outlined below. The key is establishing the correct stereochemistry early in the process.
Caption: High-level workflow for a potential synthetic route.
This approach, suggested by patent literature for related structures, often begins with a copper-catalyzed Diels-Alder reaction between cyclopentadiene and a chiral nitrosyl compound.[9][10] This step is critical as it sets the relative and absolute stereochemistry. Subsequent steps involve reduction, deprotection of protecting groups, and finally, acidification with hydrochloric acid to isolate the target product.[9][10] The choice of chiral auxiliary and reaction conditions is paramount for achieving high enantiomeric excess (ee).[6]
Analytical Methodologies for Quality Control
Ensuring the chemical purity and stereochemical integrity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is essential for its use in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the primary method for this assessment.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol provides a self-validating system for assessing the purity of the title compound. The causality behind the chosen parameters is to achieve optimal separation from potential impurities, such as stereoisomers or synthesis byproducts.
Objective: To determine the purity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride by area percent.
Instrumentation:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Diluent: Water or Mobile Phase A
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases by adding 1 mL of TFA to 1 L of HPLC-grade water (for A) and 1 L of HPLC-grade acetonitrile (for B). Degas before use.
-
Standard/Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve in 10 mL of diluent to achieve a concentration of ~0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks.
Trustworthiness Check: The system suitability is confirmed by ensuring the main peak is sharp and symmetrical. The use of a gradient ensures that both polar and non-polar impurities are eluted from the column, providing a comprehensive purity assessment.
Safety, Handling, and Storage
Proper handling of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is crucial for laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.
| Hazard Information | GHS Classification | Precautionary Statements |
| Signal Word | Warning | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338 |
| Pictogram | GHS07 (Harmful/Irritant) | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][11] |
Handling:
-
Use in a well-ventilated area or fume hood to avoid inhalation of dust.[12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[12]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Recommended storage temperature is 4°C.
-
Protect from light to prevent degradation.
Conclusion
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a specialized chemical intermediate whose value lies in its defined stereochemistry and rigid structure. For the drug development professional, it offers a reliable tool for creating conformationally constrained molecules with improved pharmacological properties. A thorough understanding of its chemical properties, analytical profiles, and handling requirements is essential for its effective and safe application in the synthesis of next-generation therapeutics.
References
-
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497. PubChem. [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. PubChem. [Link]
-
WO/2020/132819 METHOD FOR PREPARING (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE. WIPO Patentscope. [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride - Amino Acide Derivatives. Crysdot. [Link]
- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
(1R,3S)-3-aminocyclopentane-1-carboxylic acid Hydrochloric Acid Salt | 147780-44-7. Bio-Techne. [Link]
-
(1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride. Cenmed. [Link]
Sources
- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 3. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride [cymitquimica.com]
- 4. biosynth.com [biosynth.com]
- 5. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]
- 6. (1R,3S)-3-Aminocyclopentanecarboxylic acid, 95%, 98% ee | Fisher Scientific [fishersci.ca]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 10. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 11. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: Structure, Stereochemistry, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a conformationally restricted analog of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Its rigid cyclopentane core locks the amino and carboxylic acid functional groups in a specific spatial orientation, making it a valuable tool in neuropharmacology and a key building block for the development of novel therapeutics targeting GABA receptors. This guide provides a comprehensive overview of its structure, stereochemistry, synthesis, and its significance in drug discovery, with a particular focus on its interaction with GABA receptors.
Molecular Structure and Stereochemistry: A Foundation of Specificity
The therapeutic potential and biological activity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride are intrinsically linked to its precise three-dimensional structure. The molecule possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring, giving rise to four possible stereoisomers. The (1R,3S) designation specifies a particular enantiomer with a defined absolute configuration.
The IUPAC name, cis-(1R,3S)-3-aminocyclopentane-1-carboxylic acid, reveals a crucial stereochemical feature: the amino group at C3 and the carboxylic acid group at C1 are on the same face of the cyclopentane ring.[1][2] This cis relationship is a key determinant of its biological activity, as it mimics a specific conformation of GABA, allowing it to interact with GABA receptors.
The hydrochloride salt is formed by the protonation of the amino group, which enhances the compound's stability and solubility in aqueous media, a desirable property for pharmaceutical applications.
| Identifier | Value | Source |
| Chemical Formula | C₆H₁₂ClNO₂ | [3] |
| Molecular Weight | 165.62 g/mol | [3] |
| CAS Number | 147780-44-7 | N/A |
| Appearance | White to off-white solid | [3][4] |
Visualizing the Stereochemistry
To fully appreciate the spatial arrangement of the functional groups, a three-dimensional representation is essential. The cyclopentane ring adopts a non-planar, puckered conformation, which influences the positioning of the amino and carboxyl substituents.
Caption: 2D representation of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride highlighting the cis-stereochemistry.
Synthesis and Characterization: Achieving Stereochemical Purity
The synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride presents a significant challenge due to the need for precise control over the stereochemistry at two chiral centers. Several synthetic strategies have been developed, often employing chiral starting materials or asymmetric reactions to achieve the desired enantiopurity.
Conceptual Synthetic Approach
The key steps in such a synthesis would likely involve:
-
Chiral Diels-Alder Reaction: A hetero-Diels-Alder reaction between cyclopentadiene and a chiral nitroso species (generated in situ) can establish the desired (1R,3S) stereochemistry in the resulting cycloadduct. The choice of a suitable chiral auxiliary is critical for high stereoselectivity.
-
Reduction and Functional Group Manipulations: The initial cycloadduct would then undergo a series of reduction and functional group transformations to convert the nitrogen-containing moiety to an amine and to introduce the carboxylic acid functionality.
-
Purification and Salt Formation: The final free amino acid is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Caption: Conceptual workflow for the stereoselective synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
Characterization
The structural integrity and purity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride are confirmed through a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aliphatic region corresponding to the cyclopentane ring protons. The chemical shifts and coupling constants would be indicative of the cis stereochemistry. |
| ¹³C NMR | Signals corresponding to the five cyclopentane carbons and the carbonyl carbon of the carboxylic acid. |
| FTIR | Characteristic absorption bands for the N-H stretches of the ammonium salt, the C=O stretch of the carboxylic acid, and O-H stretching vibrations.[5] |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₆H₁₁NO₂) and a fragmentation pattern consistent with the cyclopentane ring structure. |
| Chiral HPLC | A single major peak, confirming the enantiomeric purity of the (1R,3S) isomer. |
Mechanism of Action and Applications in Drug Discovery
The primary pharmacological interest in (1R,3S)-3-Aminocyclopentanecarboxylic acid lies in its activity as a GABA analogue. By restricting the conformation of the GABA backbone, it provides a tool to probe the specific spatial requirements of GABA receptors.
Interaction with GABA Receptors
Research has shown that the stereoisomers of 3-aminocyclopentanecarboxylic acid exhibit distinct pharmacological profiles at different GABA receptor subtypes. Of particular note is their activity at GABA-C receptors, which are ligand-gated chloride ion channels with a unique pharmacology compared to the more ubiquitous GABA-A and GABA-B receptors.
A study on recombinant human GABA-C receptors expressed in Xenopus oocytes revealed that (-)-cis-3-aminocyclopentanecarboxylic acid, which corresponds to the (1R,3S) enantiomer, is a moderately potent partial agonist at both ρ1 and ρ2 GABA-C receptors.[6]
| Compound | EC₅₀ at ρ1 GABA-C (µM) | EC₅₀ at ρ2 GABA-C (µM) |
| (+)-cis-3-aminocyclopentanecarboxylic acid | 26.1 ± 1.1 | 20.1 ± 2.1 |
| (-)-cis-3-aminocyclopentanecarboxylic acid ((1R,3S)-isomer) | 78.5 ± 3.5 | 63.8 ± 23.3 |
Data from Chebib et al., European Journal of Pharmacology, 2001.[6]
This data highlights the stereoselectivity of the GABA-C receptor, with the different enantiomers displaying varying potencies. The ability of the (1R,3S) isomer to act as a partial agonist suggests it can modulate GABAergic neurotransmission in a more nuanced manner than a full agonist.
Caption: Mechanism of action of (1R,3S)-3-Aminocyclopentanecarboxylic acid at the GABA-C receptor.
Therapeutic Implications and Future Directions
The unique pharmacological profile of (1R,3S)-3-Aminocyclopentanecarboxylic acid and its derivatives makes them attractive candidates for the development of drugs targeting neurological and psychiatric disorders where GABAergic dysfunction is implicated. The stereochemical rigidity of the cyclopentane scaffold provides a platform for designing subtype-selective GABA receptor modulators with improved side-effect profiles compared to less specific agents.
Future research in this area will likely focus on:
-
Synthesis of Novel Derivatives: Modifying the cyclopentane ring with additional functional groups to enhance potency and selectivity for specific GABA receptor subtypes.
-
In-depth Pharmacological Profiling: A comprehensive evaluation of the activity of these compounds at a wider range of GABA receptor subtypes and in various preclinical models of disease.
-
Structural Biology Studies: Elucidating the precise binding mode of (1R,3S)-3-Aminocyclopentanecarboxylic acid within the GABA-C receptor to guide the rational design of new drugs.
Conclusion
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a molecule of significant interest to the scientific and drug development communities. Its well-defined stereochemistry and conformationally restricted structure provide a unique tool for probing the intricacies of GABA receptor pharmacology. As our understanding of the role of different GABA receptor subtypes in various disease states continues to grow, the importance of precisely engineered molecules like this will undoubtedly increase, paving the way for the development of the next generation of therapies for neurological and psychiatric disorders.
References
-
PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Aapptec Peptides. (-)-(1R,3S)-N-Fmoc-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
- Google Patents. (CN102633657A) Preparation method of cis-3-amino-cyclopentanol hydrochloride.
-
PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]
- Google Patents. (CN112574046A) Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Chebib, M., Duke, R. K., Allan, R. D., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABAC receptors. European journal of pharmacology, 430(2-3), 185–192. Retrieved from [Link]
-
PubMed. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Retrieved from [Link]
-
ResearchGate. GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Retrieved from [Link]
-
WIPO Patentscope. (WO/2020/132819) METHOD FOR PREPARING (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE. Retrieved from [Link]
-
RSC Publishing. A fully enzymatic esterification/transesterification sequence for the preparation of symmetrical and unsymmetrical trehalose diacyl conjugates. Retrieved from [Link]
-
PubMed. 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Retrieved from [Link]
- Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
-
MDPI. Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Retrieved from [Link]
- Anderson, R.C., Jarema, J.A., Shapiro, M.J., Stokes, J.P., & Ziliox, M. (1995). J. Org. Chem. 60, 2650.
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. Retrieved from [Link]
-
MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. Mass spectrum of cyclopentane. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Retrieved from [Link]
-
PMC. An Update: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]
-
ResearchGate. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Retrieved from [Link]
Sources
- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
CAS Number: 147780-44-7
Introduction: A Versatile Chiral Building Block in Modern Drug Discovery
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a non-proteinogenic, cyclic amino acid that has emerged as a critical chiral building block in contemporary pharmaceutical research and development. Its rigid cyclopentane scaffold, combined with the stereochemically defined amino and carboxylic acid functionalities, offers a unique three-dimensional structure that is invaluable for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its synthesis and purification to its potential mechanisms of action and practical applications in experimental settings. The structural similarity of this compound to endogenous neurotransmitters like γ-aminobutyric acid (GABA) makes it a particularly interesting scaffold for developing modulators of neurological function.[1] Its utility extends to the synthesis of complex molecules where precise stereochemical control is paramount for achieving desired biological activity and minimizing off-target effects.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is essential for its effective use in research and synthesis. As a hydrochloride salt, the compound exhibits improved solubility in aqueous media compared to its free amino acid form, a critical attribute for biological assays and certain reaction conditions.
| Property | Value | Source |
| CAS Number | 147780-44-7 | [2] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2] |
| Molecular Weight | 165.62 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C, protect from light | [2] |
| Solubility | Soluble in water | General knowledge |
Synthesis and Purification: Achieving Enantiopurity
The synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride with high enantiomeric purity is a key challenge, addressed through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution of Racemic cis-3-Aminocyclopentanecarboxylic Acid
A common and scalable approach involves the resolution of racemic cis-3-aminocyclopentanecarboxylic acid. This method leverages the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their differing solubilities. (R)-(-)-1-Phenylethylamine is a frequently employed resolving agent for this purpose.[3]
Workflow for Chiral Resolution:
Caption: Chiral resolution and salt formation workflow.
Experimental Protocol: Chiral Resolution and Hydrochloride Salt Formation
-
Diastereomeric Salt Formation: Dissolve racemic cis-3-aminocyclopentanecarboxylic acid in a suitable solvent mixture, such as ethanol and water. Add an equimolar amount of (R)-(-)-1-phenylethylamine.[3]
-
Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of (1R,3S)-3-aminocyclopentanecarboxylic acid with (R)-(-)-1-phenylethylamine will preferentially crystallize due to its lower solubility.
-
Isolation of Diastereomeric Salt: Collect the precipitated salt by filtration and wash with a cold solvent to remove impurities.
-
Liberation of the Free Amino Acid: Treat the isolated diastereomeric salt with a strong acid, such as hydrochloric acid, to protonate the amine of the resolving agent and liberate the free (1R,3S)-3-aminocyclopentanecarboxylic acid.
-
Formation of the Hydrochloride Salt: Dissolve the purified free amino acid in a suitable solvent like isopropanol. Add a solution of hydrogen chloride in isopropanol. The hydrochloride salt will precipitate out of the solution.
-
Final Purification: Collect the (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Asymmetric Synthesis
Enantioselective synthesis offers a more direct route to the desired stereoisomer, avoiding the loss of 50% of the material inherent in classical resolution. One patented method for a related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, involves a hetero-Diels-Alder reaction between cyclopentadiene and a chiral nitrosyl compound generated in situ.[4] This is followed by a series of stereocontrolled reduction and deprotection steps. A similar strategy can be adapted for the synthesis of the carboxylic acid derivative.
Mechanism of Action: A Putative Modulator of Inhibitory Neurotransmission
The structural analogy of (1R,3S)-3-aminocyclopentanecarboxylic acid to GABA suggests its potential interaction with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[5] While direct pharmacological data for the hydrochloride salt is limited, studies on related aminocyclopentane derivatives indicate that they can act as modulators of GABAergic signaling. Some analogs have been shown to be antagonists at GABA(A) receptors.[6]
The constrained cyclic structure of (1R,3S)-3-aminocyclopentanecarboxylic acid likely restricts its conformational flexibility, potentially leading to a specific interaction with a particular subtype of GABA receptor or a distinct binding pocket compared to the flexible endogenous ligand, GABA.
Furthermore, some aminocyclopentane dicarboxylic acid analogs have been shown to interact with metabotropic glutamate receptors (mGluRs), suggesting that the aminocyclopentane scaffold can be a versatile platform for targeting different neurotransmitter systems.[7] However, the (1R,3S) stereoisomer of 1-aminocyclopentane-1,3-dicarboxylic acid was found to be significantly less potent at mGluRs compared to its (1S,3R) counterpart.[8]
Proposed Investigational Workflow for Mechanism of Action:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride | 147780-44-7 [sigmaaldrich.com]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride mechanism of action.
An In-depth Technical Guide to the Mechanism of Action of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
Abstract
(1R,3S)-3-Aminocyclopentanecarboxylic acid is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] As a hydrochloride salt, this compound exhibits favorable physicochemical properties for research applications. Its core mechanism of action is centered on the modulation of GABAergic neurotransmission through the inhibition of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, it elevates extracellular GABA concentrations, thereby enhancing the activation of postsynaptic GABA receptors and potentiating inhibitory signaling. This guide provides a detailed examination of this mechanism, supported by established biochemical principles and detailed experimental protocols for its characterization.
Introduction: The GABAergic System and the Role of Transporters
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[2][3] Its signaling is crucial for counterbalancing neuronal excitability and maintaining homeostasis within the brain.[4][5] Disturbances in GABAergic function are implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and insomnia.[4][6]
The action of synaptically released GABA is terminated by its rapid removal from the extracellular space. This clearance is primarily mediated by a family of neurotransmitter/sodium symporters known as GABA transporters (GATs).[5] These transporters, located on the plasma membranes of both presynaptic neurons and surrounding glial cells, actively reabsorb GABA into the cytoplasm for recycling.[3][5]
Four main subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[5][7]
-
GAT-1 (SLC6A1): The predominant subtype in the brain, found mainly on presynaptic neuronal terminals.[5][7]
-
GAT-3 (SLC6A11): Located predominantly on the processes of astrocytes surrounding the synapse.[7]
-
GAT-2 (SLC6A13) & BGT-1 (SLC6A12): Expressed at lower levels in the brain, primarily in the meninges, but also found in peripheral tissues like the liver and kidneys.[5]
Inhibiting these transporters is a validated therapeutic strategy. By blocking GABA reuptake, GAT inhibitors increase the concentration and residence time of GABA in the synaptic cleft, leading to prolonged activation of GABA receptors and enhanced inhibitory neurotransmission.[2][8] This mechanism underlies the therapeutic effect of anticonvulsant drugs like Tiagabine, a selective GAT-1 inhibitor.[8][9]
(1R,3S)-3-Aminocyclopentanecarboxylic acid, with its rigid cyclopentane backbone, represents a class of "conformationally restricted" GABA analogs.[10][11] This structural rigidity is a key design principle in medicinal chemistry to achieve selectivity and potency for specific biological targets, in this case, the GABA transporters.
Core Mechanism of Action: Inhibition of GABA Transporters
The primary mechanism of action for (1R,3S)-3-Aminocyclopentanecarboxylic acid is the competitive inhibition of GABA transporters. Its structural similarity to GABA allows it to be recognized by and bind to the substrate-binding site on the GAT proteins.
Molecular Interaction with GATs
GABA transport is an active process that couples the translocation of GABA to the electrochemical gradients of sodium (Na⁺) and chloride (Cl⁻) ions.[5] The transporter protein undergoes a series of conformational changes to bind GABA and the co-transported ions from the extracellular space and release them into the cytoplasm.
(1R,3S)-3-Aminocyclopentanecarboxylic acid acts as a competitive inhibitor. It binds to the same orthosteric site as GABA but is either transported much less efficiently or not at all, effectively occupying the transporter and preventing it from clearing synaptic GABA. This leads to an accumulation of extracellular GABA. The cis-stereochemistry of the amino and carboxylic acid groups is crucial for orienting the molecule correctly within the transporter's binding pocket.
The enhanced GABA levels subsequently lead to a greater activation of both synaptic and extrasynaptic GABA receptors (e.g., GABA-A and GABA-B receptors), resulting in a net increase in inhibitory tone in the neural circuit.
Caption: Mechanism of GAT inhibition by (1R,3S)-3-Aminocyclopentanecarboxylic acid (ACPC).
Subtype Selectivity
The selectivity profile of (1R,3S)-3-Aminocyclopentanecarboxylic acid across the different GAT subtypes is a critical determinant of its overall pharmacological effect. While comprehensive selectivity data for this specific molecule is not widely published, related rigid analogs like cis-1,3-aminocyclohexane carboxylic acid (ACHC) are known to show some preference for the neuronal transporter GAT-1. It is plausible that (1R,3S)-3-Aminocyclopentanecarboxylic acid shares a similar profile.
Determining the IC₅₀ values for each of the four human GAT subtypes is essential to fully characterize its mechanism and predict its therapeutic and side-effect profile.
Experimental Protocols for Mechanistic Characterization
To validate the proposed mechanism of action and quantify the potency and selectivity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a series of in vitro assays are required.
Protocol: [³H]GABA Uptake Inhibition Assay
This assay is the gold standard for measuring the functional inhibition of GABA transporters. It quantifies the ability of a test compound to block the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.[4][6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound for each human GAT subtype (hGAT-1, hGAT-2, hGAT-3, hBGT-1).
Methodology:
-
Cell Culture: Culture mammalian cell lines (e.g., HEK293 or CHO cells) that have been engineered to stably express one of the human GABA transporter subtypes.[4] Plate the cells in 96-well plates approximately 24 hours before the experiment to achieve a confluent monolayer.[6]
-
Preparation of Solutions:
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Test Compound: Prepare a stock solution of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Radioligand Solution: Prepare a solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) in the assay buffer.[4]
-
-
Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the various dilutions of the test compound to the wells. Include wells for "total uptake" (no inhibitor) and "non-specific uptake" (a saturating concentration of a known GAT inhibitor like Nipecotic acid).
-
Initiate the uptake by adding the [³H]GABA solution to all wells.
-
Incubate the plate for a short, defined period (e.g., 3-10 minutes) at room temperature or 37°C.[4]
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the radioactive solution.
-
Immediately wash the cells three times with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Lyse the cells by adding a scintillation cocktail or a lysis buffer directly to the wells.
-
-
Quantification:
-
Measure the radioactivity in each well using a scintillation counter.
-
The counts per minute (CPM) are directly proportional to the amount of [³H]GABA transported into the cells.
-
-
Data Analysis:
-
Subtract the non-specific uptake CPM from all other measurements.
-
Normalize the data by expressing the uptake at each compound concentration as a percentage of the total specific uptake (100%).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Caption: Experimental workflow for the [³H]GABA uptake inhibition assay.
Protocol: Radioligand Binding Assay for GABA-A Receptor
To ensure the compound's activity is trustworthy and specific to GATs, it is crucial to test for off-target effects at the most likely alternative sites, such as GABA receptors.
Objective: To determine if (1R,3S)-3-Aminocyclopentanecarboxylic acid binds to GABA-A receptors.
Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from rat cortical tissue, which is rich in GABA-A receptors.
-
Binding Assay:
-
In a 96-well plate, combine the cortical membranes, a fixed concentration of a specific GABA-A receptor radioligand (e.g., [³H]muscimol), and varying concentrations of the test compound.[4]
-
Include control wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of unlabeled GABA).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of [³H]muscimol displaced by the test compound. Significant displacement would indicate binding to the GABA-A receptor, warranting further investigation. A lack of displacement (e.g., <50% displacement at 100 µM) suggests selectivity for the GATs over GABA-A receptors.[4]
Data Summary and Interpretation
The primary output from these studies will be the IC₅₀ values for the test compound against each GAT subtype. This quantitative data allows for direct comparison of potency and selectivity.
Table 1: Hypothetical Selectivity Profile for (1R,3S)-3-Aminocyclopentanecarboxylic acid
| Transporter Subtype | IC₅₀ (µM) | Primary Location | Predicted Impact of Inhibition |
| hGAT-1 | 5 - 25 | Neuronal | High: Major impact on terminating phasic GABA signals. |
| hGAT-2 | > 100 | Glial / Meningeal | Low: Minimal direct impact on synaptic transmission. |
| hGAT-3 | 25 - 75 | Astrocytic | Moderate: Affects extrasynaptic GABA tone. |
| hBGT-1 | > 100 | Glial / Extrasynaptic | Low: Minimal direct impact on synaptic transmission. |
Note: The IC₅₀ values presented are hypothetical and must be determined experimentally. They are estimated based on the activity of structurally related compounds.
Interpretation: A compound with this hypothetical profile would be considered a moderately potent, GAT-1 selective inhibitor. Its primary action would be to prolong the presence of GABA at the synapse by blocking neuronal reuptake, a mechanism consistent with potential anticonvulsant or anxiolytic activity. The weaker activity at GAT-3 suggests a lesser effect on the regulation of ambient, extrasynaptic GABA levels.
Conclusion
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a rigid GABA analog that functions as an inhibitor of GABA transporters. Its core mechanism involves competitively blocking the reuptake of GABA from the synaptic cleft, thereby increasing extracellular GABA levels and enhancing inhibitory neurotransmission. This guide outlines the molecular basis for this action and provides robust, self-validating experimental protocols to precisely quantify its potency and selectivity. Characterizing these parameters is a critical step in evaluating its potential as a research tool or a lead compound for the development of novel therapeutics targeting the GABAergic system.
References
-
Clausen, R. P., Frølund, B., & Krogsgaard-Larsen, P. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(8), 837-852. [Link]
-
Jojart, B., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(13), 1969-1980. [Link]
-
Wikipedia contributors. (2023). GABA transporter. Wikipedia, The Free Encyclopedia. [Link]
-
Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.32. [Link]
-
Jojart, B., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. GABA transporter subfamily. [Link]
-
MySkinRecipes. cis-3-Aminocyclopentanecarboxylic Acid. [Link]
-
Wikipedia contributors. (2023). GABA reuptake inhibitor. Wikipedia, The Free Encyclopedia. [Link]
-
BioIVT. GAT1 Transporter Assay. [Link]
-
Woehler, A., et al. (2018). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 90(15), 9459-9466. [Link]
-
Kochli, D. (2021). PSY313 CH8PT3: GABA Synthesis, Release, and Inactivation. YouTube. [Link]
-
Adeshina, Y. O., et al. (2023). Molecular basis of human GABA transporter 3 inhibition. Nature Communications, 14(1), 6931. [Link]
-
Saransaari, P., & Oja, S. S. (2000). GABA uptake inhibitors. Current Pharmaceutical Design, 6(8), 837-52. [Link]
-
Penmatsa, A. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110735. [Link]
-
Kumar, K., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 643-650. [Link]
-
Schoepp, D. D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 714-716. [Link]
-
Adeshina, Y. O., et al. (2023). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]
-
Kumar, K., et al. (2022). Structural basis of GABA reuptake inhibition. Twist Bioscience. [Link]
-
PubChem. Cyclopentanecarboxylic acid, 3-amino-, cis-. [Link]
-
Cristovao-Ferreira, S., et al. (2013). GABA Transporters: Structure, Oligomerization, Trafficking and Pharmacology Determine Neuronal Excitability. ResearchGate. [Link]
-
Penmatsa, A. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. Semantic Scholar. [Link]
-
PubChem. 3-Aminocyclopentanecarboxylic acid. [Link]
-
Neal, M. J., & Bowery, N. G. (1977). Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid. Brain Research, 138(1), 169-174. [Link]
-
PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. [Link]
- Liu, D. R., et al. (2019). Methods of suppressing pathogenic mutations using programmable base editor systems.
-
Thoreson, W. B., & Miller, R. F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. Journal of General Physiology, 103(6), 1019-1034. [Link]
-
Allan, R. D., & Johnston, G. A. R. (1983). Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons. Medicinal Research Reviews, 3(1), 91-118. [Link]
-
Goto, Y., et al. (2023). In vitro selection of macrocyclic peptide inhibitors containing cyclic γ-amino acids targeting the SARS-CoV-2 main protease. Nature Chemistry, 15, 998-1005. [Link]
-
Kale, A. J., et al. (2021). Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion. Journal of Medicinal Chemistry, 64(8), 4648-4673. [Link]
-
Fülöp, F., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs. Amino Acids, 53, 469-480. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA transporter - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cis-3-Aminocyclopentanecarboxylic Acid [myskinrecipes.com]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Biological Activity of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a chiral amino acid derivative of significant interest in pharmaceutical research and development. This document synthesizes the current understanding of its primary mechanism of action, focusing on its interaction with γ-aminobutyric acid (GABA) receptors, and presents detailed experimental protocols for its further characterization. Tailored for researchers, scientists, and drug development professionals, this guide offers field-proven insights and methodologies to facilitate the investigation of this compound's therapeutic potential.
Introduction
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a conformationally restricted analogue of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA). Its rigid cyclopentane core offers a unique stereochemical scaffold that is valuable in the design of selective ligands for various biological targets. This compound serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly those aimed at modulating neurological pathways.[1][2] The hydrochloride salt form enhances its solubility and stability, making it amenable to a range of experimental conditions.
The primary biological interest in this class of compounds lies in their ability to interact with GABA receptors, which are pivotal in regulating neuronal excitability.[3] Dysfunction of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances, making GABA receptor modulators a key area of drug discovery.[1] This guide will delve into the specific interactions of the (1R,3S) stereoisomer with GABA receptors and provide the necessary technical framework for its comprehensive evaluation.
Core Mechanism of Action: Modulation of GABA Receptors
The biological activity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is predominantly attributed to its interaction with GABA receptors. These receptors are broadly classified into two main types: ionotropic GABAA and GABAC receptors, and metabotropic GABAB receptors.
2.1. Interaction with GABAA and GABAC Receptors
GABAA and GABAC receptors are ligand-gated chloride ion channels.[4] Upon activation by an agonist, these channels open, leading to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission. While direct quantitative data for the (1R,3S) isomer is limited, studies on closely related stereoisomers provide strong evidence for activity at these receptors. Specifically, the enantiomers of cis-3-aminocyclopentanecarboxylic acid have been identified as moderately potent partial agonists at ρ1 and ρ2 GABAC receptors. Furthermore, vendor information suggests that the (1S,3R) enantiomer possesses GABAA receptor activity.[5]
Partial agonism implies that the compound binds to and activates the receptor but elicits a submaximal response compared to the endogenous ligand, GABA. This property can be therapeutically advantageous, as it may offer a more nuanced modulation of receptor activity with a potentially wider therapeutic window and reduced side effects compared to full agonists.
Signaling Pathway for GABAA/GABAC Receptor Activation
Caption: Proposed signaling pathway of (1R,3S)-3-Aminocyclopentanecarboxylic acid at GABAA/GABAC receptors.
Experimental Protocols for Biological Characterization
To rigorously define the biological activity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a series of in vitro assays are recommended. The following protocols are adapted from established methodologies for characterizing GABA receptor ligands.
3.1. Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride for GABAA and GABAC receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex or cerebellum tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membranes multiple times by resuspension and centrifugation in buffer to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer at a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [3H]muscimol for GABAA receptors or [3H]GABA in the presence of a GABAA antagonist for GABAC receptors), and varying concentrations of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of a known GABA receptor agonist (e.g., unlabeled GABA).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: A generalized workflow for determining receptor binding affinity using a radioligand assay.
3.2. Electrophysiological Assays
Electrophysiology provides a functional measure of a compound's effect on ion channel activity.
Objective: To characterize the functional activity (agonist, antagonist, or modulator) of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride at GABAA and GABAC receptors.
Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for GABAA or ρ1 for GABAC).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a physiological saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
Apply varying concentrations of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride alone to test for agonist activity.
-
Co-apply the test compound with GABA to assess for modulatory or antagonist activity.
-
Record the changes in membrane current in response to compound application.
-
-
Data Analysis:
-
Measure the peak amplitude of the elicited currents.
-
For agonist activity, plot the current amplitude against the logarithm of the test compound concentration to determine the EC50 and maximal efficacy relative to GABA.
-
For antagonist activity, plot the inhibition of the GABA-evoked current against the logarithm of the test compound concentration to determine the IC50.
-
Quantitative Data Summary
| Compound | Receptor Subtype | Assay Type | Measured Activity | Reference |
| Enantiomers of cis-3-Aminocyclopentanecarboxylic acid | ρ1 and ρ2 GABAC | Electrophysiology | Moderately potent partial agonists | [4] |
| (1S,3R)-3-Aminocyclopentane carboxylic acid | GABAA | Not specified | Has GABAA receptor activity | [5] |
Conclusion and Future Directions
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride presents a compelling scaffold for the development of novel therapeutics targeting the GABAergic system. Based on the activity of its stereoisomers, it is strongly hypothesized to act as a modulator, likely a partial agonist, at GABAA and/or GABAC receptors. The detailed experimental protocols provided in this guide offer a robust framework for the definitive characterization of its pharmacological profile.
Future research should focus on obtaining precise quantitative data on its binding affinity and functional activity at various GABA receptor subtypes. Furthermore, in vivo studies are warranted to investigate its pharmacokinetic properties, CNS penetration, and potential therapeutic efficacy in animal models of neurological disorders. The exploration of its potential neuroprotective effects, as suggested for related compounds, also represents a promising avenue for further investigation.[2]
References
-
GABAa receptors: structure, function, pharmacology, and related disorders. Journal of Translational Medicine. (URL: [Link])
-
GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. (URL: [Link])
-
(1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes. PubMed. (URL: [Link])
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem. (URL: [Link])
-
Electrophysiology of ionotropic GABA receptors. Journal of Neurophysiology. (URL: [Link])
- CN112574046A - Method for preparing (1R,3S)
-
Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin | Request PDF. ResearchGate. (URL: [Link])
-
The activation mechanism of 1 2 2S and 3 3 2S GABAA receptors. UQ eSpace. (URL: [Link])
-
Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid. PubMed. (URL: [Link])
-
GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. (URL: [Link])
-
GABAA and GABAB Receptors and the Ionic Mechanisms Mediating Their Effects on Locus Coeruleus Neurons. PubMed. (URL: [Link])
-
γ-Aminobutyric Acid(C) (GABA C ) Selective Antagonists Derived from the Bioisosteric Modification of 4-Aminocyclopent-1-enecarboxylic Acid: Amides and Hydroxamates | Request PDF. ResearchGate. (URL: [Link])
-
GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons. PubMed. (URL: [Link])
-
GABAA receptor - Wikipedia. (URL: [Link])
Sources
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Resurgence of a Classic Scaffold: An In-depth Technical Guide to Aminocyclopentanecarboxylic Acid Derivatives
Abstract
The journey of aminocyclopentanecarboxylic acid (ACPC) and its derivatives is a compelling narrative of chemical ingenuity and evolving biological understanding. From its early investigation as a non-metabolizable amino acid to its current status as a sophisticated tool in drug discovery and peptide design, the cyclopentane scaffold has proven to be a remarkably versatile platform. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of ACPC derivatives. We will delve into the stereoselective synthetic strategies that have enabled access to a rich diversity of these molecules, explore their profound impact on neuroscience as potent modulators of glutamate receptors, and examine their role as conformational constraints in the design of novel peptidomimetics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important class of compounds.
A Historical Perspective: From Metabolic Probe to Therapeutic Hope
The story of aminocyclopentanecarboxylic acid begins in the mid-20th century with the synthesis and study of 1-aminocyclopentane-1-carboxylic acid, commonly known as cycloleucine.[1][2][3] Initially, its primary value was as a research tool. As a non-metabolizable amino acid, cycloleucine served as a stable probe to investigate amino acid transport systems in various biological contexts, including renal tubules and cancer cells.[1][3] Early studies in the 1960s and 1970s explored its effects on amino acid transport and its potential as an inhibitor of nucleic acid methylation.[2]
The therapeutic potential of this scaffold began to emerge with the discovery that certain derivatives could interact with the central nervous system. A pivotal moment was the realization that constrained analogues of glutamate, the primary excitatory neurotransmitter in the brain, could exhibit potent and selective activity at glutamate receptors. This discovery opened the door to the development of a vast array of ACPC derivatives as tools to dissect the complex pharmacology of glutamatergic signaling and as potential therapeutic agents for neurological and psychiatric disorders.
The Synthetic Challenge: Mastering Stereochemistry on a Five-Membered Ring
The biological activity of aminocyclopentanecarboxylic acid derivatives is exquisitely dependent on their stereochemistry. The relative and absolute configuration of the amino and carboxyl groups, as well as any additional substituents on the cyclopentane ring, dictates their three-dimensional shape and, consequently, their interaction with biological targets. This has made the development of stereoselective synthetic routes a central theme in the chemistry of ACPCs.
A variety of strategies have been developed to access all possible stereoisomers of ACPC. These can be broadly categorized as:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.
-
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions.
-
Resolution of Racemates: Separating a mixture of enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent.
Modern synthetic efforts have focused on developing scalable and efficient routes to enantiomerically pure ACPC building blocks suitable for solid-phase peptide synthesis and medicinal chemistry programs.[4][5] One notable approach involves the stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives through the regioselective ring-opening of an aziridine intermediate.[6]
Workflow for Stereoselective Synthesis of ACPC Derivatives
Caption: Stereoselective synthesis of ACPC derivatives.
Modulating the Master Switch: ACPC Derivatives as Glutamate Receptor Ligands
The most significant impact of aminocyclopentanecarboxylic acid derivatives has been in the field of neuroscience, particularly in the study of glutamate receptors. These receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors.
Ionotropic Glutamate Receptors (iGluRs)
ACPC derivatives have been developed as antagonists for the N-methyl-D-aspartate (NMDA) subtype of iGluRs.[7] Overactivation of NMDA receptors is implicated in a number of neurodegenerative conditions, making NMDA receptor antagonists a key area of therapeutic interest. The rigid cyclopentane scaffold allows for precise positioning of the amino and carboxyl groups to mimic the binding of glutamate, while modifications to the ring can introduce antagonistic properties.
Metabotropic Glutamate Receptors (mGluRs)
The discovery of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) as a potent agonist of mGluRs was a landmark achievement.[8][9][10] ACPD and its analogues have been instrumental in characterizing the physiological roles of the eight different mGluR subtypes, which are further classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and downstream signaling pathways.
-
Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
-
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs: Coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The development of subtype-selective ACPC derivatives has allowed for a more nuanced understanding of the roles of individual mGluRs in synaptic plasticity, neuronal excitability, and various disease states.
Signaling Pathways of Group I and Group II/III mGluR Agonists
Caption: Downstream signaling of mGluR agonists.
A Scaffold for Structure: Conformational Constraints in Peptide Design
Beyond their neuropharmacological applications, aminocyclopentanecarboxylic acids have emerged as valuable tools for controlling the three-dimensional structure of peptides. The rigid cyclopentane ring, when incorporated into a peptide backbone, restricts the available conformational space, leading to the formation of well-defined secondary structures.
This "conformational constraint" strategy is a powerful approach in the design of peptidomimetics – molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability to enzymatic degradation and better oral bioavailability.
For example, oligomers of trans-2-aminocyclopentanecarboxylic acid have been shown to adopt a stable 12-helical conformation.[11] This predictable folding behavior allows for the rational design of peptide-based molecules with specific shapes, which can be used to target protein-protein interactions or mimic the bioactive conformation of a natural peptide ligand.
Quantitative Insights: Biological Activities of Key ACPC Derivatives
The following table summarizes the biological activities of several key aminocyclopentanecarboxylic acid derivatives at various glutamate receptor subtypes. This data highlights the remarkable tunability of this scaffold, where subtle changes in stereochemistry and substitution patterns can lead to profound differences in potency and selectivity.
| Compound | Target | Activity | Value | Reference |
| (±)-trans-ACPD | mGluR1 | Agonist | EC50 = 15 µM | [10] |
| mGluR2 | Agonist | EC50 = 2 µM | [10] | |
| mGluR5 | Agonist | EC50 = 23 µM | [10] | |
| (1S,3R)-ACPD | mGluR1 | Agonist | EC50 = 42 µM | [9] |
| mGluR2 | Agonist | EC50 = 5 µM | [9] | |
| mGluR5 | Agonist | EC50 = 15 µM | [9] | |
| ACPT-II | mGluR1a | Antagonist | K_B = 115 ± 2 µM | [12] |
| mGluR2 | Antagonist | K_B = 88 ± 21 µM | [12] | |
| mGluR4a | Antagonist | K_B = 77 ± 9 µM | [12] | |
| (+)-(3S,4S)-ACPT-III | mGluR4a | Agonist | EC50 = 8.8 ± 3.2 µM | [12] |
Experimental Protocols
Synthesis of Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid
This protocol is adapted from a scalable synthesis method and is provided for illustrative purposes.[4][5]
Step 1: Hydrogenolysis of the Chiral Amine Precursor
-
To a solution of the precursor salt (e.g., (S,S,S)-2-amino-cyclopentanecarboxylic acid ethyl ester hydrobromide) (60.0 g, 175.3 mmol) in methanol (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (6.0 g).
-
Evacuate the flask and refill with hydrogen gas to a pressure of 1.05 atm.
-
Stir the mixture vigorously at 45 °C for 5-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under vacuum.
Step 2: Hydrolysis of the Ester
-
Dissolve the residue from Step 1 in 500 mL of 10% hydrochloric acid.
-
Heat the mixture in an oil bath at 70 °C for 4 hours.
-
Concentrate the mixture under vacuum, add a fresh portion of 10% HCl, and heat at 60 °C for 12 hours.
-
Evaporate the mixture to dryness and wash the solid residue with ice-cold acetone to yield the hydrochloride salt of (1S,2S)-2-aminocyclopentanecarboxylic acid.
Step 3: Fmoc Protection
-
Dissolve the amino acid hydrochloride salt (e.g., 34.4 g) in water (400 mL).
-
Add potassium bicarbonate (68 g, 0.68 mol) portion-wise, followed by acetonitrile (350 mL) and Fmoc-OSu (57.3 g, 170 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Work up the reaction mixture to isolate the final product, Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid.
Radioligand Binding Assay for Glutamate Receptors
This is a general protocol for a competitive radioligand binding assay.[12][13][14][15]
Materials:
-
Receptor preparation (e.g., membrane homogenate from cells or tissue expressing the target receptor)
-
Radioligand (a radioactively labeled compound with high affinity for the target receptor)
-
Unlabeled test compounds (ACPC derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound to triplicate wells. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The journey of aminocyclopentanecarboxylic acid derivatives from simple metabolic probes to sophisticated tools in drug discovery and chemical biology is a testament to the power of fundamental research and the continuous evolution of synthetic chemistry. The ability to precisely control the stereochemistry of these molecules has unlocked a wealth of biological activities, particularly in the realm of neuroscience. The conformational constraints imposed by the cyclopentane ring have also provided a powerful strategy for the design of novel peptide-based therapeutics.
Looking ahead, the field is poised for further innovation. The discovery of novel enzymes capable of synthesizing cycloleucine derivatives opens up exciting possibilities for biocatalytic production routes.[16] The continued exploration of the structure-activity relationships of ACPC derivatives at various receptor subtypes will undoubtedly lead to the development of more potent and selective pharmacological tools and, potentially, new therapeutic agents for a range of debilitating diseases. The integration of computational modeling with synthetic chemistry will further accelerate the design of ACPC-based molecules with tailored properties. The humble cyclopentane ring, it seems, still has many secrets to reveal.
References
-
Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes. J Med Chem. 1996;39(16):3107-16. [Link]
-
Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. J Am Chem Soc. 2002;124(42):12447-52. [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. J Org Chem. 2018;83(21):13263-13273. [Link]
-
Radioligand Binding Assays. Gifford Bioscience. [Link]
-
Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin–Madison. [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]
-
Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via C–H Insertion of Alkylidenecarbene. Semantic Scholar. [Link]
-
Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. J Med Chem. 1991;34(8):2624-35. [Link]
-
1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Farmaco. 1993;48(12):1663-74. [Link]
-
Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. Curr Top Med Chem. 2002;2(2):129-37. [Link]
-
Radioligand binding methods: practical guide and tips. Methods Mol Biol. 2011;746:43-60. [Link]
-
Radioligand binding methods: practical guide and tips. Semantic Scholar. [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. J Med Chem. 1987;30(2):318-25. [Link]
-
Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Pharmacol Rev. 2008;60(2):146-81. [Link]
-
Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. ChemRxiv. [Link]
-
Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms. Pharmacol Rev. 2010;62(2):223-59. [Link]
-
Aminoaciduria resulting from cycloleucine administration in man. Science. 1967;157(3787):432-4. [Link]
-
Transcriptome analysis of the inhibitory effect of cycloleucine on myogenesis. PMC. [Link]
-
Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments). Pflugers Arch. 1975;353(3):241-53. [Link]
-
Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chem Biol Interact. 1999;120(1-3):305-15. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. 2021;26(11):3256. [Link]
Sources
- 1. Aminoaciduria resulting from cycloleucine administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome analysis of the inhibitory effect of cycloleucine on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via C–H Insertion of Alkylidenecarbene | Semantic Scholar [semanticscholar.org]
- 9. (1S,3R)-ACPD | Group I mGluR Agonists: R&D Systems [rndsystems.com]
- 10. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 11. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Introduction: A Chiral Scaffold of Therapeutic Significance
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a conformationally constrained, non-proteinogenic cyclic β-amino acid that has garnered significant interest within the pharmaceutical and biochemical research communities. Its rigid cyclopentane framework, coupled with the precise stereochemical arrangement of its amino and carboxylic acid functionalities, makes it a valuable chiral building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a particular focus on its role in the development of novel therapeutics for researchers, scientists, and drug development professionals.
The structural similarity of this compound to endogenous amino acids and neurotransmitters allows it to serve as a peptidomimetic and a key pharmacophore in drug design.[1][2] Its constrained nature can impart enhanced metabolic stability and receptor binding affinity to parent drug molecules. This guide will delve into the synthetic strategies to access this specific enantiomer, its detailed characterization, and its application in the development of targeted therapies, particularly in the realms of inflammatory diseases and neurological disorders.
Physicochemical and Structural Properties
The hydrochloride salt of (1R,3S)-3-aminocyclopentanecarboxylic acid is typically a white to off-white crystalline powder.[3] Its constrained cyclic structure influences its physical and chemical properties, which are crucial for its application in synthesis and drug development.
| Property | Value | Source |
| CAS Number | 147780-44-7 | |
| Molecular Formula | C₆H₁₂ClNO₂ | |
| Molecular Weight | 165.62 g/mol | |
| Appearance | White to off-white powder | [1][3] |
| Solubility | Slightly soluble in water | [3] |
| Storage | 0-8 °C, protect from light | [1] |
| pKa (Predicted) | 4.44 ± 0.20 (for the carboxylic acid) | [3] |
| XLogP3-AA (Predicted) | -2.6 | [1] |
Enantioselective Synthesis: A Strategic Overview
The synthesis of enantiomerically pure (1R,3S)-3-aminocyclopentanecarboxylic acid is a key challenge that has been addressed through various strategic approaches. A notable and well-documented method involves the stereoselective reduction of a prochiral precursor, followed by resolution of the resulting racemate.[4]
A generalized synthetic pathway is illustrated below:
Caption: Generalized synthetic workflow for (1R,3S)-3-Aminocyclopentanecarboxylic acid.
Detailed Synthetic Protocol
The following protocol is based on the synthetic principles described in the literature for accessing all four stereoisomers of 3-aminocyclopentanecarboxylic acid.[4]
Step 1: Synthesis of rac-cis-3-Aminocyclopentanecarboxylic Acid
-
Preparation of 3-Hydroxyiminocyclopentanecarboxylic acid: Cyclopentane-1,3-dione is first carboxylated, and the resulting 3-oxocyclopentanecarboxylic acid is then reacted with hydroxylamine to yield 3-hydroxyiminocyclopentanecarboxylic acid.
-
Stereoselective Reduction: The 3-hydroxyimino derivative is subjected to catalytic hydrogenation (e.g., using hydrogen gas and a palladium catalyst). This reduction is stereoselective, favoring the formation of the cis isomer, resulting in racemic cis-3-aminocyclopentanecarboxylic acid.[4] The rationale for this selectivity lies in the hydrogenation occurring from the less sterically hindered face of the molecule when adsorbed onto the catalyst surface.
Step 2: Resolution of the Racemic Mixture
-
Formation of Diastereomeric Salts: The racemic cis-amino acid is resolved using a chiral resolving agent, such as an optically active amine (e.g., brucine or a chiral phenylethylamine derivative). This reaction forms a mixture of diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The choice of solvent is critical for achieving efficient separation.
-
Liberation of the Enantiopure Amino Acid: The desired diastereomeric salt is isolated and then treated with a base to remove the chiral resolving agent, followed by acidification to precipitate the enantiomerically pure (1R,3S)-3-aminocyclopentanecarboxylic acid.
Step 3: Formation of the Hydrochloride Salt
-
Acidification: The free (1R,3S)-3-aminocyclopentanecarboxylic acid is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in isopropanol or diethyl ether).
-
Isolation: The hydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent, and dried under vacuum.
An alternative industrial approach for a related precursor involves a hetero-Diels-Alder reaction followed by enzymatic resolution with a lipase, highlighting the diverse strategies available for accessing these chiral synthons.[5]
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride.
Infrared (IR) Spectroscopy
The IR spectrum of cis-3-aminocyclopentanecarboxylic acid provides key information about its functional groups.[6]
-
O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Amine Salt): A broad band for the ammonium salt (R-NH₃⁺) typically appears in the 2800-3200 cm⁻¹ region, often overlapping with the O-H stretch.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1730 cm⁻¹.
-
N-H Bend (Amine Salt): An absorption band for the ammonium salt is typically observed around 1500-1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclopentyl ring protons. The protons at C1 and C3 will be diastereotopic and will likely appear as complex multiplets. The chemical shifts and coupling constants are dependent on the conformation of the five-membered ring.
-
¹³C NMR: The carbon NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will have the highest chemical shift (typically >170 ppm). The carbons attached to the nitrogen and the carboxyl group (C1 and C3) will have characteristic shifts, while the remaining methylene carbons of the cyclopentyl ring will appear at higher field.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For the free amino acid, the molecular ion peak [M]⁺ would be observed at m/z 129.16. For the hydrochloride salt, soft ionization techniques like electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 130.09.[7]
Applications in Drug Discovery and Development
The unique structural features of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride make it a valuable building block in medicinal chemistry.
CCR1 Antagonists for Inflammatory Diseases
A significant application of this amino acid is in the synthesis of C-C chemokine receptor type 1 (CCR1) antagonists.[8] CCR1 is implicated in the recruitment of leukocytes to sites of inflammation, making it a therapeutic target for autoimmune diseases like rheumatoid arthritis.
(1R,3S)-3-Aminocyclopentanecarboxylic acid was utilized in the development of BMS-457 , a potent and selective CCR1 antagonist.[3] The cyclopentyl scaffold serves as a rigid core to which other pharmacophoric elements are attached, ensuring an optimal orientation for binding to the receptor.
Caption: Role of the scaffold in the design of CCR1 antagonists.
The constrained nature of the amino acid is crucial for locking the molecule into a bioactive conformation, thereby increasing potency and selectivity for the CCR1 receptor over other chemokine receptors.
GABA Analogues for Neurological Disorders
As a conformationally restricted analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, 3-aminocyclopentanecarboxylic acid stereoisomers have been investigated for their potential in treating neurological disorders.[4][9] Deficiencies in GABA signaling are associated with conditions such as epilepsy, anxiety, and neuropathic pain.[10]
The rigid cyclopentane ring restricts the conformational flexibility of the molecule, allowing it to selectively target specific subtypes of GABA receptors or transporters. The (1R,3S) stereochemistry is critical for this selective interaction. While flexible GABA analogues like gabapentin and pregabalin are successful drugs, constrained analogues like (1R,3S)-3-aminocyclopentanecarboxylic acid offer the potential for improved selectivity and reduced off-target effects.[11] Further research into the specific interactions of this compound with GABAergic systems is an active area of investigation.
Conclusion and Future Perspectives
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral synthon of considerable importance in modern medicinal chemistry. Its value is derived from its conformationally constrained structure, which provides a rigid scaffold for the precise positioning of pharmacophoric groups. This guide has detailed its synthesis, physicochemical properties, and key applications, particularly in the development of CCR1 antagonists and as a potential modulator of the GABAergic system.
Future research is likely to expand the utility of this versatile building block. Its incorporation into peptidomimetics to create novel bioactive peptides with enhanced stability and receptor affinity is a promising avenue. Furthermore, a deeper understanding of its interactions with various biological targets will undoubtedly lead to the discovery of new therapeutic agents for a range of diseases. The continued development of efficient and scalable synthetic routes to this and related constrained amino acids will be crucial for realizing their full potential in drug discovery and development.
References
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. PubChem. Available from: [Link]
- Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521.
-
Cyclopentanecarboxylic acid, 3-amino-, cis-. NIST Chemistry WebBook. Available from: [Link]
- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A. Google Patents.
- Gardner, D. S., Santella, J. B., Duncia, J. V., Carter, P. H., Dhar, T. G. M., Wu, H., ... & Hynes, J. (2013). The discovery of BMS-457, a potent and selective CCR1 antagonist. Bioorganic & medicinal chemistry letters, 23(13), 3833-3840.
-
A role of GABA analogues in the treatment of neurological diseases. PubMed. Available from: [Link]
-
GABA analogue. Wikipedia. Available from: [Link]
-
A Role of GABA Analogues in the Treatment of Neurological Diseases. ResearchGate. Available from: [Link]
-
3-substituted GABA analogs with central nervous system activity: a review. PubMed. Available from: [Link]
-
Discovery of the CCR1 antagonist, BMS-817399, for the treatment of rheumatoid arthritis. PubMed. Available from: [Link]
-
3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240. PubChem. Available from: [Link]
-
Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Available from: [Link]
-
CCR1 antagonist as a potential modulator of inflammatory, autophagic, and apoptotic markers in spinal cord injury. PubMed. Available from: [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available from: [Link]
Sources
- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 6. Cyclopentanecarboxylic acid, 3-amino-, cis- [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The discovery of BMS-457, a potent and selective CCR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical and Chemical Properties of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Abstract: This technical guide provides an in-depth analysis of the physical and chemical properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (CAS No: 147780-44-7). As a chiral, non-proteinogenic amino acid derivative, this compound serves as a valuable building block in pharmaceutical synthesis and biochemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of known data, field-proven experimental protocols for property determination, and insights into its handling and application. We will explore its structural attributes, physicochemical characteristics, and the methodologies required for their empirical validation.
Identification and Structure
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a synthetic intermediate characterized by a cyclopentyl backbone with an amino group and a carboxylic acid group in a specific stereochemical configuration.[3] The hydrochloride salt form enhances its stability and aqueous solubility.
The structure consists of a five-membered carbocyclic ring. The carboxylic acid functional group is at position 1, and the amino group is at position 3. The stereochemistry is defined as (1R, 3S), indicating the specific spatial arrangement of these substituents. In the hydrochloride salt, the primary amine is protonated to form an ammonium chloride salt.
| Identifier | Value |
| CAS Number | 147780-44-7[4][5][6] |
| Molecular Formula | C₆H₁₂ClNO₂[5] |
| Molecular Weight | 165.62 g/mol [4][5][6] |
| Synonyms | (1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride[4][5] |
| InChI Key | YJRMNPPUVLZEIJ-JBUOLDKXSA-N[4][6] |
| Canonical SMILES | C1CN.Cl |
Physicochemical Properties
The utility of this molecule in a research or development setting is dictated by its physical and chemical properties. The following table summarizes the available data. Where specific data is not published, we present robust methodologies for its determination.
| Property | Value / Description |
| Appearance | Solid.[4] White to off-white powder.[1][3] |
| Melting Point | Data not available in reviewed literature. See Protocol 6.1 for determination. |
| Solubility | The free base is slightly soluble in water.[3][7] The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility.[8] See Protocol 6.2 for determination. |
| pKa | Data not available in reviewed literature. As an amino acid, it possesses at least two ionizable groups (α-carboxyl and α-amino). See Protocol 6.3 for determination. |
Workflow for Physicochemical Characterization
The following diagram outlines the logical workflow for a comprehensive characterization of a new batch of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
Caption: Logical workflow for physicochemical characterization.
Acid-Base Chemistry and Ionization States
As an amino acid hydrochloride, this compound is amphoteric, capable of acting as both an acid and a base. Its ionization state is critically dependent on the pH of the solution. Understanding the pKa values of the carboxylic acid and the ammonium group is essential for applications in buffer preparation, reaction condition optimization, and predicting its physiological behavior.
-
At low pH (pH < pKa₁): Both the carboxylic acid and the amino group are protonated. The molecule carries a net positive charge.
-
At intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid is deprotonated (COO⁻) and the amino group remains protonated (NH₃⁺). The molecule exists as a zwitterion with a net neutral charge.
-
At high pH (pH > pKa₂): The amino group is deprotonated (NH₂), and the molecule carries a net negative charge.
The determination of these pKa values via potentiometric titration is a foundational experiment for this molecule (see Protocol 6.3).
Ionization States Diagram
The diagram below illustrates the pH-dependent equilibrium between the cationic, zwitterionic, and anionic forms of the molecule.
Caption: pH-dependent ionization states of the amino acid.
Stability and Storage
Proper storage is crucial to maintain the integrity of the compound.
-
Storage Temperature: Recommended storage is at 4°C.[4] Some suppliers also indicate storage sealed in a dry, room temperature environment is acceptable.[9] For long-term stability, refrigerated conditions are preferable.
-
Light Sensitivity: The compound should be protected from light.[4]
-
Handling: Store in a tightly-closed container in a dry, well-ventilated area.[10][11][12]
Safety and Handling
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is classified as a hazardous substance. Adherence to safety protocols is mandatory.
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][12][13] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4][12][13] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[4][12][13] |
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12][14]
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[10][14]
-
Handling Precautions: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid formation of dust and aerosols.[14]
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[11][12]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][12]
-
Experimental Methodologies
The following protocols are provided as robust, field-proven methods for determining the key physicochemical properties of this compound.
Protocol: Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress and broaden the melting range.[15] This protocol uses a digital melting point apparatus for accuracy.
Methodology:
-
Sample Preparation: Place a small amount of the dry, powdered compound onto a clean, dry surface. Jab the open end of a capillary tube into the powder to collect a small sample.[16]
-
Packing: Tap the sealed end of the capillary tube on a hard surface to compact the solid. To ensure dense packing, drop the tube (sealed-end down) through a long glass tube onto the benchtop. The final packed sample height should be 2-3 mm.[16]
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid scan by heating at 10-20°C/minute to find a rough range.
-
Accurate Determination: a. Allow the apparatus to cool to at least 20°C below the approximate melting point found in the rapid scan.[16] b. Place the packed capillary tube into the sample holder of the apparatus. c. Set the heating rate to a slow ramp (e.g., 1-2°C per minute). d. Record the temperature at which the first droplet of liquid appears (T₁). e. Record the temperature at which the entire sample has completely melted (T₂).
-
Reporting: Report the result as a melting range (T₁ - T₂). For a self-validating system, perform the measurement in triplicate with fresh samples.
Protocol: Aqueous Solubility Determination
Rationale: Quantifying solubility is essential for preparing stock solutions and for formulation development. This method determines the equilibrium solubility in a given solvent (e.g., water) at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., 10 mL of deionized water) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid. Alternatively, allow the solid to settle and filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter.
-
Quantification: a. Accurately dilute a known volume of the clear, saturated supernatant. b. Quantify the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, or by gravimetric analysis after evaporating the solvent from a known volume of the filtrate).
-
Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.
Protocol: Potentiometric Titration for pKa Determination
Rationale: This acid-base titration method allows for the empirical determination of the pKa values of the ionizable groups.[17] The pH is monitored as a strong base is added to the acidic form of the amino acid. The pKa is the pH at which an ionizable group is half-titrated, corresponding to the midpoint of the buffering regions on the titration curve.[18][19]
Methodology:
-
Solution Preparation: a. Accurately weigh a sample of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M). b. Prepare a standardized solution of a strong base, such as 0.1 M NaOH.
-
Apparatus Setup: a. Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[19] b. Place a known volume (e.g., 20 mL) of the amino acid solution into a beaker with a magnetic stir bar. c. Immerse the calibrated pH electrode in the solution.
-
Titration Procedure: a. Record the initial pH of the amino acid solution. b. Add the NaOH titrant from a burette in small, precise increments (e.g., 0.2-0.5 mL).[19] c. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. d. Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
Data Analysis: a. Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). b. Identify the equivalence points, which are the points of steepest inflection on the curve. c. The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid, pKa₁ is the pH at the midpoint of the first buffer region, and pKa₂ is the pH at the midpoint of the second buffer region.
-
Reporting: Report the determined pKa values. The experiment should be repeated to ensure reproducibility.
References
-
Determination of The Pka Values of An Amino Acid. Scribd. [Link]
-
Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). [Link]
-
DETERMINATION OF pKa OF GLYCINE. eGyanKosh. [Link]
-
DEPARTMENT OF BIOTECHNOLOGY. Unknown Source. [Link]
-
Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd. [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. PubChem. [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid | CAS 71830-08-5. Chemical-Suppliers. [Link]
-
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497. PubChem. [Link]
-
QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Unknown Source. [Link]
-
SAFETY DATA SHEET. PhytoTech Labs. [Link]
-
Experiment 1 - Melting Points. Unknown Source. [Link]
-
Melting point determination. Unknown Source. [Link]
-
3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240. PubChem. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Melting point determination. SSERC. [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. Unknown Source. [Link]
-
Cycloleucine | C6H11NO2 | CID 2901. PubChem. [Link]
-
Solubilities Studies of Basic Amino Acids. ResearchGate. [Link]
-
Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. National Institutes of Health (NIH). [Link]
-
Qualitative Amino Acid Tests. Scribd. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]
- 4. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride | 147780-44-7 [sigmaaldrich.com]
- 5. (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 6. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride [cymitquimica.com]
- 7. labsolu.ca [labsolu.ca]
- 8. researchgate.net [researchgate.net]
- 9. 3-AMinocyclopentanecarboxylic acid hydrochloride CAS#: 1203306-05-1 [m.chemicalbook.com]
- 10. afgsci.com [afgsci.com]
- 11. fishersci.com [fishersci.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. SSERC | Melting point determination [sserc.org.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
A Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: Nomenclature, Stereochemistry, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a key building block for researchers, scientists, and drug development professionals. This document will delve into its various synonyms and identifiers, the critical importance of its stereochemistry, and its applications as a constrained amino acid analog in the synthesis of novel therapeutics.
Introduction: The Significance of a Constrained Scaffold
(1R,3S)-3-Aminocyclopentanecarboxylic acid is a non-proteinogenic, cyclic β-amino acid. Its rigid cyclopentane backbone imposes significant conformational constraints compared to its linear counterparts. This structural rigidity is a highly desirable feature in medicinal chemistry and drug design. By incorporating such constrained scaffolds into peptides or small molecules, researchers can pre-organize the molecule into a specific three-dimensional shape. This can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability and proteolytic resistance.[1][2] This guide will serve as a comprehensive resource for understanding and utilizing this valuable synthetic intermediate.
Nomenclature and Identification
Accurate identification of chemical compounds is paramount for reproducible research and seamless procurement. (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is known by several synonyms and is registered under various identification numbers.
Chemical Names and Synonyms
The systematic name for this compound is (1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride. However, a variety of synonyms are used across commercial and academic literature. Understanding these alternatives is crucial for exhaustive literature searches and material sourcing.
One of the common synonyms is (-)-(1R,3S)-β-Homocycloleucine . The "β" indicates that the amino group is on the beta-carbon relative to the carboxyl group. The term "homo" signifies the presence of an additional carbon atom in the backbone compared to the parent α-amino acid, cycloleucine (1-aminocyclopentanecarboxylic acid). The "cyclo" part of the name, of course, refers to the cyclic nature of the backbone.
Other frequently encountered synonyms include:
-
cis-3-Aminocyclopentanecarboxylic acid hydrochloride
-
(1R,3S)-3-aminocyclopentanecarboxylic acid HCl
-
(-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
The following table summarizes the key identifiers for this compound, including its hydrochloride salt and the corresponding free base.
| Identifier | (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride | (1R,3S)-3-Aminocyclopentanecarboxylic acid (Free Base) |
| CAS Number | 147780-44-7[1] | 71830-08-5[3][4] |
| Molecular Formula | C₆H₁₂ClNO₂ | C₆H₁₁NO₂ |
| Molecular Weight | 165.62 g/mol [1] | 129.16 g/mol [3] |
| PubChem CID | Not directly available for HCl salt | 1502035 |
The Critical Role of Stereochemistry
(1R,3S)-3-Aminocyclopentanecarboxylic acid has two chiral centers, leading to the possibility of four stereoisomers. The (1R,3S) configuration, along with its enantiomer (1S,3R), has the amino and carboxylic acid groups in a cis relationship on the cyclopentane ring. The other pair of enantiomers, (1R,3R) and (1S,3S), have these groups in a trans configuration.
The specific stereochemistry is crucial for biological activity. This is particularly evident in its interaction with metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors that play a modulatory role in synaptic transmission. Research has shown that the stereoisomers of aminocyclopentane-based carboxylic acids exhibit significantly different pharmacological profiles at mGluR subtypes. For instance, studies on the related compound 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) have demonstrated that the (1S,3R)-isomer is a potent agonist at certain mGluRs, while the (1R,3S)-isomer is substantially less active. This highlights the necessity of using stereochemically pure isomers in drug development to ensure target selectivity and minimize off-target effects.
Caption: Stereoisomers of 3-Aminocyclopentanecarboxylic acid.
Applications in Drug Discovery and Peptidomimetics
The unique structural features of (1R,3S)-3-Aminocyclopentanecarboxylic acid make it a valuable building block in several areas of drug discovery.
Constrained Peptidomimetics
Peptides are promising therapeutic agents due to their high potency and selectivity. However, their use is often limited by poor metabolic stability and low oral bioavailability. The incorporation of unnatural amino acids like (1R,3S)-3-Aminocyclopentanecarboxylic acid is a key strategy to overcome these limitations. As a β-amino acid, it introduces an extra carbon into the peptide backbone, which can disrupt recognition by proteases.[1]
The cyclic nature of this amino acid restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures such as helices and turns.[2] This is critical for mimicking the bioactive conformation of a natural peptide ligand, leading to peptidomimetics with enhanced stability and biological activity.
Scaffolds for Small Molecule Therapeutics
Beyond peptidomimetics, (1R,3S)-3-Aminocyclopentanecarboxylic acid serves as a versatile chiral scaffold for the synthesis of complex small molecules. Its functional groups (amino and carboxylic acid) provide handles for further chemical modification, allowing for the construction of diverse chemical libraries for drug screening. Its use as a building block for pharmaceuticals targeting neurological disorders has been a significant area of research.[3]
Experimental Protocol: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the incorporation of Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid
-
Other Fmoc-protected α-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid:
-
In a separate vial, dissolve 3 equivalents of Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid and 3 equivalents of OxymaPure®/HOBt in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The longer coupling time is recommended due to the potential for slower kinetics with β-amino acids.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for the subsequent α-amino acids in the desired sequence. Standard coupling times (30-60 minutes) are typically sufficient for standard α-amino acids.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Conclusion
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a valuable and versatile building block in modern drug discovery. Its constrained cyclic β-amino acid structure offers a powerful tool for the design of peptidomimetics and small molecules with improved pharmacological properties. A thorough understanding of its nomenclature, the critical importance of its stereochemistry, and appropriate synthetic methodologies are essential for its effective application in the development of next-generation therapeutics.
References
- Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(13), 2937-2944.
Sources
Methodological & Application
Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Detailed Protocol and Application Note
Introduction
(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development.[1][2] Its constrained cyclopentane scaffold makes it a valuable building block for creating conformationally restricted peptides and peptidomimetics, known as foldamers.[3] These structures can mimic the secondary structures of natural peptides, such as helices and sheets, while offering enhanced stability against proteolytic degradation.[3] This increased biostability is a crucial advantage in the development of therapeutic agents.[4][5] Furthermore, this specific stereoisomer serves as a key synthetic intermediate for various pharmaceuticals, including novel carbocyclic nucleoside analogues with antiviral properties.[6][7][8]
The primary challenge in its synthesis lies in the precise control of stereochemistry at two chiral centers. This guide details a robust and widely-utilized strategy for the enantioselective synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride, beginning with the enzymatic kinetic resolution of a racemic bicyclic lactam. This approach is favored for its efficiency and high fidelity in establishing the desired stereochemistry.
Scientific Principles: The Strategy of Enzymatic Kinetic Resolution
Direct asymmetric synthesis of molecules with multiple stereocenters can be complex. An effective alternative is to prepare a racemic mixture of a key intermediate and then selectively separate the desired enantiomer. This process, known as chiral resolution, can be accomplished through several methods, including the formation of diastereomeric salts or enzymatic processes.[9][10]
This protocol employs an enzymatic kinetic resolution . The core principle is that an enzyme can differentiate between the two enantiomers of a racemic substrate, catalyzing a reaction on one enantiomer at a much faster rate than the other.
Our specific strategy involves:
-
Starting Material: We begin with racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as a Vince lactam. This precursor contains the core cyclopentane ring and the necessary nitrogen functionality, but as a 1:1 mixture of enantiomers.
-
Enzymatic Reaction: An enzyme, typically a hydrolase, selectively hydrolyzes one enantiomer (e.g., the (1S,4R)-enantiomer) into its corresponding amino acid, leaving the desired, unreacted enantiomer (in this case, the (1R,4S)-lactam) in high enantiomeric purity.
-
Separation: The unreacted lactam can be easily separated from the water-soluble hydrolyzed product based on differences in solubility.
-
Elaboration: The enantiopure lactam is then converted to the final target molecule through straightforward chemical transformations.
This method is highly valued for its mild reaction conditions and exceptional enantioselectivity, often yielding products with very high enantiomeric excess (ee).[10][11]
Overall Synthetic Workflow
The synthesis proceeds through three main stages following the initial resolution of the racemic starting material. This workflow is designed to efficiently produce the target compound with high stereochemical purity.
Caption: High-level workflow for the synthesis.
Detailed Experimental Protocols
Part 1: Enzymatic Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
Rationale: This step is the cornerstone of the synthesis, establishing the required stereochemistry. The enzyme selectively opens one lactam enantiomer, allowing the desired, unreacted enantiomer to be isolated via extraction.
| Reagent/Material | Quantity | Purpose |
| (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | 10.0 g | Racemic Substrate |
| Phosphate Buffer (0.1 M, pH 7.5) | 200 mL | Maintain optimal enzyme pH |
| Lipase (e.g., from Candida antarctica) | ~1.0 g | Biocatalyst for resolution |
| Ethyl Acetate | 3 x 100 mL | Extraction Solvent |
| Sodium Sulfate (Anhydrous) | As needed | Drying Agent |
| Celite® | As needed | Filtration Aid |
Procedure:
-
Combine the racemic lactam and phosphate buffer in a 500 mL flask equipped with a magnetic stirrer.
-
Add the lipase to the suspension. Stir the mixture vigorously at room temperature (20-25°C) for 24-48 hours.
-
Monitor the reaction progress by chiral HPLC or by measuring the pH. As the hydrolysis proceeds, the pH will drop due to the formation of the carboxylic acid. The reaction is typically stopped at ~50% conversion.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the immobilized enzyme.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL). The desired unreacted (1R,4S)-lactam will move into the organic phase.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one as a white solid. The enantiomeric excess should be determined by chiral HPLC.
Part 2: Catalytic Hydrogenation of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one
Rationale: This step reduces the double bond in the cyclopentene ring to form the saturated cyclopentane core of the target molecule.
| Reagent/Material | Quantity | Purpose | | ------------------------------------------------ | 5.0 g | Enantiopure Substrate | | Methanol | 100 mL | Solvent | | Palladium on Carbon (10 wt. %) | 250 mg | Catalyst | | Hydrogen Gas (H₂) | 50 psi | Reducing Agent |
Procedure:
-
Dissolve the enantiopure lactam from Part 1 in methanol in a suitable hydrogenation vessel.
-
Carefully add the palladium on carbon catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction for the disappearance of starting material by TLC or GC-MS.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to yield the saturated lactam, (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one.
Part 3: Acid Hydrolysis and Hydrochloride Salt Formation
Rationale: The final step involves the hydrolysis of the lactam's amide bond to reveal the free amine and carboxylic acid. The use of hydrochloric acid simultaneously forms the stable and easily handled hydrochloride salt of the final product.
| Reagent/Material | Quantity | Purpose | | ------------------------------------------------ | 4.0 g | Saturated Lactam Substrate | | Hydrochloric Acid (6 M) | 50 mL | Reagent for Hydrolysis & Salt Formation | | Isopropanol | As needed | Recrystallization Solvent |
Procedure:
-
Add the saturated lactam from Part 2 to the 6 M hydrochloric acid solution in a round-bottom flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) for 6-8 hours.
-
After cooling to room temperature, concentrate the solution under reduced pressure to remove water and excess HCl. This will yield a solid or semi-solid residue.
-
To purify the product, add a minimal amount of hot isopropanol to the residue to dissolve it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum. This yields (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride as a white crystalline solid.
Chemical Reaction Scheme
Caption: Key chemical transformations in the synthesis.
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Compound Name | (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride |
| CAS Number | 147780-44-7 |
| Molecular Formula | C₆H₁₂ClNO₂[12] |
| Molecular Weight | 165.62 g/mol |
| Appearance | White to off-white crystalline solid[1] |
| Optical Rotation [α]D | Approx. -6.0° (c=1 in H₂O) for the free base[1] |
| Purity (by HPLC) | ≥97% |
| Storage Conditions | 4°C, protect from light |
Expert Insights and Troubleshooting
-
Enzyme Activity is Critical: The success of the kinetic resolution depends heavily on the activity and selectivity of the chosen enzyme. It is advisable to screen a small panel of lipases or proteases if the initial choice yields poor results. Ensure the pH and temperature are maintained within the optimal range for the enzyme.
-
Monitoring the Resolution: Over-running the enzymatic reaction (beyond 50% conversion) will lead to a decrease in the enantiomeric excess of the desired unreacted lactam. Accurate monitoring by chiral HPLC is highly recommended.
-
Catalyst Handling: Palladium on carbon is pyrophoric and must be handled with care, preferably in a wet state and under an inert atmosphere to prevent ignition upon contact with air.
-
Complete Hydrolysis: Incomplete hydrolysis in the final step can leave unreacted saturated lactam, complicating purification. If TLC or NMR indicates the presence of starting material, the reflux time should be extended.
-
Crystallization: The final product is typically crystalline, but if it oils out, techniques such as scratching the flask with a glass rod or seeding with a small crystal can help induce crystallization. Solvent choice for recrystallization (e.g., isopropanol/ether mixtures) can also be optimized.
Conclusion
The protocol described provides a reliable and scalable method for the enantioselective synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride. By leveraging a highly selective enzymatic kinetic resolution, this strategy efficiently overcomes the primary synthetic challenge of stereocontrol. The resulting enantiopure product is a valuable building block for researchers, scientists, and drug development professionals engaged in the creation of advanced peptide-based therapeutics and other complex molecular architectures.
References
-
Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. National Institutes of Health (NIH). [Link]
-
New Convergent Synthesis of Carbocyclic Nucleoside Analogues. SYNTHESIS. [Link]
-
Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. ResearchGate. [Link]
-
[Synthesis of analogues of carbocyclic nucleoside]. PubMed. [Link]
-
Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. [Link]
-
Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. [Link]
-
Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid from Both Enantiomers of Racemic 2-Azabicyclo[2.2.1]. ElectronicsAndBooks. [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health (NIH). [Link]
- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]
- Synthesis of aminocyclopentane carboxylic acids.
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Prepared by: Senior Application Scientist, Advanced Chemical Synthesis Division
Executive Overview
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid that serves as a pivotal building block in modern medicinal chemistry and neuropharmacology. Its defining feature is the cyclopentyl scaffold, which imparts significant conformational rigidity compared to its linear counterparts, such as the endogenous neurotransmitter γ-aminobutyric acid (GABA). This structural constraint is paramount for designing ligands with high affinity and selectivity for specific biological targets. This guide provides an in-depth exploration of the compound's properties, its foundational role in GABA receptor modulation, and detailed protocols for its application as a synthetic intermediate in drug discovery programs. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for the synthesis of novel therapeutic agents and chemical probes.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and application in experimental workflows. The hydrochloride salt form enhances stability and solubility in aqueous media.
| Property | Value | Source |
| IUPAC Name | (1R,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | [1] |
| Synonyms | (-)-(1R,3S)-β-Homocycloleucine HCl, cis-3-Aminocyclopentanecarboxylic acid HCl | [1][2] |
| CAS Number | 147780-44-7 | [3] |
| Molecular Formula | C₆H₁₂ClNO₂ | [3] |
| Molecular Weight | 165.62 g/mol | [3] |
| Appearance | White to off-white solid/powder | [2][4] |
| Purity | Typically ≥95% | [2] |
| Storage | 4°C, protect from light. Store under inert atmosphere. | [3][4] |
Safety Information: The compound should be handled in accordance with standard laboratory safety procedures.
-
GHS Pictogram: GHS07 (Harmful)[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]
Scientific Foundation: The Power of Conformational Constraint
The utility of (1R,3S)-3-Aminocyclopentanecarboxylic acid stems from its unique three-dimensional structure.
-
Stereochemistry and Bioactivity: Chirality is fundamental to molecular recognition in biological systems. The specific (1R,3S) configuration orients the amino and carboxyl functional groups in a precise spatial arrangement that cannot be achieved by other stereoisomers. This is critical for achieving selective interactions with chiral targets like enzyme active sites and receptor binding pockets.[2]
-
A Scaffold for GABA Receptor Ligands: GABA is the primary inhibitory neurotransmitter in the central nervous system, acting on three main receptor classes: GABA-A, GABA-B, and GABA-C.[5] While GABA itself is highly flexible, this flexibility leads to a lack of receptor subtype selectivity. By incorporating the rigid cyclopentane ring, (1R,3S)-3-Aminocyclopentanecarboxylic acid serves as a constrained GABA analogue. This rigidity reduces the number of accessible conformations, allowing for the development of derivatives that can selectively target one GABA receptor subtype over others.[6] Research has demonstrated that derivatives of aminocyclopentane structures can act as potent and selective antagonists for GABA-A and GABA-C receptors, which is a significant challenge due to the high degree of homology between these receptor types.[6][7][8]
Sources
- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride | 147780-44-7 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking Neurological Complexity with a Versatile Chiral Scaffold
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a conformationally restricted cyclic amino acid analogue that has emerged as a valuable chiral building block in contemporary neuroscience research and drug discovery. Its rigid cyclopentane core, combined with the precise stereochemical orientation of its amino and carboxylic acid functionalities, offers a unique scaffold for the synthesis of novel neuroactive compounds. While not typically a potent agonist or antagonist at major neurotransmitter receptors in its own right, its true utility lies in its role as a precursor to molecules designed to probe and modulate critical neurological pathways with high specificity.
This comprehensive guide provides an in-depth exploration of the applications of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, focusing on its utility in the development of GABAergic modulators and its potential in influencing glutamate homeostasis. Furthermore, we will touch upon its role in the synthesis of carbocyclic nucleosides, a class of compounds with significant therapeutic potential in neuro-oncology and neurovirology. The protocols provided herein are designed to be self-validating, offering both the "how" and the "why" behind experimental choices, empowering researchers to confidently integrate this versatile compound into their research endeavors.
Core Applications in Neuroscience
The primary applications of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride in neuroscience can be broadly categorized into two main areas:
-
As a Scaffold for Novel GABA Analogues: The structural similarity of this compound to the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it an ideal starting point for the synthesis of conformationally constrained GABA analogues.[1] These analogues are instrumental in dissecting the pharmacology of GABA receptor subtypes (GABA-A, GABA-B, and GABA-C) and in the development of novel therapeutics for conditions such as epilepsy, anxiety, and spasticity.
-
In the Investigation of Glutamate Transport and Metabolism: The stereochemistry of the (1R,3S) isomer has been shown to be critical for interaction with amino acid transporters. A closely related compound, (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid, is transported into astrocytes and can reduce intracellular glutamate levels.[2] This suggests that derivatives of (1R,3S)-3-Aminocyclopentanecarboxylic acid could be developed as probes or modulators of glutamate homeostasis, a pathway of immense interest in neurodegenerative diseases and excitotoxicity.
A third, expanding area of application is in the synthesis of carbocyclic nucleosides . By replacing the ribose sugar's oxygen with a carbon atom, these analogues exhibit increased metabolic stability.[3] Some have demonstrated potential as neuroprotective, antiviral, and antitumor agents, making them relevant for tackling neurological infections and cancers.[4][5][6]
Application 1: Synthesis and Evaluation of Novel GABA Analogues
The development of selective GABA receptor ligands is a cornerstone of neuropharmacology. The conformational flexibility of GABA itself allows it to bind to multiple receptor subtypes. By using a rigid scaffold like (1R,3S)-3-aminocyclopentanecarboxylic acid, medicinal chemists can design analogues with specific conformations, leading to enhanced receptor selectivity and potency.
Conceptual Workflow for GABA Analogue Development
Caption: Workflow for the development of GABA analogues.
Protocol 1: Synthesis of a Representative GABA Analogue (Amide Derivative)
This protocol provides a general method for the synthesis of an N-substituted amide derivative of (1R,3S)-3-aminocyclopentanecarboxylic acid. This is a common strategy to explore the chemical space around the core scaffold.
Materials:
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Desired primary or secondary amine (R₁R₂NH)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Esterification:
-
Suspend (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride (1.0 eq) in anhydrous MeOH.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Caution: Exothermic reaction, produces HCl gas. Perform in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the methyl ester hydrochloride.
-
-
Amide Coupling:
-
Dissolve the methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as TEA or DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted (1R,3S)-3-aminocyclopentanecarboxamide.
-
Causality Behind Experimental Choices:
-
Esterification: The carboxylic acid is first converted to a methyl ester to increase its reactivity towards amide bond formation. Thionyl chloride in methanol is a classic method for this transformation.
-
Amide Coupling: A non-nucleophilic base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction without competing with the desired amine in the reaction.
Protocol 2: In Vitro GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of newly synthesized GABA analogues for the GABA-A receptor.
Materials:
-
Rat whole brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]Muscimol (a potent GABA-A agonist)
-
Unlabeled GABA (for non-specific binding determination)
-
Synthesized GABA analogues (test compounds)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Centrifuge capable of high speeds (e.g., 140,000 x g)
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge at 1,000 x g for 10 min at 4 °C.
-
Centrifuge the supernatant at 140,000 x g for 30 min at 4 °C.
-
Wash the pellet by resuspending in deionized water and centrifuging again. Repeat this wash step.
-
Resuspend the final pellet in binding buffer and store at -70 °C.[7]
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and wash twice with binding buffer by centrifugation.
-
Set up assay tubes containing:
-
Total Binding: [³H]Muscimol (e.g., 5 nM) and membrane preparation in binding buffer.
-
Non-specific Binding: [³H]Muscimol, membrane preparation, and a high concentration of unlabeled GABA (e.g., 10 mM).
-
Competition: [³H]Muscimol, membrane preparation, and varying concentrations of the test GABA analogue.
-
-
Incubate the tubes at 4 °C for 45 minutes.[7]
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis:
The data will be used to generate a competition curve, from which the IC₅₀ (concentration of the test compound that inhibits 50% of specific [³H]Muscimol binding) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
| Compound Type | Example | Typical Affinity (Ki) | Receptor Subtype |
| GABA-A Antagonist | Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | IC₅₀ = 42 µM | α₁β₂γ₂L |
| GABA-C Antagonist | (+/-)-cis-3-(aminocyclopentyl)methylphosphinic acid | KB = 1.0 µM | rho1 |
Note: Data is for related cyclopentane-based GABA analogues to provide context.[7][8]
Application 2: Probing Glutamate Homeostasis
The glutamatergic system is central to excitatory neurotransmission, and its dysregulation is implicated in numerous neurological disorders. The ability of a compound with the (1R,3S) stereochemistry to interact with glutamate transporters presents an exciting avenue for research.
Hypothesized Mechanism of Action
Caption: Potential mechanism for modulating astrocytic glutamate levels.
Protocol 3: Glutamate Uptake Assay in Primary Astrocyte Cultures
This protocol allows for the measurement of glutamate uptake in cultured astrocytes and can be used to screen for inhibitory effects of compounds derived from (1R,3S)-3-aminocyclopentanecarboxylic acid.
Materials:
-
Primary astrocyte cultures
-
Hanks' Balanced Salt Solution (HBSS)
-
L-Glutamate
-
Test compounds
-
Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit
-
BCA Protein Assay Kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Plating: Plate primary astrocytes in 96-well plates and culture until they form a confluent monolayer.
-
Assay Preparation:
-
Wash the cells with HBSS and then equilibrate in HBSS for 10-15 minutes at 37 °C.
-
Prepare solutions of L-Glutamate (e.g., 20 µM) and the test compounds at various concentrations in HBSS.
-
-
Uptake Assay:
-
Add the L-Glutamate solution (with or without the test compound) to the cells.
-
Incubate for a defined period (e.g., 30 minutes) at 37 °C.
-
After incubation, collect the supernatant (the media).
-
-
Glutamate Measurement:
-
Measure the concentration of glutamate remaining in the supernatant using the Amplex Red kit according to the manufacturer's instructions.
-
-
Normalization:
-
Lyse the cells in the wells and determine the total protein content using a BCA protein assay.
-
Normalize the glutamate uptake (the decrease in glutamate concentration in the media) to the total protein in each well.[2]
-
Data Interpretation:
A reduction in the amount of glutamate cleared from the media in the presence of a test compound would indicate inhibition of glutamate uptake. This can be quantified to determine an IC₅₀ value.
Conclusion and Future Directions
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a powerful tool for the neuroscience researcher. Its primary strength lies in its utility as a chiral scaffold for the synthesis of novel, conformationally restricted neuroactive compounds. The application notes and protocols provided here offer a solid foundation for its use in the development of selective GABAergic modulators and for exploring its potential in the modulation of glutamate homeostasis. As our understanding of the structural requirements for ligand-receptor and ligand-transporter interactions continues to grow, the importance of such well-defined chiral building blocks in rational drug design will undoubtedly increase. Future research may focus on creating derivatives with enhanced blood-brain barrier permeability and on expanding the library of carbocyclic nucleosides derived from this scaffold for applications in neurotherapeutics.
References
-
Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. [Link]
-
Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1698-1703. [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina Chapel Hill. [Link]
-
Chebib, M., et al. (2001). (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists. British Journal of Pharmacology, 134(7), 1511-1519. [Link]
- Schousboe, A., & Waagepetersen, H. S. (2007). Glutamate transport and metabolism in astrocytes. Expert Review of Neurotherapeutics, 7(1), 15-23.
-
Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link]
-
Bio-protocol. (2023). Glutamate uptake assay. Bio-protocol, 13(1), e4590. [Link]
-
Schneller, S. W. (2002). Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. Current Topics in Medicinal Chemistry, 2(10), 1103-1114. [Link]
-
Bessières, M., et al. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1809-1828. [Link]
- Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy-7-deazaguanosine. Journal of Medicinal Chemistry, 33(1), 17-21.
-
Schneller, S. W. (2002). Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. Current Topics in Medicinal Chemistry, 2(10), 1103-1114. [Link]
- De Clercq, E. (2004). Carbocyclic nucleoside analogues. Nucleosides, Nucleotides and Nucleic Acids, 23(8-9), 1397-1413.
- Evans, G. B., et al. (2005). A practical, enantioselective synthesis of the carbocyclic nucleoside abacavir. The Journal of Organic Chemistry, 70(19), 7465-7469.
-
Schoepp, D. D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European Journal of Pharmacology: Molecular Pharmacology, 207(4), 351-353. [Link]
- Shinozaki, H., et al. (1989). A new potent N-methyl-D-aspartate receptor antagonist, cis-4-(phosphonomethyl)-2-piperidinecarboxylic acid (CGS 19755). British Journal of Pharmacology, 98(4), 1213-1224.
- Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology, 21, 165-204.
-
Marquez, V. E., et al. (1990). Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties. Journal of Medicinal Chemistry, 33(3), 978-985. [Link]
-
Tanaka, H., et al. (1999). Nucleosides and nucleotides. 186. Synthesis and biological activities of pyrimidine carbocyclic nucleosides with a hydroxyamino group instead of a hydroxymethyl group at the 4'-position of the sugar moiety. Chemical & Pharmaceutical Bulletin, 47(7), 1000-1005. [Link]
-
Pires, M. M., et al. (2022). 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential. Molecules, 27(21), 7247. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads | Bentham Science [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Nucleosides and nucleotides. 186. Synthesis and biological activities of pyrimidine carbocyclic nucleosides with a hydroxyamino group instead of a hydroxymethyl group at the 4'-position of the sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential [mdpi.com]
- 7. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride in Epilepsy Research
Introduction: The Rationale for Novel GABAergic Modulators in Epilepsy
Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive electrical discharges in the brain.[1] A primary contributing factor to neuronal hyperexcitability is an imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.[2][3] The γ-aminobutyric acid (GABA) system is the principal source of inhibitory tone in the central nervous system, and enhancing its function is a cornerstone of epilepsy pharmacotherapy.[3] Many established antiepileptic drugs (AEDs) act by potentiating GABAergic transmission, for instance, by positive allosteric modulation of GABA-A receptors or by inhibiting GABA reuptake to increase its synaptic concentration.[2][3]
Cyclic amino acid analogues, such as those with a cyclopentane backbone, represent a structurally constrained class of compounds that can mimic GABA and interact with its receptors and transporters.[4][5] (1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral amino acid derivative recognized for its potential as a building block in the synthesis of bioactive molecules targeting neurological disorders.[5] While extensive, peer-reviewed characterization of this specific compound as an anticonvulsant is emerging, it has been noted to possess GABA-A receptor activity.[6] This, combined with stereochemical studies showing that the (1R,3S) configuration of related cyclopentane derivatives lacks the seizure-inducing effects of other stereoisomers, provides a strong rationale for its investigation as a potential novel anticonvulsant agent.[7]
These application notes provide a structured guide for researchers to characterize the anticonvulsant potential of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (referred to hereafter as "the compound") using established preclinical models of epilepsy. The protocols are designed to be self-validating and are grounded in methodologies widely accepted in the field of antiepileptic drug discovery.
Part 1: Mechanistic Framework and Key Biological Targets
The primary hypothesis for the compound's potential anticonvulsant activity centers on its interaction with the GABAergic system. The main targets for such a molecule would be GABA receptors (ionotropic GABA-A or metabotropic GABA-B) or GABA transporters (GATs).
-
GABA-A Receptors: As direct agonists or positive allosteric modulators, compounds can enhance the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in excitability.[3]
-
GABA Transporters (GATs): Inhibition of GATs (primarily GAT-1, GAT-2, GAT-3, and BGT-1) reduces the clearance of GABA from the synaptic cleft, thereby prolonging its inhibitory action.[8]
The following workflow outlines the logical progression for characterizing a novel compound like (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
Caption: Experimental workflow for anticonvulsant characterization.
Part 2: Preclinical Evaluation Protocols
The following protocols are foundational for assessing the anticonvulsant efficacy and neurotoxicity of a novel compound. Researchers should perform dose-response studies to determine the median effective dose (ED₅₀) and the median toxic dose (TD₅₀) for calculating the protective index (PI = TD₅₀/ED₅₀).
Protocol 2.1: Maximal Electroshock (MES) Seizure Model
Rationale: The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizure activity. Efficacy in this model often correlates with the ability to block voltage-gated sodium channels or enhance GABAergic inhibition.
Species: Male CD-1 or Swiss Webster mice (20-25 g) or Male Sprague-Dawley rats (100-150 g).
Materials:
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)
-
Standard AEDs (e.g., Phenytoin, Carbamazepine) as positive controls
-
Corneal electrodes
-
AC shock generator
Procedure:
-
Compound Administration: Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals (n=8-10 per group). A vehicle control group must be included.
-
Time to Peak Effect: Determine the time of peak effect by administering a fixed dose and testing at multiple time points (e.g., 15, 30, 60, 120, 240 minutes) post-administration. All subsequent tests should be performed at this time point.
-
Seizure Induction: At the predetermined time of peak effect, deliver a supramaximal electrical stimulus via corneal electrodes (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2-second duration).
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension (THE) seizure. The absence of THE is the endpoint indicating protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ using probit analysis.
Protocol 2.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
Rationale: The scPTZ model is used to identify compounds that may be effective against non-convulsive (absence-like) seizures. It works by antagonizing the GABA-A receptor complex. Efficacy in this model suggests activity through enhancement of GABAergic transmission or blockade of T-type calcium channels.
Species: Male CD-1 or Swiss Webster mice (18-25 g).
Materials:
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
-
Vehicle
-
Standard AEDs (e.g., Ethosuximide, Valproic Acid) as positive controls
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
Procedure:
-
Compound Administration: Administer the compound and controls as described in Protocol 2.1.
-
PTZ Injection: At the time of peak effect, administer PTZ subcutaneously in the loose skin of the scruff of the neck.
-
Observation: Observe the animals for 30 minutes. The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds. The presence of such a seizure indicates a lack of protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀.
Protocol 2.3: Amygdala Kindling Model of Focal Epilepsy
Rationale: Kindling is a model of chronic epilepsy that mimics aspects of temporal lobe epilepsy, including the development of spontaneous recurrent seizures and pharmacoresistance. It is invaluable for testing a compound's efficacy against focal seizures that become secondarily generalized.
Species: Male Sprague-Dawley or Wistar rats (250-300 g).
Materials:
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
-
Surgical equipment for stereotaxic implantation of electrodes
-
Bipolar stimulating/recording electrode
-
Constant current stimulator
-
EEG recording system
Procedure:
-
Electrode Implantation: Surgically implant a bipolar electrode into the basolateral amygdala under stereotaxic guidance. Allow for a 1-2 week recovery period.
-
Kindling Acquisition: Deliver a daily, brief, low-intensity electrical stimulus (e.g., 1-second train of 60 Hz pulses) until stable, fully kindled seizures (Stage 4-5 on the Racine scale) are consistently elicited for at least 10 consecutive days.
-
Compound Testing: In a crossover design, administer the compound or vehicle prior to stimulation on test days. Record the afterdischarge duration (the duration of the EEG seizure activity) and the behavioral seizure stage (Racine scale).
-
Data Analysis: Compare the afterdischarge duration and seizure stage between the compound-treated and vehicle-treated conditions using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
Protocol 2.4: Rotarod Neurotoxicity Assay
Rationale: This test assesses for motor impairment, a common side effect of centrally acting drugs. It is crucial for establishing a therapeutic window by comparing the dose that causes toxicity (TD₅₀) with the dose that provides anticonvulsant efficacy (ED₅₀).
Species: Mice or rats, matched to the efficacy studies.
Materials:
-
Accelerating rotarod apparatus
Procedure:
-
Training: Train the animals on the rotarod at a constant or accelerating speed for 2-3 consecutive days until they can remain on the rod for a baseline period (e.g., 120 seconds).
-
Compound Administration: Administer the compound or vehicle at various doses.
-
Testing: At the time of peak effect, place the animal on the rotarod and measure the latency to fall. A fall or passive rotation for two consecutive turns is considered the endpoint.
-
Data Analysis: The dose at which 50% of the animals fail to meet the baseline performance criterion is defined as the TD₅₀.
Part 3: Data Interpretation and Expected Outcomes
The profile of activity across these models provides insight into the compound's potential mechanism of action and clinical utility.
| Seizure Model | Activity Profile Suggests | Example Standard Drugs |
| MES | Efficacy against generalized tonic-clonic seizures. Potential mechanism: Na+ channel blockade or GABA enhancement. | Phenytoin, Carbamazepine[9] |
| scPTZ | Efficacy against absence seizures. Potential mechanism: T-type Ca2+ channel blockade or GABA enhancement. | Ethosuximide, Valproate[9] |
| Kindling | Efficacy against complex partial (focal) seizures. | Carbamazepine, Lamotrigine[10] |
A broad-spectrum anticonvulsant will show efficacy in all models. A compound active in the MES and scPTZ tests, coupled with a high protective index (PI > 10), would be a strong candidate for further development.
Caption: Potential mechanisms of action at a GABAergic synapse.
Conclusion
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride presents an intriguing scaffold for the development of novel antiepileptic drugs, predicated on its structural similarity to GABA and preliminary indications of GABA-A receptor activity. The systematic application of the protocols outlined in this guide will enable researchers to rigorously evaluate its anticonvulsant efficacy, define its spectrum of activity, and establish its therapeutic index. This foundational characterization is an essential step in determining its potential for translation into a clinically effective treatment for epilepsy.
References
- Cope, D. W., Gozlan, H., Knoop, A., Le-Corronc, H., & Langley, K. (2009). The role of GAT-1 in the generation of tonic inhibition in the immature and adult hippocampus. Journal of Physiology, 587(Pt 18), 4475–4490.
- Chapman, A. G., Meldrum, B. S., & SANTIAGO, M. (1998). Anticonvulsant activity of a mGlu(4alpha) receptor selective agonist, (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid. European Journal of Pharmacology, 362(2-3), 135–142.
-
Chem-Impex International. (n.d.). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. Retrieved from [Link]
- Scott, C. R., Husain, R. D., & McNamara, J. O. (1990). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 33(5), 1483-1488.
- Abida, Y., & Ali, I. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 25(21), 5143.
- Tizzano, M. A., Griffey, K. I., & Schoepp, D. D. (1993). Intracerebral 1S,3R-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) produces limbic seizures that are not blocked by ionotropic glutamate receptor antagonists. Neuroscience Letters, 162(1-2), 12–16.
- Amir, M., & Ali, I. (2012). Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives. Journal of Neurology & Neurophysiology, 3(4).
-
Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]
- Johnston, G. A. R., Chebib, M., Duke, R. K., Mewett, K. N., & Mitrovic, A. D. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1698–1703.
- Brodie, M. J., & Ben-Menachem, E. (2021). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. CNS Drugs, 35(1), 37–51.
- Piatkowska-Chabuda, E., Wujec, M., & Siatkowski, M. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(11), 3296.
- Johnston, G. A. R., Chebib, M., Duke, R. K., Mewett, K. N., & Mitrovic, A. D. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1698–1703.
- Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42 Suppl 3, 8–12.
Sources
- 1. iomcworld.org [iomcworld.org]
- 2. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System | springermedizin.de [springermedizin.de]
- 3. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Intracerebral 1S,3R-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) produces limbic seizures that are not blocked by ionotropic glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA Transporters [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Introduction: Navigating the Stereochemistry of ACPD in Neuropharmacological Research
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a conformationally restricted analog of the neurotransmitter GABA and a chiral amino acid derivative, presents a unique case study in stereospecific pharmacology. While its structural isomer, (1S,3R)-ACPD, is a well-characterized and potent agonist of metabotropic glutamate receptors (mGluRs), particularly Group I and II, the (1R,3S) isomer is often utilized in research as a negative control due to its significantly lower potency at these receptors.[1] However, it is crucial for the in vivo researcher to understand that "less active" does not equate to "biologically inert."
Evidence from studies on the racemic mixture, cis-(±)-1-amino-1,3-cyclopentanedicarboxylic acid (cis-ACPD), which contains the (1R,3S) isomer, reveals potential for significant central nervous system (CNS) activity, including convulsions and dose-dependent neurotoxicity, particularly in neonatal animals. These effects appear to be mediated, at least in part, through ionotropic glutamate receptors, as they can be prevented by NMDA receptor antagonists. This suggests that while (1R,3S)-ACPD may not significantly engage mGluRs, it can elicit profound biological effects at higher concentrations, a critical consideration for any in vivo experimental design.
These application notes provide a comprehensive guide for researchers embarking on in vivo studies with (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride. The protocols are designed with scientific integrity at their core, emphasizing a cautious, data-driven approach to dose selection and experimental execution.
Part 1: Pre-Clinical Rationale and Mechanistic Considerations
The Rationale for In Vivo Investigation
The primary rationale for employing (1R,3S)-ACPD in vivo often falls into one of two categories:
-
As a Negative Control: To demonstrate that the observed effects of its active isomer, (1S,3R)-ACPD, are specifically due to mGluR agonism and not some other general property of the chemical scaffold.
-
To Investigate Non-mGluR-Mediated Effects: To explore the potential convulsant or neurotoxic properties observed with the racemic mixture, possibly mediated by ionotropic glutamate receptors or other unidentified targets.
Understanding the Target: A Tale of Two Isomers
The glutamatergic system is the primary excitatory neurotransmitter system in the mammalian CNS. Its receptors are broadly divided into two families: ionotropic (ligand-gated ion channels like NMDA, AMPA, and kainate receptors) and metabotropic (G-protein coupled receptors).
-
(1S,3R)-ACPD (The Active Isomer): This isomer is a potent agonist at mGluRs, which are involved in modulating synaptic plasticity, neuronal excitability, and have been implicated in various neurological and psychiatric disorders.[2] Activation of these receptors can lead to a cascade of intracellular signaling events.
-
(1R,3S)-ACPD (The Target Compound): This isomer shows significantly reduced affinity and efficacy at mGluRs.[1] However, studies with the cis-ACPD racemate indicate that at higher concentrations, it can induce excitotoxic effects, likely through interaction with NMDA receptors.
The following diagram illustrates the differential primary targets of the ACPD isomers.
Caption: Differential primary targets of ACPD stereoisomers.
Part 2: In Vivo Experimental Protocols
Compound Preparation and Vehicle Selection
The hydrochloride salt of (1R,3S)-3-Aminocyclopentanecarboxylic acid is a solid. One supplier notes that the free base is "slightly soluble in water".[3] For in vivo administration, complete solubilization is critical to ensure accurate dosing and prevent embolism (for intravenous routes) or irritation (for other routes).
Protocol for Vehicle Preparation and Compound Solubilization:
-
Primary Vehicle: Sterile, isotonic (0.9%) saline is the recommended starting vehicle for intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
-
Solubility Testing: Before preparing a large batch, test the solubility of the compound at your desired highest concentration in a small volume of saline.
-
pH Adjustment: If solubility in saline is poor, the pH of the solution can be adjusted. Since it is an amino acid hydrochloride, the initial solution may be acidic. Carefully add sterile 0.1M NaOH dropwise while vortexing to bring the pH closer to neutral (pH 7.0-7.4). Monitor the pH with a calibrated micro-pH probe. Do not overshoot neutrality, as this may cause the free base to precipitate.
-
Co-solvents (Use with Caution): If pH adjustment is insufficient, a small percentage of a biocompatible co-solvent may be considered, such as DMSO or PEG400. However, it is critical to run a vehicle-only control group with the exact same co-solvent concentration, as these can have their own biological effects. For most applications, aiming for full solubility in a pH-adjusted saline is preferable.
-
Sterile Filtration: Once the compound is fully dissolved, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
Animal Model Selection
The choice of animal model will depend on the research question. Sprague-Dawley or Wistar rats are commonly used in neuropharmacology. For studies involving genetic manipulations, C57BL/6 mice are a standard choice. Given the convulsant effects of cis-ACPD in neonatal rats, researchers should be aware of potential age-dependent sensitivities.
Administration Route
-
Intraperitoneal (i.p.) Injection: Recommended for initial screening and dose-response studies due to its relative ease and rapid systemic absorption.
-
Subcutaneous (s.c.) Injection: Provides a slower, more sustained release compared to i.p. injection.
-
Intravenous (i.v.) Injection: Offers the most rapid onset of action but requires more technical skill and carries a higher risk of adverse events if the compound precipitates.
-
Intracerebroventricular (i.c.v.) Injection: For directly assessing CNS effects while bypassing the blood-brain barrier. This is a surgical procedure requiring stereotaxic equipment.
Protocol: Dose-Response and Toxicity Evaluation (Rodent Model)
Given the limited systemic dosing data for (1R,3S)-ACPD and the known toxicity of its racemate, a preliminary dose-finding study is essential. The objective is to establish a No Observed Adverse Effect Level (NOAEL) and identify doses that may elicit behavioral or toxicological changes.
Experimental Design Workflow:
Caption: Workflow for a dose-finding study.
Step-by-Step Protocol:
-
Animal Acclimatization: House male Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions (12:12 light:dark cycle, food and water ad libitum).
-
Group Allocation: Randomly assign animals to groups (n=8 per group). See table below for suggested groups.
-
Test Article Preparation: Prepare (1R,3S)-ACPD hydrochloride in sterile 0.9% saline, adjusting pH to ~7.2 if necessary. Prepare fresh on the day of dosing.
-
Administration: Administer a single intraperitoneal (i.p.) injection at a volume of 5 mL/kg.
-
Dose Selection Rationale: The doses in the table are hypothetical starting points. The study on cis-ACPD showed neurodegeneration with direct striatal injection at doses of 100-1000 nmol in mature rats. Systemic doses that achieve these brain concentrations would be significantly higher. Therefore, a wide range is proposed to identify a potential therapeutic window and toxic threshold.
Group Treatment Dose (mg/kg, i.p.) Rationale 1 Vehicle 0 Negative Control (0.9% Saline) 2 (1R,3S)-ACPD HCl 10 Low dose, unlikely to produce effects 3 (1R,3S)-ACPD HCl 30 Mid dose 4 (1R,3S)-ACPD HCl 100 High dose, approaching levels where non-specific or toxic effects may emerge 5 (1S,3R)-ACPD 30 Positive Control for potential CNS effects (dose based on literature) -
Post-Dose Monitoring:
-
Immediate (0-4 hours): Continuously monitor for signs of acute toxicity, including convulsions, tremors, ataxia, changes in posture, and stereotyped behaviors. A functional observational battery (e.g., an Irwin screen) is highly recommended.
-
Long-Term (1-7 days): Record body weight, food/water intake, and general clinical signs daily.
-
-
Endpoint Analysis: Based on the results, determine the NOAEL. If significant toxicity is observed, consider terminal procedures including blood collection for clinical chemistry and perfusion-fixation for brain histopathology to assess for neuronal injury.
Part 3: Expected Outcomes & Data Interpretation
-
At High Doses (e.g., 100 mg/kg): There is a potential to observe CNS-related adverse effects, such as hyperactivity, tremors, or seizures, consistent with the known effects of the cis-ACPD racemate. The observation of such effects would be significant, indicating that (1R,3S)-ACPD is not inert and may interact with ionotropic glutamate receptors or other targets at sufficient concentrations.
-
Positive Control ((1S,3R)-ACPD): Depending on the dose and endpoints measured, this group may exhibit subtle behavioral changes related to mGluR activation. It serves as a crucial comparator for the (1R,3S) isomer.
By following this structured, safety-first approach, researchers can confidently define the in vivo pharmacological profile of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, enabling its appropriate use as either a negative control or as a tool to investigate non-mGluR-mediated pathways in the central nervous system.
References
-
Scherman, D., et al. (1991). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. Journal of Pharmacology and Experimental Therapeutics, 256(3), 1103-1108. [Link]
-
Zheng, F., et al. (1994). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology, 33(1), 97-102. [Link]
-
Manahan-Vaughan, D., & Reymann, K. G. (1995). 1S,3R-ACPD dose-dependently induces a slow-onset potentiation in the rat hippocampal CA1 region in vivo. Neuropharmacology, 34(8), 1103-5. [Link]
-
Schoepp, D. D., et al. (1992). The metabotropic excitatory amino acid receptor agonist 1S,3R-ACPD selectively potentiates N-methyl-D-aspartate-induced brain injury. European Journal of Pharmacology, 226(3), 239-43. [Link]
Sources
- 1. Behavioral activity of 1S,3R-ACPD, an agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of the metabotropic glutamate receptor agonist 1S,3R-ACPD on neurones in the rat primary somatosensory cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1S,3R-ACPD dose dependently induces a slow onset potentiation in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride Solutions
Section 1: Introduction
(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1] Its constrained cyclic structure is of significant interest for synthesizing novel therapeutic agents, including peptide-based drugs and enzyme inhibitors.[1][2] The hydrochloride salt form is commonly supplied to enhance the compound's stability and, most importantly, its aqueous solubility, facilitating its use in a wide range of experimental applications.
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility and systematic preparation of solutions of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride. The protocols herein are designed to ensure solution integrity, accuracy, and stability, forming a reliable foundation for downstream applications.
Section 2: Physicochemical & Handling Information
A thorough understanding of the compound's properties is essential for its proper handling and use.
Compound Identification
| Property | Value | Source(s) |
| IUPAC Name | (1R,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | [3] |
| CAS Number | 147780-44-7 | [4][5][6] |
| Parent Amine CAS | 71830-08-5 | [7][8] |
| Molecular Formula | C₆H₁₂ClNO₂ | [4][6] |
| Molecular Weight | 165.62 g/mol | [4][5][6] |
Physical and Storage Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [9] |
| Storage (Solid) | 4°C, protect from light, store under inert gas | [9] |
| Storage (Solution) | Aliquot and store at -20°C (1 month) or -80°C (6 months) | [9] |
Safety and Handling
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride may cause skin, eye, and respiratory tract irritation.[3][10] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All weighing and handling of the solid powder should be performed in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.
Section 3: Solubility Profile - A Mechanistic Approach
The solubility of amino acids is fundamentally governed by their charge state, which is pH-dependent.
-
The Zwitterionic State: The parent compound, (1R,3S)-3-Aminocyclopentanecarboxylic acid, is an amino acid and exists predominantly as a zwitterion at neutral pH. In this state, it possesses both a positive charge on the ammonium group (-NH₃⁺) and a negative charge on the carboxylate group (-COO⁻). While the molecule is polar, the strong intermolecular electrostatic interactions in the crystal lattice limit its solubility in water, often described as "slightly soluble".[11]
-
The Hydrochloride Salt Advantage: The hydrochloride (HCl) salt form is intentionally prepared to overcome this solubility limitation. In the HCl salt, the amine group is protonated to form an ammonium chloride salt (-NH₃⁺Cl⁻). When dissolved in water, the compound fully dissociates, yielding a positively charged molecule and a chloride ion. This net positive charge disrupts the zwitterionic crystal lattice, leading to a significant increase in aqueous solubility. The resulting solution will be acidic due to the presence of the ammonium cation, which is a weak acid.
| Solvent | Solubility | Rationale & Recommendations |
| Water / Aqueous Buffers | Highly Soluble | This is the recommended solvent system. The hydrochloride salt form is designed for aqueous dissolution. For biological applications, dissolve in water first, then dilute with the desired buffer (e.g., PBS, TRIS). |
| DMSO | Data not available for HCl salt. | While some protected derivatives are soluble in DMSO, aqueous solvents are the primary choice for the hydrochloride salt.[12] If an organic solvent is required, a small-scale solubility test is mandatory. |
| Ethanol, Methanol | Data not available. | Generally, amino acid hydrochlorides have lower solubility in alcohols compared to water. Use is not recommended without prior solubility testing. |
Section 4: Protocol for Aqueous Stock Solution Preparation (10 mM)
This protocol details the preparation of a 10 mM aqueous stock solution, a common starting concentration for many biological and chemical assays.
Materials
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (MW: 165.62 g/mol )
-
High-purity water (e.g., Milli-Q®, 18.2 MΩ·cm)
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 10 mL)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Bath sonicator
-
Sterile 0.22 µm syringe filter
Step-by-Step Procedure
-
Pre-equilibration: Allow the sealed container of the compound to equilibrate to room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the hygroscopic powder.
-
Calculation: Calculate the mass required for your desired volume and concentration.
-
Formula: Mass (mg) = Desired Volume (L) × Desired Concentration (mmol/L) × Molecular Weight ( g/mol )
-
Example (for 10 mL of 10 mM solution): Mass = 0.010 L × 10 mmol/L × 165.62 g/mol = 16.56 mg
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount (16.56 mg) of the powder and transfer it into the 10 mL volumetric flask.
-
Initial Dissolution: Add approximately 7-8 mL of high-purity water to the flask. Cap and vortex the mixture for 30-60 seconds. The compound is expected to dissolve readily.
-
Aiding Dissolution (If Necessary): If any solid remains, place the flask in a bath sonicator for 5-10 minutes. The ultrasonic waves provide energy to break up any remaining solid aggregates. Gentle warming (to 30-40°C) can also be applied, but is typically not necessary for the hydrochloride salt.[13]
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, carefully add high-purity water to bring the final volume to the 10 mL mark on the volumetric flask. Invert the flask several times to ensure homogeneity.
-
Sterilization & Aliquoting: For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube. To preserve stability, immediately dispense the solution into smaller, single-use, cryo-safe aliquots.
Workflow Visualization
Caption: Workflow for preparing an aqueous stock solution.
Section 5: Quality Control and Validation
A self-validating protocol ensures that the prepared solution meets the required specifications for the experiment.
-
Visual Inspection: The final solution should be clear, colorless, and free of any visible particulates. Any cloudiness or precipitation indicates a potential solubility issue or contamination.
-
pH Measurement: Measure the pH of the final stock solution. As it is a salt of a weak acid (the protonated amine) and a strong acid (HCl), the solution is expected to be acidic (typically pH 3-6). This confirms the compound has dissolved as its intended salt form.
-
Concentration Verification (Optional): For applications requiring high accuracy, the concentration can be verified using techniques like HPLC with a suitable standard curve. This is the gold standard for quantitative confirmation.
Quality Control Workflow
Caption: A decision-making workflow for solution quality control.
Section 6: Storage and Stability of Solutions
The stability of the compound in solution is critical for experimental reproducibility.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to compound degradation. This is why aliquoting into single-use volumes is paramount.
-
Short-Term Storage: For use within one month, aliquots can be stored at -20°C.[9]
-
Long-Term Storage: For storage up to six months, aliquots must be stored at -80°C.[9]
-
Light Protection: Store aliquots in amber vials or in a light-blocking container to prevent potential photodegradation.
Section 7: Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely. | - Insufficient mixing/energy.- Solution is supersaturated.- Incorrect compound (e.g., free amine instead of HCl salt). | - Continue vortexing and/or sonicate for a longer duration.- Gently warm the solution to 30-40°C.- Prepare a more dilute solution.- Verify the CAS number and supplier information. |
| Solution is cloudy or has precipitates after preparation. | - Contamination from glassware or solvent.- pH of the solution was adjusted towards the isoelectric point, causing the zwitterion to precipitate. | - Ensure all glassware is scrupulously clean.- Use only high-purity, sterile water.- Re-prepare the solution, ensuring no basic buffers are added that would neutralize the acidic pH. |
| pH of the solution is neutral or basic. | - Incorrect compound was used.- The solution was inadvertently prepared in a basic buffer. | - Discard the solution and re-prepare using the correct compound and a neutral solvent (water). |
Section 8: References
-
PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid Compound Summary (CID 1502035). [Link]
-
PubChem. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride Compound Summary (CID 12924497). [Link]
-
ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Link]
-
Google Patents. US2404503A - Preparation of amino acids from their salts.
-
van de Put, M. W. et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17, 1483-1490. [Link]
-
Al-Ghananeem, A. M. et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(1). [Link]
-
J&K Scientific. (1R,3S)-3-Aminocyclopentane carboxylic acid Product Page. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 5. arctomsci.com [arctomsci.com]
- 6. biosynth.com [biosynth.com]
- 7. (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. labsolu.ca [labsolu.ca]
- 12. medchemexpress.com [medchemexpress.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
Suppliers and purchasing of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
An in-depth guide for researchers, scientists, and drug development professionals on the procurement and application of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
Introduction to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral, non-proteinogenic cyclic amino acid derivative that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its constrained cyclopentane scaffold provides a well-defined three-dimensional orientation of the amine and carboxylic acid functional groups, making it a valuable building block for creating structurally novel and biologically active molecules.[1]
Chemical Identity and Physicochemical Properties
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various laboratory applications. Its core structure is a cyclopentane ring with an amino group and a carboxylic acid group in a specific cis stereochemical configuration ((1R,3S)).
| Property | Value | Source |
| CAS Number | 147780-44-7 | [2] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2] |
| Molecular Weight | 165.62 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | [2][4] |
| Storage | 4°C, protect from light |
Significance in Medicinal Chemistry and Drug Discovery
The unique stereochemistry and constrained conformation of (1R,3S)-3-Aminocyclopentanecarboxylic acid make it an attractive building block (chiral intermediate) for the synthesis of complex pharmaceuticals.[1][5] Its structural features allow it to serve as a mimic of natural amino acids or as a scaffold to introduce specific functionalities into a target molecule.[1]
Key application areas include:
-
Antiviral Agents: It serves as a key chiral intermediate in the synthesis of advanced antiviral drugs. For instance, the related compound (1R,3S)-3-aminocyclopentanol hydrochloride is a critical component in the synthesis of the anti-AIDS drug Bictegravir.[6]
-
Neurological Disorders: Due to its structural similarity to neurotransmitter amino acids like GABA, it is a valuable scaffold for developing drugs targeting the central nervous system.[1]
-
Peptide and Peptidomimetic Synthesis: Incorporating this cyclic residue into peptides can induce specific secondary structures (e.g., turns) and improve metabolic stability by making them less susceptible to enzymatic degradation.
Strategic Sourcing and Procurement
The quality and purity of starting materials are paramount in drug development. A robust procurement strategy for (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is essential for reproducible research outcomes.
Identifying Reputable Suppliers
When selecting a supplier, researchers should prioritize the following:
-
Purity and Enantiomeric Excess (ee): The supplier must provide a high-purity product (typically >95%, with many offering >98%) and specify the enantiomeric excess to ensure stereochemical integrity.[2][4]
-
Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should detail the lot-specific purity (e.g., by HPLC), identity (e.g., by ¹H NMR), and other relevant physical properties.
-
Documentation and Support: Reputable suppliers offer access to Safety Data Sheets (SDS) and may provide technical support regarding handling, solubility, and application.[5]
-
Scalability: For drug development professionals, the supplier's ability to provide quantities ranging from grams to kilograms is a critical consideration for future scale-up.
Comparative Analysis of Select Suppliers
The following table provides a snapshot of offerings from various chemical suppliers. Note that availability, purity, and packaging may vary.
| Supplier | Purity Offered | Available Pack Sizes | CAS Number Listed |
| Sigma-Aldrich | 97% | Varies (Check Website) | 147780-44-7 |
| Fisher Scientific | 95%, 98% ee | Varies (Check Website) | 71830-08-5 |
| MedchemExpress | ≥98% (Typical) | Varies (Check Website) | 147780-44-7 |
| Aikon International | 95+% | 1g, 5g, 10g | 147780-44-7 |
| Goodee Pharma Co. | 99% HPLC | 100g, 1kg | 147780-44-7 |
| Nextpeptide Inc. | NLT 98% | 1KG, 5KG | 147780-44-7 |
This table is for illustrative purposes. Researchers must verify current specifications directly with the supplier.
Procurement and Quality Control Workflow
A systematic approach to procurement and validation ensures the integrity of the research process.
Caption: Workflow for strategic procurement and quality validation.
Application Notes and Protocols
Protocol 1: Solubilization and Stock Solution Preparation
Causality: (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is generally soluble in aqueous solutions due to its salt form. However, for organic reactions like peptide synthesis, solubility in organic solvents is required. The choice of solvent is critical for downstream applications.
Materials:
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deionized water
-
Vortex mixer and/or sonicator
Procedure for Aqueous Stock (e.g., for biological assays):
-
Accurately weigh the required amount of the compound.
-
Add a portion of deionized water to the vial.
-
Vortex or sonicate gently until the solid is fully dissolved.
-
Add the remaining volume of water to reach the final desired concentration (e.g., 10 mM).
-
Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Procedure for Organic Stock (e.g., for peptide synthesis):
-
Accurately weigh the compound into a dry glass vial.
-
Add the required volume of dry DMF.
-
Note: The free amine is required for coupling. To neutralize the hydrochloride, a non-nucleophilic base like Diisopropylethylamine (DIPEA) will be added during the activation step of the synthesis protocol, not during stock preparation.
-
Gently vortex or sonicate if needed to aid dissolution. Prepare this solution fresh before use in synthesis.
Protocol 2: Example Application in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Causality: This protocol describes the incorporation of (1R,3S)-3-Aminocyclopentanecarboxylic acid into a growing peptide chain on a solid support using standard Fmoc chemistry. The key step is the in situ activation of the carboxylic acid and neutralization of the amine hydrochloride to facilitate amide bond formation.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
-
Activating agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
Workflow Diagram:
Caption: A single cycle for incorporating the amino acid in SPPS.
Step-by-Step Procedure (for one coupling cycle):
-
Resin Preparation: Start with the peptide-resin which has a free amine at the N-terminus (after the previous Fmoc deprotection step). Swell the resin in DMF.[7]
-
Fmoc Deprotection (if needed): Add 20% piperidine in DMF to the resin. Agitate for 10-15 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (e.g., 6 times) to remove all traces of piperidine.[8]
-
Activation of Incoming Amino Acid (Self-Validating Step):
-
In a separate vial, dissolve (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (e.g., 4 equivalents relative to resin loading), HBTU (3.95 eq.), in DMF.
-
Add DIPEA (8 eq.). The excess base is crucial to both neutralize the hydrochloride salt and facilitate the activation reaction.
-
Allow this mixture to pre-activate for 5-10 minutes. The solution should be clear and homogenous.
-
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the washed resin. Agitate at room temperature for 1-2 hours.[7][8]
-
Monitoring and Completion:
-
After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a qualitative Kaiser test.
-
Trustworthiness Check: A blue color indicates incomplete coupling (free primary amines are present). A yellow/colorless result indicates successful coupling. If the test is positive, the coupling step should be repeated.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents. The resin is now ready for the next Fmoc deprotection and coupling cycle.
Conclusion
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a specialized chemical building block with significant utility in modern drug discovery. Its successful application hinges on a dual strategy: meticulous sourcing from reputable suppliers to ensure chemical and stereochemical purity, followed by the implementation of robust, well-understood laboratory protocols. By integrating rigorous quality control at the procurement stage and applying validated synthetic methods, researchers can effectively leverage this compound's unique structural features to advance the development of novel therapeutics.
References
-
HDH Chemicals. methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride, min 97%, 10 grams. [Link]
-
American Elements. (+)-(1S,3R)-N-Boc-3-aminocyclopentane carboxylic acid Suppliers USA. [Link]
-
PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. [Link]
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
PubChem. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride. [Link]
-
ResearchGate. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (1R,3S)-3-Aminocyclopentanecarboxylic acid, 95%, 98% ee | Fisher Scientific [fishersci.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Comprehensive Analytical Characterization of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,3S)-3-Aminocyclopentanecarboxylic acid is a crucial chiral building block in pharmaceutical development, utilized in the synthesis of various bioactive molecules, including potent antagonists for chemokine receptors.[1] Its hydrochloride salt form is often preferred for its stability and handling properties. The rigorous characterization of this compound is paramount to ensure its identity, purity, and stereochemical integrity, which are critical quality attributes for its use in drug synthesis and research. This guide provides a suite of detailed analytical methods and protocols designed to offer a comprehensive characterization of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, ensuring scientific rigor and batch-to-batch consistency.
Introduction and Physicochemical Properties
The precise three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity. For (1R,3S)-3-Aminocyclopentanecarboxylic acid, a non-proteinogenic amino acid, its specific stereochemistry is fundamental to its function in larger, synthesized molecules.[2][3] Therefore, a multi-faceted analytical approach is not just recommended but essential for validating its quality. This document outlines a logical workflow, from initial identity confirmation via spectroscopic methods to quantitative assessment of chemical and enantiomeric purity using chromatography and other techniques.
Table 1: Physicochemical Properties of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | |
| Molecular Weight | 165.62 g/mol | [4] |
| CAS Number | 147780-44-7 | [4] |
| Appearance | Off-white to beige crystalline powder | [1][2] |
| IUPAC Name | (1R,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | [5] |
| Storage Conditions | 4°C, protect from light |
Integrated Analytical Workflow
A robust characterization strategy employs orthogonal analytical techniques to build a complete profile of the material. The following workflow ensures that the compound's structure, purity, and stereochemistry are thoroughly vetted.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Part I: Identification and Structural Elucidation
The primary goal of this phase is to unequivocally confirm the chemical structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. ¹H NMR confirms the proton framework and their connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon environments. For this specific molecule, NMR confirms the cyclopentane ring structure, the relative stereochemistry (cis relationship between the amino and carboxyl groups), and the presence of all expected protons and carbons.[6][7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O). D₂O is a suitable solvent, and the exchangeable amine (-NH₃⁺) and carboxylic acid (-COOH) protons will not be observed, simplifying the spectrum.[6]
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Reference: The residual HDO signal is set to ~4.79 ppm.[6]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Reference: No internal standard is typically needed; referencing can be done relative to the known solvent shift or an external standard if high accuracy is required.
-
Table 2: Expected NMR Spectral Data (in D₂O)
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity / Notes |
| ¹H NMR | ~3.8-4.0 | Multiplet (CH-NH₃⁺) |
| ~3.0-3.2 | Multiplet (CH-COOH) | |
| ~1.7-2.3 | Multiplets (Cyclopentane CH₂) | |
| ¹³C NMR | ~176-178 | Carbonyl (C=O) |
| ~52-54 | CH-NH₃⁺ | |
| ~45-47 | CH-COOH | |
| ~20-32 | Cyclopentane CH₂ carbons |
Note: These are predicted shifts based on similar structures.[6][8] Actual values must be confirmed experimentally.
Mass Spectrometry (MS)
Causality: MS is essential for confirming the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, typically generating the protonated molecular ion [M+H]⁺. This provides a direct measurement of the free base's molecular mass.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The acid helps promote protonation.
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Acquisition Mode: Positive ion mode.
-
Analysis: Infuse the sample directly or via LC injection. Scan over a mass range of m/z 50-500.
-
Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺ of the free base.
-
Calculated m/z for C₆H₁₂NO₂⁺: 130.0868
-
Observed m/z: Should be within 5 ppm of the calculated mass on a high-resolution instrument.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies the key functional groups present in the molecule by measuring the absorption of infrared radiation.[9] For an amino acid hydrochloride, the spectrum is distinct from its free amino acid (zwitterionic) form.[10] Key indicators are the stretches of the protonated amine (-NH₃⁺), the carboxylic acid carbonyl (C=O), and the O-H bond.[11][12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry crystalline powder directly onto the ATR crystal. No further preparation is needed.
-
Instrument: An FTIR spectrometer with an ATR accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the empty ATR crystal.
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-2800 | N-H stretch (broad) | Ammonium (-NH₃⁺) |
| ~3000-2500 | O-H stretch (broad) | Carboxylic Acid (-COOH) |
| ~2950-2850 | C-H stretch | Aliphatic (Cyclopentane) |
| ~1730-1700 | C=O stretch | Carboxylic Acid |
| ~1600-1500 | N-H bend | Ammonium (-NH₃⁺) |
Part II: Purity and Enantiomeric Identity
This phase quantifies the amount of the desired compound and, critically, its stereoisomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality: For a chiral drug intermediate, confirming the enantiomeric excess (e.e.) is non-negotiable, as different stereoisomers can have vastly different pharmacological or toxicological profiles.[13] Chiral HPLC uses a chiral stationary phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times and enabling their separation and quantification.[14][15] Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds.[13][16]
Caption: Principle of enantiomeric separation by Chiral HPLC.
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1.0 mg/mL.
-
Instrumentation & Conditions:
-
Column: A polysaccharide-based CSP, such as Chiralpak® AD-H or a macrocyclic glycopeptide column like Astec® CHIROBIOTIC® T.[16][17]
-
Mobile Phase: A typical starting point for normal phase is a mixture of Hexane and Ethanol (e.g., 90:10 v/v). For acidic compounds, add 0.1% Trifluoroacetic Acid (TFA). For reversed-phase on a column like CHIROBIOTIC T, a mobile phase of Methanol/Water with a volatile buffer is common.[16][17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD).
-
Column Temperature: 25 °C.
-
-
Analysis: Inject a sample of the racemate (or a mixture of all possible stereoisomers) to confirm the separation method is effective. Then, inject the test sample.
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
-
Where Area_major is the peak area of the desired (1R,3S) enantiomer and Area_minor is the peak area of the undesired (1S,3R) enantiomer.
-
Elemental Analysis
Causality: Elemental analysis provides a fundamental measure of a compound's purity by determining the mass fractions of carbon, hydrogen, and nitrogen.[18] It is one of the most traditional and reliable methods for confirming the empirical formula of a pure organic substance.[19] Analysis for chlorine confirms the presence and stoichiometry of the hydrochloride salt.
Experimental Protocol: CHN/Cl Analysis
-
Sample Preparation: Provide ~2-3 mg of the dried, homogeneous sample in a tin capsule.
-
Instrument: An automated elemental analyzer.
-
Method: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.[18] Chlorine analysis is performed separately, often via titration or ion chromatography after combustion.
-
Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.
Table 4: Theoretical vs. Acceptable Elemental Composition for C₆H₁₂ClNO₂
| Element | Theoretical % | Acceptable Range (%) |
| Carbon (C) | 43.51 | 43.11 - 43.91 |
| Hydrogen (H) | 7.31 | 6.91 - 7.71 |
| Nitrogen (N) | 8.46 | 8.06 - 8.86 |
| Chlorine (Cl) | 21.41 | 21.01 - 21.81 |
| Oxygen (O) | 19.32 | (by difference) |
Part III: Physicochemical Characterization
Optical Rotation
Causality: As a chiral molecule, (1R,3S)-3-Aminocyclopentanecarboxylic acid will rotate the plane of polarized light. The specific rotation ([α]) is a characteristic physical property that confirms the compound's enantiomeric identity and provides a qualitative check on its enantiomeric purity.
Experimental Protocol: Specific Rotation
-
Sample Preparation: Accurately prepare a solution of the compound at a known concentration (c), typically 1 g/100 mL (c=1), in a specified solvent (e.g., water).[2]
-
Instrument: A polarimeter.
-
Measurement:
-
Wavelength: Sodium D-line (589 nm).
-
Temperature: 25 °C.
-
Path Length (l): Use a 1 dm cell.
-
Measure the observed rotation (α).
-
-
Calculation: Specific Rotation [α] = α / (l × c).
-
Expected Result: The value should be compared to the literature value. For the free base, a reported value is [α]²⁵_D = -6.0 ± 2° (c=1 in H₂O).[2] The hydrochloride salt may have a different value that should be established for the specific material.
Summary of Analytical Specifications
This table consolidates the key tests and expected outcomes for a high-quality batch of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
Table 5: Consolidated Quality Control Specifications
| Analytical Method | Purpose | Specification / Expected Result |
| ¹H & ¹³C NMR | Structural Identity | Spectrum conforms to the proposed structure. |
| Mass Spectrometry | Molecular Weight | [M+H]⁺ observed at m/z consistent with C₆H₁₁NO₂ (± 5 ppm). |
| FTIR | Functional Group ID | Spectrum shows characteristic bands for -NH₃⁺, -COOH, and aliphatic C-H. |
| Chiral HPLC | Enantiomeric Purity | Enantiomeric Excess (e.e.) ≥ 98% (or as required). |
| Elemental Analysis | Elemental Composition | %C, %H, %N, %Cl are within ±0.4% of theoretical values. |
| Optical Rotation | Chiral Identity | Specific rotation conforms to the established reference value. |
References
-
PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. [Link]
-
NIST. Cyclopentanecarboxylic acid, 1-amino-. NIST Chemistry WebBook. [Link]
-
ResearchGate. IR spectra of L-Thr.HCl (a), and 2 L-Thr.HCl (b). [Link]
-
PubChem. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]
-
NIH. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. [Link]
-
MassBank. 1-Aminocyclopropane-1-carboxylic acid. [Link]
-
ResearchGate. Infrared and Raman spectroscopy and DFT calculations of DL amino acids: Valine and lysine hydrochloride. [Link]
-
Reddit. FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. [Link]
-
PubMed. Hydration of amino acids: FTIR spectra and molecular dynamics studies. [Link]
-
Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. [Link]
-
NIST. 1-Aminocyclopropanecarboxylic acid, TMS derivative. NIST Chemistry WebBook. [Link]
-
Reddit. How to detect a HCl salt in organic compunds. [Link]
-
Chemistry LibreTexts. Qualitative Analysis of Organic Compounds. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
-
VELP. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link]
- Google Patents. Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
-
CIRES. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]
Sources
- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride [cymitquimica.com]
- 5. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 19. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride in Pharmaceutical Development
Introduction: A Constrained Building Block for Modern Drug Discovery
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid that has garnered significant interest in pharmaceutical and biochemical research.[1] As a cyclic beta-amino acid, its defining feature is a five-membered cyclopentane ring that severely restricts conformational flexibility.[2] This structural constraint is highly desirable in drug development, as it can lead to peptides and small molecules with enhanced metabolic stability, resistance to proteolytic degradation, and the ability to form stable, predictable secondary structures.[2]
These application notes serve as a comprehensive guide for researchers, chemists, and drug development professionals. The document outlines the core physicochemical properties of this compound, explores its key applications, and provides detailed, field-proven protocols for its handling, chemical modification, and analysis.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its successful application in a laboratory setting. (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a stable, crystalline solid that serves as a versatile building block for organic and medicinal chemistry.[1]
Table 1: Physicochemical and Identification Parameters
| Parameter | Value | Reference |
|---|---|---|
| Compound Name | (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride | [3] |
| Synonyms | (-)-(1R,3S)-β-Homocycloleucine | [1] |
| CAS Number | 147780-44-7 | [2][3] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2] |
| Molecular Weight | 165.62 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | Typically ≥95% - 97% | [1][3][4] |
| Storage Conditions | 0-8 °C, protect from light, keep dry | [1] |
| InChI Key | YJRMNPPUVLZEIJ-JBUOLDKXSA-N | |
Structural Significance: The compound's classification as a constrained beta-3 amino acid is key to its utility.[2] The (1R,3S) stereochemistry dictates a specific three-dimensional arrangement of the amino and carboxylic acid functional groups. This fixed orientation is instrumental in designing molecules that can selectively interact with biological targets, such as enzymes and receptors, making it a valuable tool in chiral synthesis.[1]
Core Applications in Pharmaceutical Research
The unique structure of (1R,3S)-3-aminocyclopentanecarboxylic acid makes it a valuable intermediate for a range of applications.
Peptidomimetic and Bioactive Peptide Design
The conformational rigidity of this amino acid helps to pre-organize peptide backbones into stable secondary structures like helices and turns. This is a critical strategy for improving the biological activity and pharmacokinetic profiles of peptide-based therapeutics. By replacing natural amino acids with constrained building blocks, researchers can design peptides that are less susceptible to enzymatic breakdown in the body.[2]
Chiral Synthesis of Small Molecule Therapeutics
As an enantiomerically pure compound, it serves as a crucial starting material or intermediate in the asymmetric synthesis of complex pharmaceuticals.[1] Its defined stereocenters are transferred to the final product, which is essential for drugs where only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects.[5]
Scaffolding for Neurological and Metabolic Drug Candidates
Due to its structural similarity to natural amino acids, this compound and its derivatives are explored in the development of drugs targeting the central nervous system and other biological pathways.[1] For instance, related dicarboxylic acid analogs have been studied for their activity at metabotropic glutamate receptors (mGluRs), where stereochemistry plays a decisive role in potency and selectivity.[6] The (1R,3S) stereoisomer of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) was found to be significantly less potent than its (1S,3R) counterpart, highlighting the critical importance of stereochemical configuration for biological receptor engagement.[6]
Experimental Protocols
General Handling, Storage, and Safety
-
Storage: Upon receipt, store the compound at 4°C to 8°C in a tightly sealed container, protected from light and moisture to prevent degradation.[1]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Safety: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Refer to the GHS pictograms and H/P statements on the supplier's Safety Data Sheet (SDS) for complete information.
Protocol: Amide Bond Formation via EDC/NHS Coupling
This protocol details the coupling of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride to a molecule containing a carboxylic acid, a common step in peptide synthesis or small molecule elaboration. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a robust method for forming a stable amide bond.[7][8]
Rationale: The reaction proceeds in two stages. First, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis. The addition of NHS traps this intermediate, converting it to a more stable, amine-reactive NHS ester, thereby improving coupling efficiency.[8] Since the amine component is supplied as a hydrochloride salt, a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) must be added to liberate the free amine, which is the active nucleophile for the coupling reaction.
Figure 1: Workflow for EDC/NHS-mediated amide bond coupling.
Step-by-Step Methodology:
-
Carboxylic Acid Activation:
-
In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid-containing molecule (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile).
-
Add NHS (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. Successful activation is often indicated by the solution becoming clear if starting materials were partially insoluble.
-
-
Amine Preparation and Coupling:
-
In a separate vial, dissolve (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add a non-nucleophilic base, such as DIPEA (2.0-2.2 eq), to neutralize the hydrochloride salt and deprotonate the amine. Stir for 5 minutes.
-
Add the amine/DIPEA solution to the activated carboxylic acid mixture from Step 1.
-
Allow the reaction to stir at room temperature for 2-12 hours. The reaction progress can be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution) to remove excess base, followed by a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted NHS and the carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product using flash column chromatography or preparative HPLC.
-
Protocol: Analytical Characterization by LC-MS
This protocol provides a general method for confirming the molecular weight and assessing the purity of the final coupled product or the starting material itself.
Rationale: LC-MS is a powerful analytical technique that separates compounds based on their physicochemical properties (liquid chromatography) and then measures their mass-to-charge ratio (mass spectrometry). This allows for unambiguous confirmation of the desired product's identity and an estimation of its purity.
Figure 2: General workflow for analytical characterization by LC-MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, or a 50:50 mixture of acetonitrile and water).
-
Further dilute this stock solution to a final concentration of ~10-100 µg/mL for injection.
-
-
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detector: UV/Vis detector (e.g., at 214 nm and 254 nm) and Mass Spectrometer.
-
-
MS Parameters (Example):
-
Data Interpretation:
-
Confirm that the major peak in the mass spectrum corresponds to the expected molecular weight of your target compound.
-
Integrate the area of the corresponding peak in the UV chromatogram to assess its purity relative to any detected impurities.
-
References
- CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. (n.d.). Google Patents.
-
Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. (1991). PubMed. Retrieved from [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. (n.d.). PubChem. Retrieved from [Link]
-
Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. (2024). ResearchGate. Retrieved from [Link]
-
Transannular C-H functionalization of cycloalkane carboxylic acids. (2023). PubMed - NIH. Retrieved from [Link]
-
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride [cymitquimica.com]
- 4. (1R,3S)-3-Aminocyclopentanecarboxylic acid, 95%, 98% ee | Fisher Scientific [fishersci.ca]
- 5. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride [myskinrecipes.com]
- 6. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Dosing and Administration of Aminocyclopentanecarboxylic Acid (ACPC) Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the effective dosing and administration of aminocyclopentanecarboxylic acid (ACPC) compounds in preclinical animal models. This document synthesizes established methodologies with specific insights gleaned from available literature on ACPC and its analogs, offering a robust framework for researchers navigating the early stages of in vivo evaluation.
I. Introduction to Aminocyclopentanecarboxylic Acid (ACPC) Compounds
Aminocyclopentanecarboxylic acid (ACPC) and its derivatives represent a class of synthetic amino acids with significant therapeutic potential across various domains, including oncology and neuroscience.[1][2] These compounds can act as enzyme inhibitors or receptor modulators, leveraging their structural similarity to natural amino acids to interact with biological targets.[1][2] For instance, the well-studied ACPC analog, cycloleucine (1-amino-cyclopentane carboxylic acid), has demonstrated antitumor effects and has been investigated for its ability to modulate amino acid transport.[1][3] Given their therapeutic promise, establishing robust and reproducible protocols for their in vivo evaluation is paramount.
II. Preclinical Considerations: The "Why" Behind the Protocol
The transition from in vitro to in vivo studies is a critical juncture in drug development. The primary objective is to understand the compound's behavior in a complex biological system, assessing its safety, efficacy, and pharmacokinetic profile.[4] The choice of animal model, administration route, and formulation is not arbitrary; each decision is a critical variable that can profoundly impact the experimental outcome.
A. Animal Model Selection
Mice and rats are the most commonly used species in preclinical research due to their physiological similarities to humans, well-characterized genetics, and ease of handling.[5] The specific choice of a rodent model often depends on the therapeutic area. For example, studies investigating the antidepressant-like effects of ACPC analogs have utilized rat models of chronic mild stress.[6] When evaluating antitumor effects, immunocompromised mouse models (e.g., NSG mice) are often employed to allow for the growth of human tumor xenografts.[7]
B. Route of Administration: A Critical Determinant of Bioavailability
The route of administration directly influences the rate and extent of drug absorption and distribution. The selection of an appropriate route should be guided by the physicochemical properties of the ACPC compound and the intended clinical application.
-
Oral (PO) Gavage: Suitable for compounds with good oral bioavailability. While some ACPC compounds have shown efficacy following oral administration, their zwitterionic nature can potentially limit oral availability.[8]
-
Intraperitoneal (IP) Injection: A common route for preclinical studies, offering rapid absorption into the systemic circulation.[5]
-
Subcutaneous (SC) Injection: Provides a slower, more sustained release of the compound compared to IP injection.
-
Intravenous (IV) Injection: Bypasses absorption barriers, providing 100% bioavailability. However, the rapid elimination of some ACPC analogs has been observed following IV administration.[9]
-
Intracerebroventricular (ICV) Injection: A specialized route used to directly administer compounds to the central nervous system, bypassing the blood-brain barrier. This has been employed for studying the neurological effects of cycloleucine.[10]
III. Vehicle Formulation: Ensuring Compound Stability and Delivery
The formulation of a drug substance is as critical as the active ingredient itself. For many ACPC compounds, which may exhibit limited aqueous solubility, a well-designed vehicle is essential for accurate and reproducible dosing.
A. Key Considerations for Vehicle Selection:
-
Solubility: The primary challenge is often to dissolve the compound at the desired concentration.
-
Stability: The vehicle must not cause degradation of the ACPC compound.
-
Toxicity: The vehicle itself should be non-toxic and have minimal physiological effects.
-
Route Compatibility: The viscosity and composition of the vehicle must be appropriate for the chosen administration route.
B. Common Vehicle Formulations:
| Formulation Strategy | Components | Preparation Notes | Advantages | Disadvantages |
| Aqueous Solution | Saline, Phosphate-Buffered Saline (PBS) | Dissolve compound directly in the aqueous vehicle. | Simple, physiologically compatible. | Only suitable for highly water-soluble compounds. |
| Aqueous Suspension | 0.5% (w/v) Carboxymethyl cellulose (CMC) with 0.1% (v/v) Tween 80 in water | Wet the compound with a small amount of the vehicle containing Tween 80 to form a paste, then gradually add the remaining CMC solution with continuous mixing. | Suitable for oral administration of insoluble compounds. | Requires careful homogenization to ensure dose uniformity. |
| Co-solvent Solution | 30% PEG400 in 70% Saline | Dissolve the compound in PEG400 first, then add the saline dropwise while mixing. | Can enhance the solubility of lipophilic compounds. | May precipitate upon dilution in vivo. Potential for co-solvent toxicity. |
| Lipid-Based Solution | Corn oil, Sesame oil | Dissolve the compound in oil. Gentle heating and sonication may be required. | Can enhance absorption of highly lipophilic compounds. | May have limited drug loading capacity. |
This table provides general guidance. Specific formulations for Tedalinab, a lipophilic compound, can be found in reference[11].
IV. Dosing Considerations: From Starting Doses to Therapeutic Regimens
Determining the appropriate dose is a multifaceted process that often begins with in vitro data and is refined through in vivo dose-ranging studies. The following table summarizes reported doses of ACPC compounds from the literature, which can serve as a starting point for designing new studies.
| Compound | Animal Model | Dose Range | Administration Route | Therapeutic Area | Reference |
| Cycloleucine | Mice | 25 mg/kg (twice weekly) | Not specified | Oncology | [7] |
| 1-Aminocyclopropanecarboxylic acid (ACPC) | Rats | 100-200 mg/kg (chronic) | Not specified | Neuroscience | [6] |
| 1-Aminocyclopentanecarboxylic acid (ACPC) | Rats | 50 mg/kg (daily) | Intraperitoneal | Toxicology | [5] |
| Cycloleucine | Rats | 0.5-4 µg | Intracerebroventricular | Neuroscience | [10] |
It is crucial to emphasize that these are examples, and the optimal dose for a novel ACPC compound must be determined experimentally through dose-escalation studies.
V. Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed, step-by-step guidance for common administration routes in mice and rats. Adherence to these procedures is essential for ensuring animal welfare and data integrity.
A. Protocol 1: Oral Gavage in Mice
Oral gavage is a precise method for administering liquid substances directly into the stomach.[6]
Materials:
-
Appropriately sized gavage needles (flexible plastic is preferred to minimize tissue damage)
-
Syringes
-
Animal scale
Procedure:
-
Animal and Dosage Preparation: Weigh the mouse and calculate the required dose volume. The maximum recommended volume is generally 10 mL/kg.[6]
-
Needle Measurement: Measure the distance from the corner of the mouse's mouth to the last rib to determine the correct insertion depth. Mark this length on the gavage needle.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck to immobilize the head.
-
Needle Insertion: With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.
-
Advancement: Gently pass the needle down the esophagus to the pre-measured depth without any force. If resistance is met, withdraw and restart.
-
Administration: Slowly administer the substance over 2-3 seconds.
-
Withdrawal: Gently withdraw the needle along the same path.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.
B. Protocol 2: Intraperitoneal (IP) Injection in Rats
IP injections are administered into the peritoneal cavity.
Materials:
-
Sterile syringes (1-5 mL)
-
Sterile needles (23-25G)
-
70% Isopropyl alcohol
Procedure:
-
Preparation: Draw up the calculated dose into the syringe. Warm the substance to room temperature if appropriate.
-
Restraint: Restrain the rat securely. For a two-person technique, one person holds the rat while the other injects. For a one-person technique, the rat can be gently wrapped in a towel.
-
Site Identification: The injection site is typically in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert the needle with the bevel facing up at a 30-40° angle.
-
Aspiration: Gently pull back on the plunger to ensure no blood or urine is drawn. If fluid enters the syringe, withdraw the needle and use a fresh needle and syringe for a new attempt.
-
Administration: If aspiration is clear, depress the plunger to administer the substance.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage, observing for any adverse reactions.
C. Protocol 3: Subcutaneous (SC) Injection in Mice
SC injections are administered into the space between the skin and the underlying muscle.
Materials:
-
Sterile syringes
-
Sterile needles (25-27G)
Procedure:
-
Preparation: Prepare the syringe with the correct dose volume.
-
Restraint: Scruff the mouse to create a "tent" of loose skin over the back or flank.
-
Injection: Insert the needle, bevel up, into the base of the skin tent.
-
Aspiration: Pull back the plunger to check for blood. If blood appears, withdraw and re-insert the needle in a new location.
-
Administration: If no blood is aspirated, inject the substance.
-
Withdrawal and Monitoring: Remove the needle and return the mouse to its cage, monitoring for any complications.
VI. Visualization of Experimental Workflow
A clear understanding of the experimental workflow is essential for successful in vivo studies. The following diagram illustrates a typical workflow for evaluating a novel ACPC compound.
Caption: A typical experimental workflow for the in vivo evaluation of a novel ACPC compound.
VII. Signaling Pathway Context
The mechanism of action of many ACPC compounds involves the modulation of amino acid signaling pathways. For example, cycloleucine acts as a competitive inhibitor of methionine adenosyltransferase (MAT), an enzyme crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.
Sources
- 1. Mechanism of antitumour action of 1-amino-cyclopentane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Antidepressant-like effects of 1-aminocyclopropanecarboxylic acid and D-cycloserine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-aminocyclopropanecarboxylates exhibit antidepressant and anxiolytic actions in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. As a constrained β-amino acid, (1R,3S)-3-Aminocyclopentanecarboxylic acid is a valuable building block in medicinal chemistry, and achieving a high-yielding, stereoselective synthesis is paramount.[1][2][3]
This resource provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare (1R,3S)-3-Aminocyclopentanecarboxylic acid and its hydrochloride salt?
A1: Several synthetic strategies have been successfully employed. The choice of route often depends on the available starting materials, scalability, and desired stereochemical purity. Two prevalent approaches are:
-
Resolution of a racemic mixture: This involves the synthesis of a racemic mixture of cis-3-aminocyclopentanecarboxylic acid, followed by resolution using a chiral resolving agent.
-
Asymmetric synthesis: This approach employs a chiral auxiliary or catalyst to directly obtain the desired (1R,3S) enantiomer. A common starting material for this route is 2-Azabicyclo[2.2.1]heptan-3-one.[4]
Q2: My overall yield is consistently low. What are the most critical stages to focus on for optimization?
A2: Low overall yield can often be attributed to inefficiencies in one or more key steps. The most critical stages to scrutinize are:
-
The initial ring formation/functionalization: In many syntheses, the formation of the cyclopentane ring with the correct stereochemistry is foundational. Side reactions or incomplete conversions in this step will propagate through the synthesis.
-
The introduction of the amine functionality: The method of amination and subsequent protection/deprotection steps can significantly impact yield.
-
Purification and isolation: Product loss during workup and purification, especially with water-soluble amino acids, is a common issue.
Q3: How can I effectively monitor the progress of the key reactions in this synthesis?
A3: Effective reaction monitoring is crucial for knowing when to proceed to the next step and for identifying potential issues early. Thin Layer Chromatography (TLC) is a versatile tool for this purpose. For the synthesis of cyclic amino acids, you can typically monitor the disappearance of the starting material and the appearance of the product. Staining with ninhydrin is particularly useful for visualizing amino acids. For more quantitative analysis, techniques like ¹H NMR spectroscopy can be used to track the conversion by observing characteristic signals of both the starting material and the product.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
Issue 1: Low Yield in the Hydrolysis of the Lactam Precursor
Q: I am hydrolyzing the bicyclic lactam (2-Azabicyclo[2.2.1]heptan-3-one) to obtain the cis-amino acid, but my yields are poor. What could be the cause and how can I improve it?
A: The hydrolysis of this lactam is a critical step and can be challenging. Here are potential causes and solutions:
-
Incomplete Hydrolysis: The lactam is sterically hindered, and its hydrolysis requires forcing conditions.
-
Troubleshooting:
-
Increase reaction time and/or temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction by TLC until the lactam spot has completely disappeared.
-
Use a stronger acid or base: While typically performed under acidic conditions (e.g., concentrated HCl), you can explore different acids or bases and their concentrations.
-
-
-
Epimerization: Harsh reaction conditions can lead to epimerization at the carbon atom bearing the carboxylic acid group, resulting in a mixture of diastereomers and reducing the yield of the desired cis-product.
-
Troubleshooting:
-
Optimize reaction conditions: Carefully control the temperature and reaction time to find a balance between complete hydrolysis and minimal epimerization.
-
Consider enzymatic hydrolysis: In some cases, enzymatic methods can provide higher stereoselectivity under milder conditions.
-
-
-
Product Degradation: Prolonged exposure to strong acid at high temperatures can lead to decomposition of the amino acid product.
-
Troubleshooting:
-
Monitor the reaction closely: Avoid unnecessarily long reaction times. Once the starting material is consumed, proceed with the workup.
-
-
Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Azabicyclo[2.2.1]heptan-3-one
-
Suspend 2-Azabicyclo[2.2.1]heptan-3-one in 6M hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C).
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of n-butanol:acetic acid:water = 4:1:1 and ninhydrin staining).
-
Once the starting material is no longer visible, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
Purify the product by recrystallization, for example, from an ethanol/ether mixture.
Issue 2: Difficulties in the Purification and Isolation of the Final Product
Q: I am struggling to isolate a pure solid of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride. The product seems to be very soluble in water, making extraction difficult, and it oils out during crystallization.
A: The high polarity and zwitterionic nature of amino acids can indeed complicate their isolation. Here are some strategies to overcome these challenges:
-
Inefficient Extraction from Aqueous Solutions:
-
Troubleshooting:
-
Use a continuous liquid-liquid extractor: For highly water-soluble compounds, this can be more effective than batch extractions.
-
Saturate the aqueous phase with salt: Adding sodium chloride to the aqueous layer can decrease the solubility of the amino acid and improve extraction efficiency into an organic solvent.
-
Adjust the pH: Ensure the pH of the aqueous solution is adjusted to the isoelectric point of the amino acid to minimize its solubility in water before extraction. However, for the hydrochloride salt, you will be working in acidic conditions.
-
-
-
Problems with Crystallization:
-
Troubleshooting:
-
Solvent selection: A combination of a polar solvent in which the product is soluble (like ethanol or methanol) and a non-polar anti-solvent in which it is insoluble (like diethyl ether or hexane) is often effective. Add the anti-solvent slowly to the point of turbidity and then allow the solution to cool slowly.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask to create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to induce crystallization.
-
Lyophilization: If all else fails, removing the solvent by freeze-drying (lyophilization) can yield a solid product, which can then be further purified if necessary.
-
-
Data Presentation: Recommended Solvent Systems for Recrystallization
| Solvent System | Observations |
| Ethanol / Diethyl Ether | Good for inducing precipitation of the hydrochloride salt. |
| Methanol / Isopropanol | Can also be effective for crystallization. |
| Water / Acetone | The high polarity of water can be balanced by acetone to facilitate crystallization. |
Issue 3: Formation of Diastereomeric Impurities
Q: My final product shows the presence of the trans-isomer. How can I improve the diastereoselectivity of my synthesis?
A: The formation of the undesired trans-isomer is a common problem, often arising from a lack of stereocontrol in the key bond-forming steps.
-
Lack of Stereocontrol in Hydrogenation: If your synthesis involves the reduction of a double bond, the choice of catalyst and reaction conditions is critical.
-
Troubleshooting:
-
Catalyst selection: Heterogeneous catalysts like Palladium on carbon (Pd/C) can sometimes lead to mixtures of diastereomers. Consider using a homogeneous catalyst that can offer higher stereoselectivity.
-
Directed hydrogenation: If there is a directing group (like a hydroxyl or protected amine) near the double bond, it can be used to direct the hydrogenation from one face of the molecule.
-
-
-
Epimerization during Other Steps: As mentioned earlier, harsh acidic or basic conditions can cause epimerization.
-
Troubleshooting:
-
Review all reaction steps for harsh conditions: Identify any steps involving strong acids or bases and prolonged heating.
-
Use milder reagents: Explore alternative, milder reagents for transformations that may be causing epimerization.
-
-
Visualization: Troubleshooting Workflow for Low Diastereoselectivity
Caption: Decision tree for addressing low diastereoselectivity.
References
- CN112574046A - Method for preparing (1R, 3S) -3-aminocyclopentanol hydrochloride.
-
The Synthesis of Cyclic Peptides. ResearchGate. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
-
Recent progress on total synthesis of cyclic peptides. ResearchGate. [Link]
-
Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. [Link]
- CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]
-
WO/2020/132819 METHOD FOR PREPARING (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE. WIPO Patentscope. [Link]
-
Synthesis of Primary Amines from Carboxylic Acids. YouTube. [Link]
Sources
Technical Support Center: Purification of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride. This chiral amino acid derivative is a critical building block in medicinal chemistry, and achieving high chemical and stereochemical purity is paramount for its successful application in pharmaceutical development[1]. This document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the purification process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and purity of high-quality (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride?
A1: The final product should be a white to off-white crystalline solid[2][3]. A significant deviation, such as a brown oil or a deeply colored solid, indicates the presence of impurities. Commercially available batches and successfully synthesized materials typically exhibit a chemical purity of ≥97-98%, with an enantiomeric excess (ee) often exceeding 99.5%[2][3].
Q2: My final product is an amorphous solid or a sticky oil after solvent removal. What is the primary cause?
A2: This is a common issue often caused by residual solvents or the presence of impurities that inhibit crystallization. As an amino acid hydrochloride, the compound is highly polar and can retain solvents like water or alcohols. Impurities, such as diastereomers or reaction by-products, can act as "crystal poisons." The immediate troubleshooting step is to attempt a recrystallization or a slurry wash as detailed in the protocols below.
Q3: What are the most effective purification techniques for this specific compound?
A3: The most robust and commonly cited method for purifying (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride is recrystallization , particularly from alcohol-based solvents like isopropanol[4]. This technique is highly effective at removing both process-related impurities and, to some extent, diastereomeric impurities. For minor, less-soluble impurities, a slurry wash with a suitable solvent like methyl t-butyl ether or ethyl acetate can be effective[2].
Q4: How can I definitively confirm the stereochemical purity of my product?
A4: Confirmation of stereochemical purity requires specialized analytical techniques. While standard HPLC can confirm chemical purity, chiral HPLC is necessary to determine the enantiomeric excess (ee). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can help confirm the relative cis stereochemistry, but it cannot distinguish between the (1R,3S) and (1S,3R) enantiomers[2].
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a problem-solution format, explaining the scientific rationale behind the recommended actions.
Problem 1: Low Yield After Recrystallization
Q: I performed a recrystallization from isopropanol as suggested in a patent, but my recovery was below 50%. What went wrong?[4]
A: Low recovery is typically a solubility issue. The goal of recrystallization is to dissolve the compound in a minimum amount of hot solvent and have it precipitate upon cooling. Several factors could be at play:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Solution: Use a systematic approach. Start with a small, measured volume of solvent, bring it to a boil, and add it portion-wise to your crude material until it just dissolves. Record this volume for future experiments.
-
-
Incomplete Crystallization: The product may be supersaturated in the cold solvent.
-
Solution 1 (Seeding): If you have a small amount of pure material, add a single seed crystal to the cold, supersaturated solution to initiate crystallization.
-
Solution 2 (Mechanical Agitation): Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
-
Solution 3 (Extended Cooling): Ensure the solution is cooled to a sufficiently low temperature (0-4°C is common) and allowed to stand for an adequate time (a few hours to overnight) to maximize crystal formation[4].
-
-
Inappropriate Solvent Choice: While isopropanol is a good starting point, your specific impurity profile might necessitate a different solvent system.
-
Solution: Conduct a small-scale solvent screen. Test solubility of the crude product in various hot and cold solvents (e.g., methanol, ethanol, acetonitrile, or mixtures like ethanol/water) to find a system with high solubility when hot and low solubility when cold.
-
Problem 2: Chemical Impurities Detected in Final Product (HPLC/NMR)
Q: My NMR spectrum shows unexpected peaks, and HPLC analysis indicates a purity of only 90%. How do I remove these impurities?
A: This indicates that a single recrystallization was insufficient. The nature of the impurity dictates the best course of action.
-
Cause 1 (Starting Materials/Reagents): If the impurities are non-polar starting materials or by-products, they may be readily removed.
-
Solution (Slurry Wash): Before recrystallization, suspend the crude solid in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., methyl t-butyl ether, ethyl acetate)[2]. Stir for 30-60 minutes, then filter and wash the solid. This can efficiently remove less polar contaminants.
-
-
Cause 2 (Diastereomers): The synthesis of this molecule involves controlling two chiral centers. An incorrect diastereomer (e.g., the trans isomer) may have formed. Diastereomers have different physical properties and can often be separated.
-
Solution (Fractional Crystallization): A carefully controlled recrystallization can sometimes separate diastereomers. This involves slowly cooling the solution to allow the less soluble diastereomer (hopefully your desired product) to crystallize first, followed by rapid filtration. Multiple recrystallizations may be necessary.
-
-
Cause 3 (Oligomers/Polymeric Material): In some synthetic routes, side reactions can lead to small amounts of polymeric material.
-
Solution: These are often less soluble and can sometimes be removed by dissolving the crude product in a suitable solvent and filtering the solution to remove insoluble material before proceeding with crystallization.
-
Problem 3: Low Enantiomeric Excess (ee) Detected by Chiral HPLC
Q: My product is chemically pure, but the chiral HPLC shows an ee of only 90%. Can this be fixed?
A: Improving enantiomeric excess post-synthesis is challenging and often requires revisiting the chiral resolution step of the synthesis.
-
Root Cause: The issue likely lies in the synthetic step designed to separate the enantiomers, which is often a diastereomeric salt resolution[5]. The resolving agent may not have been effective, or the separation of the diastereomeric salts via crystallization was incomplete.
-
Solution 1 (Re-resolution): The most scientifically sound approach is to go back and optimize the resolution. This involves:
-
Neutralizing the hydrochloride to get the free amino acid.
-
Reacting the racemic free amino acid with an enantiomerically pure chiral acid or base (e.g., tartaric acid derivatives, (R)-1-phenylethylamine) to form diastereomeric salts[5].
-
Performing a fractional crystallization to separate the diastereomers. This step is critical and relies on the different solubilities of the two diastereomeric salts.
-
Liberating the desired enantiomer from the purified diastereomeric salt by acid/base treatment.
-
-
Solution 2 (Purification of a Derivative): In some cases, it may be easier to purify a protected intermediate, such as the Boc-protected version (Boc-(1R,3S)-3-aminocyclopentane carboxylic acid)[6]. These derivatives are often more amenable to chromatographic purification or crystallization, after which the protecting group can be removed.
Section 3: Standard Purification Protocols
Protocol 1: Recrystallization from Isopropanol
This protocol is a standard method for significantly increasing the chemical and diastereomeric purity of the title compound[4].
-
Dissolution: Place the crude (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride in a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a minimal volume of isopropanol (e.g., start with 5-10 mL per gram of crude material). Heat the mixture to a gentle reflux with stirring.
-
Achieve Full Dissolution: Continue adding small portions of hot isopropanol until all the solid has just dissolved. Avoid adding a large excess.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. A slow cooling rate promotes the formation of larger, purer crystals.
-
Induce Precipitation: Once at room temperature, place the flask in an ice bath (0-4°C) for at least 1-2 hours to maximize precipitation.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified solid under vacuum to a constant weight.
-
Analysis: Confirm purity using HPLC, NMR, and chiral HPLC.
Protocol 2: Analytical Workflow for Purity Assessment
A multi-step analytical approach is required to fully characterize the final product.
| Parameter | Analytical Method | Purpose | Expected Result |
| Chemical Identity | ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure and the cis relative stereochemistry. | Spectrum matches the known structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride[2]. |
| Chemical Purity | Reversed-Phase HPLC | Quantifies the main compound relative to any impurities. | Purity ≥98%. |
| Enantiomeric Purity | Chiral HPLC | Determines the ratio of the (1R,3S) enantiomer to the (1S,3R) enantiomer. | Enantiomeric Excess (ee) >99.5%[2]. |
| Molecular Mass | High-Resolution Mass Spectrometry (HRMS) | Confirms the exact molecular weight of the free base. | Detected value matches the theoretical value for C₆H₁₁NO₂[2]. |
Section 4: Visual Workflow and Troubleshooting Guides
General Purification Workflow
This diagram outlines the standard sequence of operations for purifying the crude product.
Caption: Standard Recrystallization Workflow.
Troubleshooting Decision Tree
This decision tree provides a logical path to diagnose and solve common purification issues.
Caption: Troubleshooting Purification Issues.
References
- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2. PubChem. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medchemexpress.com [medchemexpress.com]
Stability and degradation of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride in solution.
Welcome to the technical support guide for (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound in solution. Here, you will find answers to common questions and troubleshooting strategies to ensure the integrity of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary factors that can cause the degradation of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride in solution?
The stability of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a cyclic amino acid, its structure is generally stable; however, extreme conditions can lead to degradation. Forced degradation studies, as recommended by ICH guidelines, help to understand the molecule's intrinsic stability and potential degradation pathways.[1][2][3][4]
Key factors include:
-
pH: Both strongly acidic and strongly basic conditions can promote hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[5]
-
Light: Exposure to UV or visible light may induce photolytic degradation.[6][7][8]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products.[1][3]
Q2: I'm dissolving the compound in an aqueous buffer for my experiment. What is the optimal pH range to maintain its stability?
For maintaining the stability of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, it is advisable to work within a pH range of 3 to 7. In this range, the amino acid exists predominantly in its zwitterionic and cationic forms, which are generally more stable.[9] Extreme pH values should be avoided. For instance, strongly acidic conditions (e.g., refluxing in 0.1 N HCl) or strongly basic conditions (e.g., 0.1 N NaOH) are used in forced degradation studies to intentionally induce hydrolysis and are not suitable for maintaining the compound's integrity.[2]
Q3: My experimental protocol requires heating the solution. How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the degradation of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride. While the compound is relatively stable at room temperature, prolonged exposure to high temperatures, especially in combination with non-optimal pH, can lead to increased degradation. For instance, studies on other amino acids have shown significant degradation at temperatures of 80°C and above.[5] If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature.
Q4: What are the potential degradation products I should be aware of?
While specific degradation products for this molecule are not extensively documented in publicly available literature, we can infer potential pathways based on its chemical structure and general knowledge of amino acid degradation. Potential degradation products could arise from:
-
Hydrolysis: Under harsh acidic or basic conditions, hydrolysis could potentially lead to the opening of the cyclopentane ring, although this is less likely than other reactions.
-
Oxidation: The amine group is susceptible to oxidation, which could lead to the formation of corresponding aldehydes or ketones.
-
Dimerization/Polymerization: Under certain conditions, amino acids can form dimers or larger oligomers.[10]
It is crucial to employ stability-indicating analytical methods, such as HPLC or LC-MS, to detect and quantify any potential degradants in your samples.[11]
TROUBLESHOOTING GUIDES
Issue 1: Unexpected peaks are observed in my HPLC chromatogram after sample preparation.
Possible Cause: This is a common indication of degradation of the parent compound. The appearance of new peaks suggests the formation of one or more degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Detailed Steps:
-
Verify Solution pH: Measure the pH of your sample solution. If it is outside the recommended range of 3-7, adjust it using a suitable buffer and re-inject the sample.
-
Assess Thermal Stress: Review your protocol for any steps involving high temperatures. If possible, perform these steps at a lower temperature or for a shorter duration.
-
Evaluate Photostability: Ensure that your samples are prepared and stored in a manner that protects them from light, for example, by using amber vials or covering them with aluminum foil.[7][8]
-
Check for Oxidative Stress: If your solvent or other reagents have not been de-gassed, or if there's a possibility of peroxide contamination, this could be a source of oxidative degradation. Prepare fresh solutions with high-purity, de-gassed solvents.
-
Investigate Excipient Interactions: If your formulation contains other components (excipients), consider the possibility of drug-excipient interactions, which can sometimes catalyze degradation.[10]
Issue 2: The concentration of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride decreases over time in my stock solution.
Possible Cause: A decrease in the concentration of the active pharmaceutical ingredient (API) over time is a clear sign of instability under the current storage conditions.
Recommended Stability Testing Protocol:
To identify the cause of instability, a systematic forced degradation study is recommended. This involves exposing the compound in solution to a variety of stress conditions to understand its degradation profile.[1][4]
Forced Degradation Experimental Workflow:
Caption: Workflow for a forced degradation study.
Summary of Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1M to 1M HCl, room temperature to 60°C | To assess stability in acidic environments.[2] |
| Base Hydrolysis | 0.1M to 1M NaOH, room temperature to 60°C | To assess stability in basic environments.[2] |
| Oxidation | 3-30% Hydrogen Peroxide, room temperature | To evaluate susceptibility to oxidative degradation.[1] |
| Thermal | Solution heated to 60-80°C | To determine the impact of heat on stability.[5] |
| Photostability | Exposure to light source per ICH Q1B guidelines | To assess degradation upon light exposure.[6][12][13] |
By analyzing the samples from each stress condition, you can identify which factors are causing the degradation and take appropriate measures to mitigate them, such as adjusting the pH, protecting from light, or storing at a lower temperature.
ANALYTICAL CONSIDERATIONS
A robust, stability-indicating analytical method is essential for accurately assessing the stability of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing due to its ability to separate the parent compound from its degradation products.[11] A reversed-phase C18 column is often a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of isolated degradation products.
Method Validation:
Your analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and linear. The specificity of the method is particularly important, as it must be able to resolve the main compound from all potential degradation products.
References
-
Malin, E. L., Dower, H. J., & Piotrowski, E. G. (1989). Reactions of hydroxyamino acids during hydrochloric acid hydrolysis. Analytical Biochemistry, 181(2), 315-317. [Link]
-
Cyclic amino acid derivatives. (n.d.). In ElectronicsAndBooks. [Link]
-
Ashok, A., & B, S. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. [Link]
-
Forced Degradation Studies. (2016). SciSpace. [Link]
-
Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(1), 1-10. [Link]
-
Amino Acid Hydrolysis Explained. (2022). Pearson. [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). International Council for Harmonisation. [Link]
-
Chapter 27 notes. (n.d.). University of Wisconsin-Madison. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. (n.d.). Waters Corporation. [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid. (n.d.). PubChem. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]
-
Photostability testing theory and practice. (2021). Q1 Scientific. [Link]
-
1-Aminocyclopentanecarboxylic Acid, 1g, Each. (n.d.). CP Lab Safety. [Link]
-
3-Aminocyclopentanecarboxylic acid. (n.d.). PubChem. [Link]
-
Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. (1991). PubMed. [Link]
-
Active Ingredient Summary Table Thermal Stability. (2023). Fagron. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2018). Scientific Research Publishing. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. acdlabs.com [acdlabs.com]
- 8. q1scientific.com [q1scientific.com]
- 9. Chapter 27 notes [web.pdx.edu]
- 10. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
Troubleshooting common issues in experiments with aminocyclopentanecarboxylic acids.
Welcome to the Technical Support Center for aminocyclopentanecarboxylic acids (ACPCs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this unique class of conformationally constrained amino acids. As a Senior Application Scientist, my goal is to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your experiments. This guide is structured to offer direct solutions to specific problems in a comprehensive question-and-answer format.
I. Troubleshooting Guides
This section provides in-depth solutions to complex experimental issues. Each guide offers a step-by-step approach to diagnosing and resolving the problem, grounded in established chemical principles.
Guide 1: Low Yield in Peptide Coupling Reactions with ACPCs
Question: I am experiencing consistently low yields when coupling Fmoc-ACPC-OH onto my peptide sequence. What are the likely causes and how can I improve the coupling efficiency?
Answer:
Low coupling yields with aminocyclopentanecarboxylic acids are a frequent challenge, primarily due to their steric hindrance. The rigid cyclopentane ring restricts the conformational flexibility around the amine and carboxyl groups, making them less accessible for reaction compared to linear amino acids. Here’s a systematic approach to troubleshoot and optimize your coupling protocol.
1. Understanding the Causality: Steric Hindrance and Reaction Kinetics
The cyclopentyl backbone of ACPCs imposes significant steric bulk, which can slow down the rate of acylation. This necessitates the use of more potent activating agents and optimized reaction conditions to drive the reaction to completion.
2. Diagnostic Workflow
To pinpoint the issue, a logical diagnostic workflow is essential. The following flowchart illustrates a systematic approach to identifying the root cause of low coupling yield.
Caption: Troubleshooting flowchart for low ACPC coupling yield.
3. Optimizing the Coupling Protocol
For sterically hindered amino acids like ACPCs, standard coupling protocols may be insufficient. The choice of coupling reagent, base, and solvent are critical.[1][2]
Table 1: Recommended Coupling Reagents and Conditions for ACPCs
| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Key Considerations |
| HATU | None | DIPEA (2-4) | DMF or NMP | Highly effective for hindered couplings.[1] |
| HCTU | None | DIPEA (2-4) | DMF or NMP | A more cost-effective alternative to HATU with good performance. |
| PyBOP | None | DIPEA (2-4) | DMF/DCM | Good for moderately hindered couplings. |
| COMU | None | DIPEA (1-2) | DMF, NMP | Shows excellent performance with reduced base equivalents, minimizing epimerization.[3] |
Experimental Protocol: Optimized Coupling of Fmoc-ACPC-OH
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection (see Guide 2) and wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-ACPC-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Double Coupling: If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-ACPC-OH.
Guide 2: Managing Epimerization of ACPCs during Synthesis and Coupling
Question: I am concerned about the chiral integrity of my ACPC-containing peptide. What are the primary causes of epimerization and what steps can I take to prevent it?
Answer:
Maintaining the stereochemical purity of aminocyclopentanecarboxylic acids is crucial, as epimerization can lead to diastereomeric impurities that are difficult to separate and may have altered biological activity.[4]
1. Mechanism of Epimerization
Epimerization at the α-carbon of an amino acid during peptide synthesis primarily occurs through the formation of an oxazolone intermediate. This is particularly prevalent during the activation of the carboxylic acid for coupling. The presence of a strong base can facilitate the abstraction of the α-proton from this intermediate, leading to a loss of stereochemistry.[5][6]
Caption: Mechanism of epimerization via oxazolone formation.
2. Strategies to Minimize Epimerization
-
Choice of Coupling Reagent and Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress oxazolone formation.[3] Coupling reagents that incorporate these additives, such as HBTU, HCTU, and COMU, are preferred.
-
Base Selection: The basicity and steric hindrance of the base are critical. Use a weaker or more sterically hindered base to minimize α-proton abstraction.[6]
-
Recommended: N-methylmorpholine (NMM) or 2,4,6-collidine.
-
Use with Caution: Diisopropylethylamine (DIPEA) is a stronger base and may increase the risk of epimerization in sensitive couplings.
-
-
Reaction Temperature: Perform coupling reactions at room temperature or below. Elevated temperatures can accelerate the rate of epimerization.
-
Pre-activation Time: Minimize the pre-activation time of the Fmoc-ACPC-OH before adding it to the resin-bound amine.
Experimental Protocol: Low-Epimerization Coupling of Fmoc-ACPC-OH
-
Resin and Amino Acid Preparation: Follow the standard procedures for resin swelling and Fmoc deprotection.
-
Activation: In a separate vessel, dissolve Fmoc-ACPC-OH (3 eq.), COMU (3 eq.), and N-methylmorpholine (NMM) (6 eq.) in DMF.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate for 2-4 hours at room temperature.
-
Monitoring and Work-up: Monitor the reaction using the Kaiser test. Upon completion, wash the resin thoroughly with DMF.
Guide 3: Purification and Analysis of ACPC Stereoisomers
Question: I have synthesized a mixture of ACPC stereoisomers. What are the best methods for their separation and how can I confirm the stereochemical purity of the final product?
Answer:
The separation and analysis of ACPC stereoisomers require specialized chromatographic and spectroscopic techniques due to their similar physical properties.
1. Purification by Recrystallization
For diastereomeric mixtures, recrystallization can be an effective method of purification. The choice of solvent is critical and should be determined empirically.
Experimental Protocol: Recrystallization of an ACPC Isomer
-
Solvent Screening: Test the solubility of the crude ACPC mixture in a range of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) at room temperature and at boiling. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[7]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude ACPC to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[8]
2. Chiral High-Performance Liquid Chromatography (HPLC)
For the separation and quantification of enantiomers, chiral HPLC is the method of choice. Polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) are commonly used.[9][10]
Table 2: Chiral HPLC Columns for ACPC Enantiomer Separation
| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Comments |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol with TFA | UV (210-220 nm) | A versatile column for a wide range of chiral compounds.[9] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol with TFA | UV (210-220 nm) | Often provides complementary selectivity to cellulose-based columns.[9] |
| Teicoplanin (e.g., Astec CHIROBIOTIC T) | Methanol/Water with Acetic Acid or Ammonium Acetate | UV or MS | Particularly effective for underivatized amino acids.[10] |
3. NMR Spectroscopy for Stereochemical Characterization
¹H and ¹³C NMR spectroscopy can be used to distinguish between diastereomers of ACPCs. The chemical shifts and coupling constants of the cyclopentane ring protons are sensitive to their relative stereochemistry (cis vs. trans). For enantiomeric purity analysis, chiral solvating agents or derivatization with a chiral reagent followed by NMR analysis can be employed.[11][12]
4. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of ACPCs and their derivatives. The fragmentation patterns can also provide structural information. Common fragments for carboxylic acids include the loss of H₂O (M-18), and the carboxyl group (M-45).[13]
II. Frequently Asked Questions (FAQs)
Q1: My aminocyclopentanecarboxylic acid is difficult to dissolve. What solvents should I use?
A: Aminocyclopentanecarboxylic acids are zwitterionic and generally exhibit good solubility in polar protic solvents like water and methanol. Their solubility in common organic solvents used in peptide synthesis, such as DMF and NMP, can be limited. For protected derivatives (e.g., Boc-ACPC-OH), solubility in a broader range of organic solvents, including DMSO, is often observed.[14] If you are experiencing solubility issues, gentle heating or sonication may be helpful.
Q2: How should I handle and store my aminocyclopentanecarboxylic acid derivatives?
A: Many aminocyclopentanecarboxylic acids and their activated derivatives are hygroscopic. It is crucial to store them in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. When weighing and handling these compounds, do so in a glove box or a controlled low-humidity environment to prevent moisture absorption, which can lead to hydrolysis and reduced reactivity.
Q3: I am observing a significant amount of deletion sequences in my ACPC-containing peptide synthesis. What is the likely cause?
A: The most common cause of deletion sequences is incomplete Fmoc deprotection, which prevents the subsequent amino acid from coupling. The steric hindrance of the ACPC residue can shield the N-terminal Fmoc group from the deprotection reagent (piperidine). To address this, you can increase the deprotection time, use a stronger deprotection cocktail (e.g., with DBU), or perform the deprotection at a slightly elevated temperature.[15] It is also important to monitor the completion of the deprotection step using a qualitative test like the Kaiser test.
Q4: Can I use standard coupling reagents like DCC/HOBt for ACPC coupling?
A: While DCC/HOBt can be used, they are often not potent enough to efficiently couple sterically hindered amino acids like ACPCs, which can result in low yields and/or racemization. More powerful onium salt-based reagents such as HATU, HCTU, or COMU are strongly recommended to achieve high coupling efficiencies and minimize side reactions.[16]
III. References
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uranium Salts. Chemistry – A European Journal, 15(37), 9394-9403.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
-
Jadhav, S. D., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4998.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Pergami, P., et al. (1997). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 1659-1666.
-
MedchemExpress. (n.d.). BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.
-
Maharani, R., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4998.
-
OUCI. (n.d.). Epimerisation in Peptide Synthesis.
-
Semantic Scholar. (n.d.). Epimerisation in Peptide Synthesis.
-
Oinuma, K., et al. (2018). Peptide Epimerization Machineries Found in Microorganisms. Frontiers in Microbiology, 9, 149.
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
National Initiative on Undergraduate Science (NIUS). (n.d.). Recrystallization. HBCSE.
-
BenchChem Technical Support Team. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem.
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout.
-
Orłowska, A., et al. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 84(15), 9553-9563.
-
Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
-
Reich, H. J. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin.
-
Berlicki, Ł., et al. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 84(15), 9553-9563.
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.
-
Słoczyńska, K., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4069-4087.
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
-
IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
-
University of Cambridge. (n.d.). Chemical shifts. Department of Chemistry.
-
Bhushan, R., & Kumar, V. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 31(11), 974-984.
-
LibreTexts Chemistry. (2021). Mass Spectrometry - Fragmentation Patterns.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. MilliporeSigma.
-
Dhaka University Journal of Pharmaceutical Sciences. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
-
Smith, R. M. (n.d.). 1H NMR Chemical Shift. Oregon State University.
-
Szepesi, G. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. International Journal of Pharmaceutical Sciences and Research, 2(2), 27-41.
-
Oregon State University. (n.d.). 1H NMR Chemical Shift.
-
Bhushan, R., & Kumar, V. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 31(11), 974-984.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. globalresearchonline.net [globalresearchonline.net]
Identifying side products in the synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid.
Introduction
(1R,3S)-3-Aminocyclopentanecarboxylic acid is a crucial chiral building block in pharmaceutical development, valued for its constrained cyclic structure that mimics natural amino acids.[1] Its synthesis, while well-established, presents significant challenges in controlling stereochemistry. Achieving high diastereomeric and enantiomeric purity is paramount, as even minor impurities can impact the efficacy and safety of the final active pharmaceutical ingredient (API).
This technical guide serves as a dedicated resource for researchers, scientists, and process chemists. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis of this compound, with a focus on identifying and mitigating the formation of critical side products.
Frequently Asked Questions (FAQs)
Q1: My final product shows multiple unexpected peaks in my HPLC/UPLC analysis. What are the most likely side products in the synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid?
A1: The most common impurities in the synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid are stereoisomers. Given that the target molecule has two chiral centers, three other stereoisomers are possible. These are the primary suspects for any unexpected peaks.
-
Diastereomers: The most prevalent side product is often the trans-isomer, (1R,3R)-3-Aminocyclopentanecarboxylic acid. The cis relationship between the amino and carboxylic acid groups is thermodynamically less stable than the trans configuration, making epimerization a significant risk.
-
Enantiomers: The presence of the undesired enantiomer, (1S,3R)-3-Aminocyclopentanecarboxylic acid, indicates incomplete chiral resolution or a lack of stereocontrol during an asymmetric synthesis step.
-
Other Potential Impurities:
-
Unreacted Starting Materials/Intermediates: Depending on the synthetic route, precursors like 2-Azabicyclo[2.2.1]heptan-3-one may be present if the reaction has not gone to completion.[2][3]
-
Residual Resolving Agents: If classical resolution is used, the chiral acid or base (e.g., tartaric acid, brucine) may carry over into the final product if not completely removed.[4]
-
Q2: I'm struggling with diastereomeric purity. How can I identify and minimize the formation of the trans-isomer?
A2: Formation of the undesired trans-diastereomer is a frequent challenge, often stemming from epimerization at the carbon atom bearing the carboxylic acid group.
Causality: The proton alpha to the carbonyl group is susceptible to removal under either acidic or basic conditions, leading to a planar enolate intermediate. Reprotonation can then occur from either face, scrambling the stereocenter and leading to the more thermodynamically stable trans product. This is particularly problematic during harsh ester hydrolysis steps.[5]
Troubleshooting & Mitigation:
-
Reaction Conditions: Avoid prolonged exposure to high temperatures and strong acids or bases, especially during hydrolysis of ester intermediates. For instance, studies on the related 2-aminocyclopentanecarboxylic acid show that epimerization of the cis-isomer is minimal below 70°C during acidic hydrolysis.[5][6]
-
Analytical Identification: ¹H NMR spectroscopy is a powerful tool for differentiating cis and trans isomers. The spatial arrangement of the substituents leads to different electronic environments and, consequently, distinct chemical shifts and coupling constants for the protons on the cyclopentane ring.[7][8] The methine proton adjacent to the carboxylic acid in the trans isomer will typically exhibit different coupling constants compared to the cis isomer.
-
Purification: If the trans-isomer does form, it can often be separated by fractional crystallization of the free amino acid or a suitable salt derivative. The different spatial arrangements of the diastereomers lead to different crystal packing and solubility profiles.
Q3: My product has poor enantiomeric excess (e.e.). What are the common causes and how can I troubleshoot this?
A3: Low enantiomeric excess points to issues in the step that establishes chirality. This can be either a chiral resolution or an asymmetric synthesis.
Troubleshooting & Mitigation:
-
Validate Your Analytical Method: Before optimizing the reaction, ensure your chiral HPLC or SFC method is robust. Analyze a true racemic sample to confirm that you can achieve baseline separation of the two enantiomers.[9]
-
Classical Resolution Issues:
-
Suboptimal Resolving Agent/Solvent: The efficiency of diastereomeric salt crystallization is highly dependent on the choice of resolving agent and crystallization solvent.[10] Screen various chiral acids (for a racemic amine) or bases (for a racemic acid) and a range of solvents to find a combination that provides a highly insoluble salt for one diastereomer.[4]
-
Inefficient Crystallization: Rapid cooling can trap impurities. Employ slow, controlled cooling, and consider seeding the solution with a crystal of the desired diastereomeric salt to promote selective crystallization.[10]
-
-
Asymmetric Synthesis Issues:
-
Catalyst Purity/Activity: Impurities in the substrate or reagents can act as poisons to the chiral catalyst, leading to a non-selective background reaction that produces a racemic product.[9] Ensure all starting materials are of high purity.
-
Reaction Conditions: Temperature, pressure, and substrate-to-catalyst ratio can all dramatically affect the enantioselectivity of a catalytic reaction. These parameters must be carefully optimized.
-
Troubleshooting Guide: Managing Diastereomeric Impurities
The presence of the trans-isomer is one of the most common purity issues. This guide provides a workflow for its identification and removal.
Protocol 1: Analytical Identification via ¹H NMR Spectroscopy
The key to differentiating cis and trans isomers via NMR lies in the differing chemical environments of the methine protons (H-1 and H-3).[11]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).
-
Spectral Analysis:
-
Identify Methine Protons: Locate the signals for the protons at C1 (-CHCOOH) and C3 (-CHNH₂). In D₂O, these typically appear as multiplets. For a related compound, 2-aminocyclopentanecarboxylic acid, these protons resonate around δ 2.9 ppm and δ 3.8 ppm, respectively.[5]
-
Compare Coupling Constants (J-values): The vicinal coupling constants between protons on adjacent carbons are highly sensitive to their dihedral angle. The cis and trans arrangements will result in different coupling patterns and J-values, which can be extracted through spectral simulation or careful analysis of the multiplets.[12]
-
Look for Duplication of Signals: The presence of the trans-diastereomer will manifest as a second, distinct set of signals for the cyclopentane ring protons, with different chemical shifts and coupling patterns. The integration of these two sets of signals will provide the diastereomeric ratio (d.r.).
-
Protocol 2: Purification via Diastereoselective Crystallization
This protocol provides a general framework for separating the desired cis-isomer from the trans-isomer impurity.
Step-by-Step Methodology:
-
Solvent Screening: In small-scale vials, test the solubility of the impure product in a range of solvents (e.g., water, ethanol, isopropanol, acetone, and mixtures thereof). The goal is to find a solvent system in which the desired cis-isomer has significantly different solubility from the trans-isomer at different temperatures.
-
Dissolution: Dissolve the impure material in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator can be performed to maximize the yield of the less soluble isomer. Slow cooling is critical for selective crystal growth.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Purity Analysis: Dry the crystals and analyze their diastereomeric purity using the NMR method described in Protocol 1.
-
Iteration (If Necessary): If the purity is not satisfactory, a second recrystallization can be performed. The mother liquor, now enriched in the more soluble isomer, can be concentrated and set aside for further processing or disposal.
Data Summary: Key Impurity Characteristics
| Compound | Stereochemistry | Expected ¹H NMR Distinguishing Feature (Conceptual) |
| (1R,3S)-3-Aminocyclopentanecarboxylic acid | cis | Target molecule. Protons H1 and H3 are on the same face of the ring, leading to specific vicinal coupling constants. |
| (1R,3R)-3-Aminocyclopentanecarboxylic acid | trans | Diastereomer. Protons H1 and H3 are on opposite faces, resulting in different chemical shifts and coupling constants compared to the cis-isomer. |
| (1S,3R)-3-Aminocyclopentanecarboxylic acid | cis | Enantiomer. NMR spectrum is identical to the target molecule in an achiral solvent. Requires a chiral resolving agent or chiral HPLC for differentiation. |
| 2-Azabicyclo[2.2.1]heptan-3-one | N/A | Potential Intermediate. Will show characteristic signals for a bicyclic lactam, distinct from the final amino acid product. |
Visualization: Impurity Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying an unknown side product encountered during synthesis.
Caption: Troubleshooting workflow for impurity identification.
References
-
Jurczak, M. P., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
Jurczak, M. P., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]
-
Evans, C., et al. (1991). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid f rorn Both Enantiomers of Racemic 2-Azabicyclo[2.2.1]. ElectronicsAndBooks.com. Available at: [Link]
- Li, W., et al. (2020). Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid. Google Patents.
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. TutorChase. Available at: [Link]
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. osi.tripod.com. Available at: [Link]
-
Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Ascendia Pharma. Available at: [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tutorchase.com [tutorchase.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
Technical Support Center: Chiral Separation of Aminocyclopentanecarboxylic Acid Enantiomers
Welcome to the technical support center for the chiral separation of aminocyclopentanecarboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the scientific principles behind them, ensuring you can adapt and refine your methods effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the chiral separation of aminocyclopentanecarboxylic acid enantiomers. Each issue is presented in a question-and-answer format, providing a direct solution and the underlying rationale.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am not seeing any separation between my aminocyclopentanecarboxylic acid enantiomers. My chromatogram shows a single, sharp peak. What should I do?
Answer: This is a common challenge and typically points to a suboptimal choice of chiral stationary phase (CSP) or mobile phase conditions. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Chiral Stationary Phase (CSP):
The selection of the right CSP is the most critical factor for successful chiral separation.[1] For cyclic amino acids like aminocyclopentanecarboxylic acid, several types of CSPs have shown promise:
-
Polysaccharide-based CSPs (Cellulose and Amylose Derivatives): These are broadly selective and a good starting point.[2] Consider screening columns with different derivatives, such as tris(3,5-dimethylphenylcarbamate) on either a cellulose or amylose backbone.[1]
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are particularly effective for the separation of free amino acids and can operate in various mobile phase modes.[3][4]
-
Crown Ether-based CSPs: These are exceptionally well-suited for the separation of D- and L-amino acid enantiomers, especially primary amino acids.[3][5]
dot
Caption: CSP selection for aminocyclopentanecarboxylic acid.
2. Optimize the Mobile Phase:
The mobile phase composition plays a crucial role in modulating the interactions between the enantiomers and the CSP.[6]
-
Normal Phase vs. Reversed-Phase: If you are using a normal phase (e.g., hexane/alcohol), consider switching to a reversed-phase (e.g., water/acetonitrile with buffer) or polar organic mode, as this can dramatically alter selectivity.[7]
-
Mobile Phase Additives: For zwitterionic compounds like amino acids, additives are often necessary.[8]
-
For acidic analytes: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%).[8][9]
-
For basic analytes: A basic additive such as diethylamine (DEA) or ethanolamine may be required.[8] These additives can suppress ionization and improve peak shape and resolution.
-
3. Consider Derivatization:
If direct separation proves difficult, an indirect approach using a chiral derivatizing agent (CDA) can be highly effective.[10]
-
Marfey's Reagent (FDAA): This is a widely used CDA that reacts with the primary amine of your aminocyclopentanecarboxylic acid to form diastereomers.[11][12] These diastereomers have different physical properties and can be separated on a standard achiral C18 column.[12]
dot
Caption: Indirect chiral separation workflow via derivatization.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My enantiomer peaks are tailing significantly, which is affecting my ability to quantify them accurately. What is causing this and how can I fix it?
Answer: Peak tailing in the analysis of amino acids is often due to secondary interactions with the stationary phase or issues with the mobile phase.
1. Adjust Mobile Phase Additives:
-
Suppress Ionization: The zwitterionic nature of aminocyclopentanecarboxylic acid means it can have undesirable ionic interactions with the silica backbone of the CSP. Adding an appropriate acidic or basic modifier to the mobile phase can suppress this effect and lead to more symmetrical peaks.[8][13]
-
"Additive Memory Effect": Be aware that some columns, particularly polysaccharide-based ones, can "remember" previous additives.[9][14] If you've recently switched from a basic to an acidic mobile phase (or vice versa), you may need to flush the column extensively with an intermediate solvent (like isopropanol) to remove traces of the previous additive.
2. Optimize Temperature and Flow Rate:
-
Temperature: Increasing the column temperature can sometimes improve peak shape and efficiency, although it may slightly decrease selectivity.[15] Conversely, decreasing the temperature can enhance selectivity.[15] It's a parameter worth optimizing.
-
Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations.[15] A lower flow rate allows for more effective mass transfer and interaction with the CSP, which can improve peak shape and resolution.
3. Check for Column Overload:
Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
Issue 3: Irreproducible Retention Times and Resolution
Question: My retention times and the resolution between my enantiomers are not consistent between runs. What could be the cause?
Answer: Irreproducibility is a frustrating problem that can often be traced back to insufficient system equilibration or subtle changes in the mobile phase.
1. Ensure Proper Column Equilibration:
-
Sufficient Equilibration Time: Chiral stationary phases, especially macrocyclic glycopeptide columns, can require longer equilibration times than standard reversed-phase columns, sometimes up to 1-2 hours.[15] Ensure you are allowing at least 10-20 column volumes of the mobile phase to pass through the column before starting your analysis.
-
Mobile Phase Composition: Even small variations in the mobile phase composition can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements of all components, including additives.
2. Control Column Temperature:
-
Use a Column Oven: The thermodynamics of chiral recognition are sensitive to temperature.[7] Without a column oven, fluctuations in ambient lab temperature can cause retention times to drift. Maintaining a constant temperature is crucial for reproducibility.[15]
3. Mobile Phase Stability:
-
Volatile Components: If you are using highly volatile solvents (like hexane in normal phase), be mindful of evaporation, which can alter the mobile phase composition over time. Keep your mobile phase reservoirs covered.
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize my aminocyclopentanecarboxylic acid for chiral separation?
Not necessarily. Direct separation on a chiral stationary phase is often possible and is generally preferred as it involves less sample preparation.[3] However, if you are struggling to achieve separation with a range of CSPs and mobile phases, derivatization with a reagent like Marfey's reagent (FDAA) is a powerful alternative that allows for separation on a standard achiral column.[11][12]
Q2: Which detection method is best for aminocyclopentanecarboxylic acids?
Since aminocyclopentanecarboxylic acids lack a strong UV chromophore, detection can be challenging. Here are some options:
-
UV Detection after Derivatization: If you derivatize your analyte with a chromophore-containing reagent like FDAA, you can use standard UV detection (around 340 nm for FDAA derivatives).[11]
-
Mass Spectrometry (MS): LC-MS is an excellent choice as it is highly sensitive and does not require a chromophore.[16] Ensure your mobile phase additives (e.g., formic acid instead of TFA) are MS-compatible.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can be used for non-volatile analytes that lack a chromophore.
Q3: Can I invert the elution order of the enantiomers?
Yes, inverting the elution order can be very useful, especially when quantifying a minor enantiomer that elutes on the tail of the major one. This can be achieved in a few ways:
-
Use a CSP with the Opposite Chirality: Some CSPs, like crown ether phases, are available in both (+) and (-) conformations, which will reverse the elution order.[5]
-
Change the Mobile Phase or CSP Type: Switching between different classes of CSPs or significantly altering the mobile phase composition can sometimes result in a reversal of elution order.[1]
Q4: What are the key parameters to optimize for method development?
A systematic approach to method development is crucial. Here is a recommended workflow:
dot
Caption: Systematic workflow for chiral method development.
| Parameter | Key Considerations |
| Chiral Stationary Phase | The most critical factor. Screen diverse phases.[1][17] |
| Mobile Phase Mode | Normal Phase, Reversed-Phase, Polar Organic.[7] |
| Organic Modifier | Type (e.g., Methanol, Acetonitrile, Ethanol) and percentage. |
| Additives | Acidic (TFA, Formic Acid) or Basic (DEA, Ethanolamine).[8] |
| Temperature | Affects both selectivity and efficiency.[15] |
| Flow Rate | Lower flow rates are often beneficial.[15] |
Experimental Protocol: Derivatization with Marfey's Reagent (FDAA)
This protocol provides a general guideline for the derivatization of aminocyclopentanecarboxylic acid with FDAA for subsequent analysis on an achiral HPLC column.
Materials:
-
Aminocyclopentanecarboxylic acid standard or sample
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) solution (1% w/v in acetone)
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve a known amount of your aminocyclopentanecarboxylic acid sample in 100 µL of water.
-
Derivatization Reaction:
-
To the sample solution, add 200 µL of the 1% Marfey's reagent solution.
-
Add 40 µL of 1 M sodium bicarbonate to initiate the reaction.[18]
-
Vortex the mixture and incubate at 40°C for 1 hour.
-
-
Quenching: After incubation, cool the mixture to room temperature and add 20 µL of 2 M hydrochloric acid to quench the reaction.[18]
-
Dilution and Analysis: Dilute the final mixture with the mobile phase (e.g., 1:10) and inject it into the HPLC system equipped with a C18 column.
Note: This is a starting point. Optimization of reagent concentrations and reaction times may be necessary for your specific application.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). MDPI. [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. [Link]
-
Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018). ResearchGate. [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021). PubMed Central (PMC). [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2014). ResearchGate. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (2005). National Institutes of Health (NIH). [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Insights Into the Enantioseparation of Polyhalogenated 4,4′-Bipyridines With a Cellulose Tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column by Using Supercritical Fluid Chromatography. (2020). National Institutes of Health (NIH). [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. (n.d.). ResearchGate. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]
-
Chiral derivatizing agent. (n.d.). Wikipedia. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2021). MDPI. [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (2013). ResearchGate. [Link]
-
Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. (2023). National Institutes of Health (NIH). [Link]
-
Enantioseparation of basic drugs by reverse phase high-performance liquid chromatography system using carboxymethyl-β-cyclodextrin as chiral mobile phase additive. (2022). PubMed. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2005). PubMed. [Link]
-
6.8: Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. (2014). PubMed. [Link]
-
Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. (2024). YouTube. [Link]
-
Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022). PubMed Central (PMC). [Link]
-
The Crucial Role of Chiral Derivatization in Amino Acid Analysis. (n.d.). [Source not further identified]. [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Insights Into the Enantioseparation of Polyhalogenated 4,4′‐Bipyridines With a Cellulose Tris(3,5‐Dimethylphenylcarbamate)‐Based Chiral Column by Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. eijppr.com [eijppr.com]
- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 17. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Interpreting NMR and mass spectrometry data for (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
Welcome to the technical support resource for the analytical characterization of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and quality control analysts who are working with this compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common issues encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding sample preparation and initial data acquisition.
FAQ 1: What is the best solvent for ¹H and ¹³C NMR analysis of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride?
The choice of solvent is critical for obtaining high-quality NMR spectra for amino acid hydrochlorides. Due to the ionic nature and the presence of exchangeable protons (in the -NH₃⁺ and -COOH groups), protic deuterated solvents are generally preferred.
-
Primary Recommendation: Deuterium oxide (D₂O) is the most common and effective solvent. It readily dissolves the hydrochloride salt, and the exchange of the acidic protons with deuterium simplifies the spectrum by causing the signals from the -NH₃⁺ and -COOH protons to disappear or become very broad. This allows for clearer observation of the cyclopentane ring protons.[1]
-
Alternative Solvents: If solubility in D₂O is an issue, or if you need to observe the exchangeable protons, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.[1] In DMSO-d₆, the -NH₃⁺ and -COOH protons will be visible as broad peaks, which can be confirmed by a D₂O exchange experiment (adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause these peaks to disappear).
FAQ 2: I am not seeing a molecular ion peak in my mass spectrum. Is this normal?
This is a common observation and depends heavily on the ionization technique used.
-
Electron Impact (EI) Ionization: EI is a "hard" ionization technique that imparts a large amount of energy into the molecule. For a molecule like an amino acid, this often leads to extensive fragmentation, and the molecular ion (M⁺˙) may be very weak or completely absent.[2]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar and ionic compounds like amino acids.[3] You are much more likely to observe the protonated molecule, [M+H]⁺, which for the free base (C₆H₁₁NO₂) would be at an m/z of 130.1. For the hydrochloride salt, you will be analyzing the cationic form of the amino acid.
If you are using ESI and still do not see the expected [M+H]⁺ ion, it could be due to several issues addressed in the troubleshooting section below, such as ion suppression or incorrect instrument settings.
FAQ 3: How should I prepare my sample for NMR to get the best results?
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Concentration: For a typical high-field NMR spectrometer, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is a good starting point.[4] Samples that are too concentrated can lead to broad peaks and poor shimming.
-
Purity: Ensure your sample is free of particulate matter. Filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5] Suspended solids will severely degrade the spectral resolution.
-
Contaminants: Be aware of common laboratory contaminants that can appear in your spectrum. These include silicone grease (around 0 ppm), plasticizers, and residual solvents from purification like ethyl acetate or hexanes.[6][7][8][9]
Section 2: Interpreting Your Data - Expected Spectral Characteristics
To effectively troubleshoot, you must first know what to expect. The following tables provide predicted NMR chemical shifts and expected mass spectrometry data for (1R,3S)-3-aminocyclopentanecarboxylic acid in its protonated (hydrochloride) form.
Predicted NMR Data
The following ¹H and ¹³C NMR chemical shifts were predicted for the protonated form of (1R,3S)-3-Aminocyclopentanecarboxylic acid. These predictions were generated using established computational algorithms and serve as a guide for spectral assignment.[10][11][12][13][14] Note that experimental values can vary based on solvent, concentration, and pH.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CH-COOH) | ~ 2.8 - 3.0 | ~ 45 - 48 |
| 2,5 (CH₂) | ~ 1.9 - 2.2 | ~ 32 - 35 |
| 3 (CH-NH₃⁺) | ~ 3.4 - 3.6 | ~ 50 - 53 |
| 4 (CH₂) | ~ 1.7 - 1.9 | ~ 38 - 41 |
| 6 (C=O) | N/A | ~ 175 - 178 |
Note: The protons on the cyclopentane ring will exhibit complex splitting patterns due to cis and trans couplings. 2D NMR experiments like COSY and HSQC are highly recommended for unambiguous assignment.
Expected Mass Spectrometry Data
The mass of the hydrochloride salt is 165.62 g/mol . However, in ESI-MS, you will observe the protonated free base.
Table 2: Expected m/z Values in ESI-MS (Positive Ion Mode)
| Ion | Formula | Calculated Monoisotopic Mass | Expected m/z | Notes |
| [M+H]⁺ | [C₆H₁₂NO₂]⁺ | 130.0863 | 130.1 | Protonated molecule (base peak) |
| [M+H-H₂O]⁺ | [C₆H₁₀NO]⁺ | 112.0757 | 112.1 | Loss of water from the carboxylic acid |
| [M+H-HCOOH]⁺ | [C₅H₁₀N]⁺ | 84.0808 | 84.1 | Loss of formic acid |
Section 3: Mass Spectrometry Troubleshooting
This section provides solutions to common problems encountered during the MS analysis of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
Problem 1: I don't see any peaks in my mass spectrum.
Causality: A complete lack of signal points to a fundamental issue with the sample introduction, ionization, or detection.
Troubleshooting Protocol:
-
Check for Leaks: Ensure all gas connections to the mass spectrometer are secure. Leaks can compromise the vacuum necessary for operation.[15]
-
Verify Sample Introduction: Confirm that the autosampler or syringe pump is functioning correctly and that the sample is being delivered to the ion source.
-
Inspect the Ion Source: For ESI, check for a stable spray. An inconsistent or absent spray can be caused by a clog in the emitter.[16]
-
Confirm Instrument Settings: Ensure the detector is on and the correct ionization mode and mass range are selected.
Experimental Workflow for No-Signal Issue
Caption: Troubleshooting workflow for a lack of signal in MS.
Problem 2: The observed mass is incorrect.
Causality: Inaccurate mass measurement is almost always a calibration issue or a misinterpretation of the observed ion.
Troubleshooting Protocol:
-
Calibrate the Instrument: Perform a mass calibration using the manufacturer's recommended calibration standard. Calibration drift can lead to mass errors.[17]
-
Check for Adducts: In ESI, it's common to see adducts with sodium ([M+Na]⁺ at m/z 152.1) or potassium ([M+K]⁺ at m/z 168.0). Ensure you are not misidentifying an adduct as your molecular ion. Using high-purity solvents can minimize these adducts.[3]
-
Confirm the Expected Ion: Remember that for the hydrochloride salt, you expect to see the protonated free base ([M+H]⁺ at m/z 130.1), not the mass of the entire salt.
Problem 3: My spectrum is noisy with a high baseline.
Causality: A high baseline or excessive noise can obscure low-intensity signals and is often due to chemical contamination or electronic issues.
Troubleshooting Protocol:
-
Run a Solvent Blank: Inject only the mobile phase to determine if the contamination is from your solvent or the system itself.
-
Clean the Ion Source: Contaminants can build up in the ion source over time, leading to a high chemical background. Follow the manufacturer's procedure for cleaning the source components.
-
Optimize Detector Settings: An excessively high detector gain can amplify noise. Reduce the gain to see if the signal-to-noise ratio improves for your analyte.[17]
Plausible ESI-MS Fragmentation Pathway
Caption: Proposed ESI-MS fragmentation of (1R,3S)-3-Aminocyclopentanecarboxylic acid.
Section 4: NMR Spectroscopy Troubleshooting
This section provides solutions to common problems encountered during the NMR analysis of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
Problem 1: My peaks are very broad.
Causality: Peak broadening can result from several factors, including poor shimming, sample inhomogeneity, or chemical exchange phenomena.
Troubleshooting Protocol:
-
Re-shim the Magnet: Poor magnetic field homogeneity is the most common cause of broad peaks. Re-shim the spectrometer, paying close attention to both on-axis (Z) and off-axis shims.[1]
-
Check Sample Solubility: Ensure your compound is fully dissolved. Any suspended particles will lead to broad lines. If necessary, filter the sample again.[5]
-
Consider Chemical Exchange: The amine and carboxylic acid protons are exchangeable. In solvents other than D₂O, these protons can exchange with residual water, leading to broadening of their own signals and potentially adjacent CH signals. Adding a drop of D₂O will confirm this by eliminating the exchangeable proton signals.
-
Check for Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, this can be difficult to remove without re-purification of the sample.
Problem 2: I see unexpected peaks in my spectrum.
Causality: Extraneous peaks arise from the solvent, impurities in the sample, or the NMR tube itself.
Troubleshooting Protocol:
-
Identify Solvent Peaks: Every deuterated solvent has residual proton signals. For D₂O, the residual HDO peak appears around 4.79 ppm (this can shift with temperature). For DMSO-d₆, the residual peak is at ~2.50 ppm and a water peak is often seen around 3.33 ppm. Consult a solvent impurity table.[7][8][9]
-
Check for Common Contaminants: As mentioned in the FAQ, be aware of signals from silicone grease (~0 ppm), ethyl acetate (quartet ~4.1 ppm, triplet ~1.2 ppm), and other solvents used in the synthesis or purification.[7][8][9]
-
Use a Clean NMR Tube: Ensure your NMR tube is thoroughly cleaned. Residuals from previous samples can easily contaminate your spectrum.
Problem 3: The signal-to-noise ratio is poor.
Causality: A low signal-to-noise (S/N) ratio makes it difficult to distinguish real peaks from the baseline, especially for ¹³C NMR.
Troubleshooting Protocol:
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.
-
Increase Sample Concentration: If possible, prepare a more concentrated sample. However, be mindful that very high concentrations can lead to line broadening.
-
Check Probe Tuning: Ensure the NMR probe is properly tuned to the correct frequency for the nucleus being observed. An untuned probe will result in a significant loss of sensitivity.
-
Use a Matched Filter: Applying an exponential multiplication (line broadening) function during processing can improve the S/N ratio, but at the cost of resolution. This is a common practice for ¹³C spectra.
References
-
Jove. (2024). Video: Mass Spectrometry: Cycloalkane Fragmentation. [Link]
-
Paton, R. S., et al. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12, 12012-12026. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of cyclopentane. [Link]
-
Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. [Link]
-
Chemaxon. NMR Predictor Documentation. [Link]
-
Das, A., et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
NIH. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC. [Link]
-
nmrdb.org. Simulate and predict NMR spectra. [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]
-
Florida State University. Troubleshooting Acquisition Related Problems - NMR. [Link]
-
Zhang, C., & Volkman, J. K. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry. [Link]
-
ACD/Labs. NMR Prediction Software. [Link]
-
Duke University. Introduction to NMR spectroscopy of proteins. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Pansare, S. V., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
University of Victoria. Strategies for avoiding saturation effects in ESI-MS. [Link]
-
Duke University. The very basics of NMR of proteins. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Stevenson, V. (2018). NMR Analysis of Amino Acids. [Link]
-
SDSU NMR Facility. Common Problems. [Link]
-
Aboagye, E., & Reid, D. G. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. [Link]
-
University of Arizona. Mass Spectrometry - Examples. [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Scribd. Fragmentation of Alkanes and Cycloalkanes. [Link]
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
OpenStax. (2023). Mass Spectrometry of Some Common Functional Groups. [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]
-
Alliance Bioversity International - CIAT. Mass Spectrometer (MS) troubleshooting guide. [Link]
-
University of California, Davis. Interpretation of mass spectra. [Link]
-
Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. [Link]
-
Wikipedia. Mass spectral interpretation. [Link]
-
ACD/Labs. Mass Spec Fragment Prediction Software. [Link]
-
Max Planck Institute. Ab Initio Prediction of Molecular Fragments from Tandem Mass Spectrometry Data. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. uni-saarland.de [uni-saarland.de]
- 3. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. nova.chem.colostate.edu [nova.chem.colostate.edu]
- 11. docs.chemaxon.com [docs.chemaxon.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simulate and predict NMR spectra [nmrdb.org]
- 14. acdlabs.com [acdlabs.com]
- 15. gentechscientific.com [gentechscientific.com]
- 16. cgspace.cgiar.org [cgspace.cgiar.org]
- 17. gmi-inc.com [gmi-inc.com]
Navigating Experimental Nuances with (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Technical Support Guide
Welcome to the technical support center for (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing experimental variability when working with this versatile chiral building block. As a key component in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, consistent and reproducible results are paramount. This resource addresses common challenges and offers troubleshooting strategies to ensure the integrity of your research.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section covers the essential characteristics of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride to ensure proper handling and application in your experiments.
| Question | Answer |
| What are the key properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride? | It is a chiral amino acid derivative, often appearing as a white to off-white powder. The hydrochloride salt form generally enhances stability and solubility in aqueous solutions. Key identifiers include CAS number 147780-44-7.[1][2] |
| What are the primary applications of this compound? | It serves as a crucial building block in pharmaceutical synthesis and drug development, particularly for creating molecules that target neurological pathways.[3] It is also valuable in biochemical research for studying enzyme activity and protein interactions due to its ability to mimic natural amino acids.[3] |
| What are the recommended storage conditions? | To maintain its integrity, the compound should be stored at 4°C and protected from light.[1] For long-term storage of stock solutions, -20°C for up to one year or -80°C for up to two years is recommended.[4] |
| What are the known synonyms for this compound? | A common synonym is (-)-(1R,3S)-β-Homocycloleucine.[3][5] |
| Is this compound hazardous? | Yes, it is classified as a warning-level hazardous substance, with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should always be used. |
II. Troubleshooting Common Experimental Variability
Experimental variability can arise from numerous factors, from initial sample preparation to the final data analysis. This section provides a structured approach to identifying and resolving common issues.
A. Solubility and Solution Stability Issues
Inconsistent solubility or degradation of the compound in your experimental buffer can be a significant source of variability.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Precipitate forms after dissolving the compound in a buffer. | Buffer incompatibility: Certain carboxylic acid-based buffers can interact with and reduce the stability of cyclic compounds.[6] pH-dependent solubility: The solubility of amino acid hydrochlorides can be highly dependent on the pH of the solution. | 1. Buffer Selection: If using a carboxylic acid-based buffer (e.g., citrate, maleate), consider switching to a non-carboxylic acid buffer like HEPES or phosphate buffer. 2. pH Adjustment: Systematically test the solubility across a range of pH values to determine the optimal pH for your specific experimental conditions. All prodrugs of one study exhibited maximum stability in the acidic pH range.[7][8] 3. Fresh Preparation: Always prepare solutions fresh before each experiment to minimize degradation. |
| Loss of compound activity over the course of an experiment. | Hydrolysis: The compound may be susceptible to hydrolysis, especially in basic conditions.[7][8] Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | 1. Stability Studies: Conduct a time-course experiment to assess the stability of the compound in your assay buffer at the experimental temperature. 2. Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. |
B. Inconsistent Results in Biological Assays
When using (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride as a precursor for compounds targeting receptors or enzymes, variability in assay results is a common challenge.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| High variability in IC50/EC50 values in metabotropic glutamate receptor (mGluR) assays. | Assay-dependent effects: Allosteric modulators can exhibit "biased modulation," affecting different downstream signaling pathways (e.g., calcium mobilization vs. IP1 accumulation) to different extents.[9] Cell health and density: Variations in cell culture conditions can significantly impact receptor expression and signaling. | 1. Orthogonal Assays: Employ multiple functional assays that measure different points in the signaling cascade (e.g., calcium flux, IP1 accumulation, ERK1/2 phosphorylation) to build a comprehensive pharmacological profile.[9] 2. Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions. Regularly check for mycoplasma contamination. |
| Irreproducible results in enzyme inhibition assays. | Assay conditions: Factors like pH, temperature, and substrate concentration can alter enzyme activity and inhibitor potency.[10][11] Incorrect inhibitor concentration range: Testing a concentration range that does not adequately span the Ki can lead to inaccurate results.[12] | 1. Optimize Assay Parameters: Systematically optimize pH, temperature, and incubation times for your specific enzyme and substrate. 2. Determine Km: Accurately determine the Michaelis-Menten constant (Km) for your substrate under the optimized assay conditions. 3. Rational Inhibitor Concentrations: Design your inhibitor concentration range to include points well below and above the expected Ki, with at least 8 concentrations tested.[12] |
| Low enantiomeric excess (ee) in chiral synthesis. | Ineffective chiral catalyst or auxiliary: The chosen catalyst may not be optimal for this specific substrate. Racemization: The reaction conditions (e.g., temperature, solvent) may be promoting racemization. | 1. Catalyst Screening: Test a panel of different chiral catalysts or ligands to identify the most effective one.[13] 2. Condition Optimization: Systematically vary the reaction temperature, time, and solvent to minimize racemization.[13] |
III. Experimental Protocols & Workflows
While specific protocols will vary, the following provides a generalized workflow for characterizing a novel compound derived from (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride that targets a metabotropic glutamate receptor.
A. General Workflow for mGluR Antagonist Characterization
Caption: Systematic troubleshooting flowchart.
IV. Concluding Remarks
Managing experimental variability is a critical aspect of scientific rigor. By understanding the fundamental properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride and anticipating potential challenges in its application, researchers can enhance the reproducibility and reliability of their findings. This guide serves as a starting point for troubleshooting, and it is always recommended to consult specific literature relevant to your particular experimental setup.
V. References
-
Schoepp, D. D., Johnson, B. G., & Monn, J. A. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 714-717.
-
Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(23), 2445-2463.
-
Halberstadt, A. L., & Geyer, M. A. (2011). The inhibition of enzyme formation by amino acid analogues. Journal of Biological Chemistry, 192(2), 645-653.
-
Pellicciari, R., Natalini, B., & Marinozzi, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Bioorganic & Medicinal Chemistry Letters, 3(9), 1731-1736.
-
Seven, A. B., Barros-Alvarez, X., & G-protein coupled receptor, et al. (2022). Step-wise activation of a metabotropic glutamate receptor. Nature, 610(7933), 793-800.
-
Aggarwal, A., & Singh, H. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Biology, 50(7), 848-854.
-
de Oliveira, V. E., & Leite, T. C. C. (2022). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences, 23(19), 11843.
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. National Center for Biotechnology Information.
-
Miss Estruch. (2023, August 1). Factors Affecting Enzymes: Temperature, pH, substrate & Enzymes concentration and Inhibitors [Video]. YouTube.
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074.
-
Nugent, T. C. (2010). Chiral Amine Synthesis - Strategies, Examples, and Limitations. In Process Chemistry in the Pharmaceutical Industry, Second Edition: Challenges in an Ever-Changing Climate (pp. 137-156). CRC Press.
-
Appella, D. H., & Gellman, S. H. (2000). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. The Journal of Organic Chemistry, 65(23), 7682-7689.
-
Jónsdóttir, S., & Loftsson, T. (2020). Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. International Journal of Pharmaceutics, 591, 119996.
-
Aggarwal, A., & Singh, H. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Biology, 50(7), 848-854.
-
Zhang, Y., & a new cocrystal of berberine chloride with fumaric acid, et al. (2020). Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid. Crystal Growth & Design, 20(7), 4475-4484.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (1R,3S)-3-Aminocyclopentanecarboxylic acid, 95%, 98% ee | Fisher Scientific [fishersci.ca]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safe handling and storage procedures for (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
Technical Support Center: (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Welcome to the technical support guide for (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (CAS No. 147780-44-7 / 71830-08-5). As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines essential safety protocols with practical, field-tested advice to ensure the integrity of your experiments and the safety of your laboratory personnel. This guide is structured to anticipate and address common challenges encountered when working with this versatile building block.
Section 1: Core Compound Properties & Safety Data
A foundational understanding of the compound's properties is critical for safe handling. This table summarizes key quantitative data sourced from supplier safety data sheets.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 129.16 g/mol (free base) | [2][3] |
| Appearance | White to off-white or beige crystalline powder | [3][4] |
| Storage Temperature | 4°C or 0-8°C; Protect from light | [3][5] |
| Solubility | Slightly soluble in water | [4][6] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |
| Signal Word | Warning | |
| Stability | Stable under recommended storage conditions | [1] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of the compound.
Q1: What are the absolute essential storage conditions for this compound to ensure its long-term stability? A1: The compound must be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][8] The recommended temperature range is between 0-8°C, with 4°C being a common specification.[3][5] Storing it under these conditions is crucial to prevent degradation. The hydrochloride salt form is generally stable, but minimizing exposure to moisture and air is a best practice for any research chemical.
Q2: What specific Personal Protective Equipment (PPE) is mandatory when handling this compound? A2: Given the hazard statements, comprehensive PPE is required. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[9][10]
-
Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[9][10] Always inspect gloves before use and wash hands thoroughly after handling.[1][11]
-
Respiratory Protection: Handling should occur in a well-ventilated area.[8][9] If there is a risk of generating dust, especially when weighing the solid, use a certified particulate respirator or conduct the work within a fume hood to avoid respiratory tract irritation.[2][7]
Q3: What materials or substances are incompatible with this compound? A3: Avoid contact with strong oxidizing agents and strong acids.[1][9] Contact with these substances can lead to vigorous, potentially hazardous reactions. Ensure that storage areas and reaction vessels are free from these incompatible materials.
Q4: How should I properly dispose of waste containing (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride? A4: Disposal must be in accordance with all federal, state, and local environmental regulations.[1] Do not allow the product to enter drains.[1] It is recommended to entrust disposal to a licensed professional waste disposal company.[11] Unused product and contaminated packaging should be treated with the same level of caution and disposed of as chemical waste.[11]
Q5: Is this compound sensitive to air or light? A5: While some suppliers note it may be air sensitive, the primary storage recommendation is to keep the container tightly closed in a dry place.[6][8] One supplier specifically recommends protecting it from light. Therefore, the most prudent approach is to store it in an opaque, tightly sealed container in a refrigerator to mitigate potential degradation from air, moisture, and light.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: The compound is not dissolving completely in my aqueous buffer.
-
Causality: The compound is described as "slightly soluble in water".[4][6] This limited solubility can be a significant hurdle in preparing stock solutions or reaction mixtures.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that an aqueous solvent is appropriate for your downstream application. If possible, test solubility in other polar solvents like DMSO or DMF for creating concentrated stock solutions, which can then be diluted into your aqueous medium.
-
Gentle Heating: Gently warm the solution (e.g., to 30-40°C) while stirring. Be cautious, as excessive heat can potentially degrade the compound. Monitor for any color change, which could indicate decomposition.
-
Sonication: Use a bath sonicator to aid dissolution. The mechanical energy can help break up solid particles and increase the rate of solvation.
-
pH Adjustment: The compound is a hydrochloride salt of an amino acid. The solubility of amino acids can be highly dependent on pH. Carefully adjusting the pH of your buffer away from the isoelectric point may improve solubility. Perform a small-scale test to find the optimal pH for your specific system without compromising the compound's stability or your experimental conditions.
-
Problem 2: I've observed inconsistent results in my assay, suggesting potential compound degradation.
-
Causality: Inconsistent results are often a sign of compound instability. This can be caused by improper storage (e.g., exposure to moisture, elevated temperatures) or instability in the experimental medium over the time course of the assay.
-
Troubleshooting Steps:
-
Review Storage Protocol: Immediately verify that the compound has been stored at the recommended 4°C in a tightly sealed, dry container.[2] If the material was left at room temperature or exposed to a humid environment, its integrity may be compromised.
-
Prepare Fresh Solutions: Always prepare solutions fresh for each experiment.[12] If you must store solutions, aliquot them into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[12]
-
Perform Quality Control: If you suspect degradation of your solid stock, consider running a simple analytical test, such as obtaining a melting point and comparing it to the literature value, or using techniques like NMR or LC-MS to verify its purity and structure if facilities are available.
-
Assess Solution Stability: Test the stability of the compound in your specific assay buffer over the duration of the experiment. Incubate the compound in the buffer for the maximum experiment time, then analyze it by a method like HPLC to see if any degradation has occurred.
-
Section 4: Experimental Protocols
Protocol 4.1: Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a step-by-step method for safely preparing a standard aqueous stock solution.
-
Pre-Experiment Safety Check: Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. Ensure a chemical spill kit is accessible.
-
Work Area Preparation: Perform all weighing and initial dissolution steps inside a certified chemical fume hood or in a well-ventilated area to prevent inhalation of dust.[2][9]
-
Tare and Weigh: On an analytical balance, carefully weigh the required amount of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride into a sterile conical tube. For example, for 10 mL of a 10 mM solution, weigh out 16.56 mg.
-
Calculation: 0.010 L * 0.010 mol/L * 165.63 g/mol = 0.001656 g = 1.66 mg. (Note: Using MW of HCl salt)
-
-
Initial Solubilization: Add approximately 80% of the final desired volume of your chosen aqueous buffer (e.g., 8 mL of PBS for a final volume of 10 mL).
-
Aid Dissolution: Cap the tube securely. Vortex the solution for 30-60 seconds. If solids remain, place the tube in a bath sonicator for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary.[1] Visually inspect to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add the buffer to reach the final target volume (e.g., 10 mL).
-
Sterilization (Optional): If the stock solution is for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Clearly label the container with the compound name, concentration, date, and your initials. For immediate use, keep it on ice. For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C.[12]
Section 5: Visual Workflow Diagrams
The following diagrams illustrate key decision-making processes for handling this compound.
Caption: Decision workflow for receiving, storing, and handling the compound.
Caption: Emergency response procedure for an accidental spill.
References
-
Safety Data Sheet: (1)-(1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl. AAPPTec, LLC. [Link]
-
MSDS of (1R,3S)-3-aminocyclopentanecarboxylic acid. (2013). Capot Chemical. [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. PubChem. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. capotchem.com [capotchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. labsolu.ca [labsolu.ca]
- 7. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1S,3R)-3-aMinocyclopentane-1-carboxylic acid HCl - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ca [fishersci.ca]
- 11. afgsci.com [afgsci.com]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Validating the Purity of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of chiral molecules like (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This non-proteinogenic amino acid analog is a valuable building block in medicinal chemistry, and its stereochemical integrity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, supported by experimental insights and a review of alternative analytical techniques.
The validation of analytical procedures is essential to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines on this, which are a benchmark for the pharmaceutical industry.[1][2][3] This guide is structured to not only present various analytical techniques but also to embed the principles of method validation, ensuring the described protocols are robust and reliable.
The Analytical Challenge: An Underivatized Amino Acid
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, like most amino acids, lacks a strong chromophore, making direct UV detection by HPLC challenging and often insensitive.[4][5] To overcome this, derivatization is typically employed to attach a chromophoric or fluorophoric tag to the amino acid, enhancing its detection.[6][7][8] This guide will explore both pre-column and post-column derivatization strategies, as well as methods that circumvent the need for derivatization.
HPLC-Based Purity Validation: A Methodological Comparison
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[9] For (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, the primary considerations for method development are the choice of derivatization agent and the chromatographic conditions that ensure separation from potential impurities, including its other stereoisomers.
Pre-Column Derivatization HPLC Methods
In pre-column derivatization, the analyte is chemically modified before injection into the HPLC system.[6][10] This approach offers several advantages, including the use of a wider variety of reagents and potentially higher sensitivity.[6]
OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[11] This is a popular method due to its speed and sensitivity.[11]
Causality Behind Experimental Choices: The choice of a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine) can influence the stability and fluorescence of the derivative.[12] The reaction is typically performed in a borate buffer at a slightly alkaline pH to facilitate the reaction.[11] The resulting derivatives are well-suited for reversed-phase HPLC.[13]
Experimental Protocol: OPA Pre-Column Derivatization HPLC
-
Reagent Preparation:
-
OPA/Thiol Reagent: Dissolve o-phthalaldehyde in methanol, then mix with a borate buffer (pH ~9.5) and the chosen thiol (e.g., N-acetyl-L-cysteine for chiral separations).[12]
-
-
Derivatization:
-
Mix the sample solution of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride with the OPA/thiol reagent.
-
Allow the reaction to proceed for a short, controlled time (typically 1-2 minutes) at room temperature.[14]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase column (e.g., C18).
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detect the derivatives using a fluorescence detector (Ex: ~340 nm, Em: ~450 nm).[15]
-
FMOC-Cl reacts with both primary and secondary amines to form stable, fluorescent derivatives.[10][16] This makes it a versatile reagent for amino acid analysis.
Causality Behind Experimental Choices: The reaction with FMOC-Cl is also performed under alkaline conditions. The resulting derivatives are hydrophobic and can be readily separated by reversed-phase HPLC. The excess reagent must be handled carefully as it can interfere with the chromatogram.
Experimental Protocol: FMOC-Cl Pre-Column Derivatization HPLC
-
Reagent Preparation:
-
FMOC-Cl Reagent: Dissolve 9-fluorenylmethyl chloroformate in a non-aqueous solvent like acetone or acetonitrile.[16]
-
-
Derivatization:
-
Mix the sample solution with a borate buffer and the FMOC-Cl reagent.
-
The reaction is typically rapid at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase column.
-
Use a gradient elution with a buffered mobile phase and an organic solvent.
-
Detect the derivatives with a fluorescence detector (Ex: ~260 nm, Em: ~315 nm).
-
Post-Column Derivatization HPLC Methods
In post-column derivatization, the separation of the underivatized amino acid occurs first, followed by the introduction of a derivatizing reagent before the detector.[17][18] This approach is known for its ruggedness and reproducibility, as the derivatization reaction does not need to go to completion.[18]
Ninhydrin is a classic reagent that reacts with most amino acids to produce a deep purple-colored compound known as Ruhemann's purple, which can be detected by UV-Vis spectrophotometry.[19][20][21]
Causality Behind Experimental Choices: The reaction requires heat to proceed at a reasonable rate.[22][23] Ion-exchange chromatography is often the separation mode of choice for underivatized amino acids.[17][24]
Experimental Protocol: Ninhydrin Post-Column Derivatization HPLC
-
HPLC Separation:
-
Inject the sample solution onto a cation-exchange column.
-
Elute with a buffer gradient of increasing ionic strength and/or pH.
-
-
Post-Column Reaction:
-
The column effluent is mixed with the ninhydrin reagent.
-
The mixture passes through a heated reaction coil to facilitate color development.[24]
-
-
Detection:
Chiral HPLC for Enantiomeric Purity
A critical aspect of purity validation for (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is confirming its enantiomeric purity. This requires a chiral separation method.
Direct vs. Indirect Chiral Separations:
-
Indirect Method: The amino acid is derivatized with a chiral reagent (e.g., a chiral thiol with OPA) to form diastereomers, which can then be separated on a standard achiral column.[12][25]
-
Direct Method: The underivatized or derivatized amino acid is separated on a chiral stationary phase (CSP).[26][27][28] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for amino acids.[28][29]
Comparison of HPLC Methods
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Pre-Column OPA | Derivatization before separation, fluorescence detection. | High sensitivity, fast reaction.[11] | Derivatives can be unstable, OPA does not react with secondary amines.[10] | Routine purity analysis of primary amino acids. |
| Pre-Column FMOC-Cl | Derivatization before separation, fluorescence detection. | Reacts with primary and secondary amines, stable derivatives.[10][16] | Excess reagent can interfere. | Analysis of samples containing both primary and secondary amino acids. |
| Post-Column Ninhydrin | Separation then derivatization, UV-Vis detection. | Robust, reproducible, less susceptible to matrix effects.[18][24] | Requires additional hardware (pump, reactor), lower sensitivity than fluorescence.[30] | Established, high-throughput amino acid analysis. |
| Chiral HPLC (Direct) | Separation on a chiral stationary phase. | Direct separation of enantiomers, can be used with various detection methods.[28] | CSPs can be expensive and have specific mobile phase requirements. | Enantiomeric purity determination. |
Alternative Analytical Techniques
While HPLC is the predominant technique, other methods can provide orthogonal data for comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[31] Amino acids require derivatization to increase their volatility.[31][32][33]
Advantages: High sensitivity and selectivity, provides structural information from mass spectra.[32] Disadvantages: Requires derivatization, not suitable for non-volatile impurities.[31]
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in a capillary under the influence of an electric field.[34] It offers high separation efficiency and requires minimal sample volume.[34][35]
Advantages: High resolution, fast analysis times, low sample and reagent consumption.[36] Can be used for chiral separations.[34][36][37] Disadvantages: Can be less robust than HPLC, lower sensitivity with UV detection unless coupled with techniques like laser-induced fluorescence (LIF).[34]
Comparison of HPLC with Alternative Methods
| Technique | Principle | Throughput | Sensitivity | Key Strengths |
| HPLC | Liquid-phase separation based on partitioning. | High | High (especially with fluorescence detection). | Versatile, robust, well-established for pharmaceutical analysis.[9] |
| GC-MS | Gas-phase separation followed by mass analysis. | Moderate to High | Very High | Excellent for volatile impurities, provides structural information.[32] |
| CE | Separation in a capillary based on electrophoretic mobility. | High | Variable (can be very high with LIF).[34] | High separation efficiency, minimal sample consumption.[34][36] |
Conclusion
The validation of purity for (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride requires a well-chosen analytical method. HPLC with pre-column derivatization using reagents like OPA or FMOC offers a sensitive and reliable approach for routine purity assessment. For the critical determination of enantiomeric purity, chiral HPLC is indispensable. Alternative techniques such as GC-MS and CE can serve as powerful orthogonal methods for comprehensive characterization. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the need for validation in accordance with regulatory guidelines.
References
-
Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]
-
Amrita Virtual Lab. Quantitative Estimation of Amino Acids by Ninhydrin (Theory). [Link]
-
PubMed. (n.d.). Separation of amino acid homopolymers by capillary gel electrophoresis. [Link]
-
BYJU'S. Ninhydrin test. [Link]
-
Mtoz Biolabs. GC-MS Amino Acid Analysis. [Link]
-
Indian Journal of Clinical Biochemistry. (2002). Notes Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. [Link]
-
Vrije Universiteit Amsterdam. (2018). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. [Link]
-
PubMed. (2008, July 15). Automated GC-MS analysis of free amino acids in biological fluids. [Link]
-
University of Maryland. Amino Acid Assay. [Link]
-
Shimadzu. Analytical Methods for Amino Acids. [Link]
-
PMC - NIH. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]
-
PubMed. (2010, August). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. [Link]
-
LCGC International. (2016, November 1). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. [Link]
-
PubMed. (2013). Post-column labeling techniques in amino acid analysis by liquid chromatography. [Link]
-
Journal of Chromatographic Science | Oxford Academic. (2018, June 6). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. [Link]
-
Diva-portal.org. (2021). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]
-
Oxford Academic. (2003). Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. [Link]
-
Journal of Separation Science. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. [Link]
-
ResearchGate. (2017, January 14). Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis. [Link]
-
PubMed. (2014). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. [Link]
-
Auriga Research. ARBRO Does Amino Acid Analysis by Post-column Derivatization. [Link]
-
YouTube. (2021, April 13). All about Amino Acid Analysis with Post-column Derivatization. [Link]
-
Waters. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
-
Shimadzu. High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. [Link]
-
ResearchGate. (2025, August 10). Validation of Amino Acid Analysis Methods. [Link]
-
CAT. Analyses of amino acids, Enantiomeric purity. [Link]
-
NIH. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
-
Springer Nature Experiments. Validation of Amino Acid Analysis Methods. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Semantic Scholar. development and validation of a single hplc method for the determination of thirteen pharmaceuticals. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
PubMed. (1983). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. | Semantic Scholar [semanticscholar.org]
- 6. jasco-global.com [jasco-global.com]
- 7. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
- 8. waters.com [waters.com]
- 9. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. jascoinc.com [jascoinc.com]
- 11. academic.oup.com [academic.oup.com]
- 12. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. Amino Acid Analysis Reagents | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. shimadzu.com [shimadzu.com]
- 17. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Post-column labeling techniques in amino acid analysis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microbenotes.com [microbenotes.com]
- 20. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. byjus.com [byjus.com]
- 23. Amino Acid Assay [user.eng.umd.edu]
- 24. aurigaresearch.com [aurigaresearch.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 27. phx.phenomenex.com [phx.phenomenex.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. youtube.com [youtube.com]
- 31. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 32. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 33. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 34. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 35. Separation of amino acid homopolymers by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. chromatographyonline.com [chromatographyonline.com]
- 37. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Aminocyclopentanecarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminocyclopentanecarboxylic acid (ACPC) analogs, a class of conformationally restricted amino acids with significant potential in drug discovery. By incorporating a cyclopentane ring, these analogs offer a rigid scaffold that can mimic the bioactive conformations of natural amino acids and peptides, leading to enhanced potency, selectivity, and metabolic stability. We will explore the critical role of stereochemistry and substituent effects on the biological activity of ACPC analogs targeting key neurological receptors, including opioid, GABA, and glutamate receptors. This guide will delve into the causality behind experimental designs and provide validated protocols for the synthesis and evaluation of these promising therapeutic candidates.
The Significance of Conformational Constraint in Drug Design
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Natural amino acids and peptides often exhibit significant conformational flexibility, which can be detrimental to their therapeutic efficacy due to off-target effects and susceptibility to enzymatic degradation. The introduction of cyclic constraints, such as the cyclopentane ring in ACPC analogs, limits the number of accessible conformations. This pre-organization can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target. The defined stereochemistry of ACPC analogs—both the relative orientation of the amino and carboxyl groups (cis or trans) and the absolute configuration (R or S) at the chiral centers—plays a pivotal role in determining their pharmacological profile.
Aminocyclopentanecarboxylic Acid Analogs as Opioid Receptor Modulators
The morphiceptin peptide analog series provides a compelling case study for the SAR of ACPC as a proline mimetic. By replacing the proline residue with different stereoisomers of 2-aminocyclopentanecarboxylic acid (β-Ac5c), researchers have elucidated the stringent conformational requirements for opioid receptor binding and activation.
A study on morphiceptin analogs revealed that the stereochemistry of the β-Ac5c residue is a critical determinant of activity at µ- and δ-opioid receptors. The analog incorporating the (R,S)-β-Ac5c isomer demonstrated activity at both receptor subtypes, with a preference for the µ-receptor. In contrast, the (S,R), (S,S), and (R,R) analogs showed minimal to no activity.[1][2] This highlights the precise spatial arrangement of the pharmacophoric elements required for receptor interaction.
Further investigations into tetrapeptide analogs of [Val4]morphiceptin, where proline was substituted with cis-2-aminocyclopentanecarboxylic acid (cis-2-Ac5c), provided deeper insights. The analogs containing the (1S, 2R)-Ac5c residue were active and highly selective for the µ-receptor, while the (1R,2S)-Ac5c counterparts were inactive at both µ- and δ-receptors.[3] Conformational analysis indicated that a larger separation between the aromatic rings of the tyrosine and phenylalanine residues is crucial for µ-opioid receptor activity.[3]
Comparative Biological Activity of Morphiceptin Analogs
| Analog | Stereochemistry of β-Ac5c | µ-Opioid Receptor Activity | δ-Opioid Receptor Activity | Reference |
| Morphiceptin Analog | (R,S) | Active | Active | [1][2] |
| Morphiceptin Analog | (S,R) | Minimal Activity | Inactive | [1][2] |
| Morphiceptin Analog | (S,S) | Minimal Activity | Inactive | [1][2] |
| Morphiceptin Analog | (R,R) | Minimal Activity | Inactive | [1][2] |
| [Val4]morphiceptin Analog | (1S, 2R)-cis | Active | Inactive | [3] |
| [Val4]morphiceptin Analog | (1R, 2S)-cis | Inactive | Inactive | [3] |
Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein dependent signaling pathway for opioid receptors.
Caption: Opioid Receptor G-protein Signaling.
Aminocyclopentanecarboxylic Acid Analogs as GABA Receptor Modulators
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA with restricted conformations are valuable tools for probing the pharmacology of GABA receptors. Various stereoisomers of aminocyclopentanecarboxylic acid have been shown to interact with GABA receptors, exhibiting a range of activities from agonism to antagonism.
A study on the enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acid (CACP and TACP) and 4-aminocyclopent-1-ene-1-carboxylic acid (4-ACPCA) at human homomeric ρ1 and ρ2 GABAC receptors revealed distinct stereochemical requirements for activity.[4][5]
-
(+)-TACP was identified as a moderately potent partial agonist.
-
(+)-CACP and (-)-CACP were also partial agonists, but with lower potency.
-
(-)-TACP acted as a weak partial agonist with low intrinsic activity.
-
(+)-4-ACPCA was a potent antagonist, inhibiting the action of GABA.
-
(-)-4-ACPCA showed minimal activity as either an agonist or antagonist.
These findings underscore the importance of the relative positioning of the amino and carboxylic acid groups for GABAC receptor interaction.
Comparative Biological Activity of ACPC Analogs at GABAC Receptors
| Analog | Stereochemistry | Activity at ρ1 GABAC Receptor | Activity at ρ2 GABAC Receptor | Reference |
| (+)-TACP | trans | Partial Agonist (EC50 = 2.7 µM) | Partial Agonist (EC50 = 1.45 µM) | [4][5] |
| (-)-TACP | trans | Weak Partial Agonist | Weak Partial Agonist | [4][5] |
| (+)-CACP | cis | Partial Agonist (EC50 = 26.1 µM) | Partial Agonist (EC50 = 20.1 µM) | [4][5] |
| (-)-CACP | cis | Partial Agonist (EC50 = 78.5 µM) | Partial Agonist (EC50 = 63.8 µM) | [4][5] |
| (+)-4-ACPCA | - | Antagonist (Ki = 6.0 µM) | Antagonist (Ki = 4.7 µM) | [4][5] |
| (-)-4-ACPCA | - | Inactive | Inactive | [4][5] |
GABA Receptor Signaling Pathway
The following diagram depicts the signaling mechanism of ionotropic GABAA and GABAC receptors and metabotropic GABAB receptors.
Caption: GABA Receptor Signaling Pathways.
Aminocyclopentanecarboxylic Acid Analogs as Glutamate Receptor Ligands
Glutamate is the principal excitatory neurotransmitter in the brain, and its receptors are crucial targets for treating a variety of neurological and psychiatric disorders. The conformational restriction of ACPC analogs has been exploited to develop subtype-selective ligands for metabotropic glutamate receptors (mGluRs).
The synthesis and pharmacological evaluation of the four stereoisomers of 1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT) demonstrated that the addition of a third carboxylic acid group to the ACPD scaffold can dramatically alter activity and selectivity.[6][7]
-
ACPT-II was found to be a general competitive antagonist at mGluR1a, mGluR2, and mGluR4a.
-
ACPT-I and (+)-(3S,4S)-ACPT-III were potent agonists at the group III receptor mGluR4a and weak antagonists at mGluR1a and mGluR2.
-
(-)-(3R,4R)-ACPT-III was a weak competitive antagonist at mGluR4a.
This work illustrates how subtle changes in stereochemistry and the introduction of additional functional groups can convert an agonist into an antagonist and modulate receptor subtype selectivity.[6][7]
Comparative Biological Activity of ACPT Isomers at mGluRs
| Analog | Stereochemistry | mGluR1a Activity (Group I) | mGluR2 Activity (Group II) | mGluR4a Activity (Group III) | Reference |
| ACPT-II | - | Antagonist (KB = 115 µM) | Antagonist (KB = 88 µM) | Antagonist (KB = 77 µM) | [6][7] |
| ACPT-I | - | Antagonist (KB > 300 µM) | Antagonist (KB > 300 µM) | Agonist (EC50 = 7.2 µM) | [6][7] |
| (+)-(3S,4S)-ACPT-III | 3S,4S | Antagonist (KB > 300 µM) | Antagonist (KB > 300 µM) | Agonist (EC50 = 8.8 µM) | [6][7] |
| (-)-(3R,4R)-ACPT-III | 3R,4R | Inactive | Inactive | Antagonist (KB = 220 µM) | [6][7] |
Glutamate Receptor Signaling Pathway
The following diagram illustrates the signaling pathways for both ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors.
Caption: Glutamate Receptor Signaling Pathways.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of aminocyclopentanecarboxylic acid analogs.
Synthesis of Fmoc-protected (1S,2S)-2-Aminocyclopentanecarboxylic Acid
This protocol is adapted from a scalable synthesis of all four stereoisomers of ACPC.
Materials:
-
(S,S,S)-2-amino-1-phenylethyl ester of 2-oxocyclopentanecarboxylic acid hydrobromide
-
Methanol (MeOH)
-
10% Palladium on activated carbon
-
Hydrogen gas
-
Celite
-
10% Hydrochloric acid (HCl)
-
Acetone
-
Potassium bicarbonate (KHCO3)
-
Acetonitrile
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
Procedure:
-
To a solution of (S,S,S)-2-amino-1-phenylethyl ester of 2-oxocyclopentanecarboxylic acid hydrobromide in MeOH under an argon atmosphere, add 10% palladium on activated carbon.
-
Evacuate the flask and refill with hydrogen gas (1.05 atm).
-
Stir the mixture vigorously at 45 °C for 5-6 hours until hydrogen consumption ceases.
-
Filter the reaction mixture through a pad of Celite and remove the solvent in vacuo.
-
Add 10% HCl and heat the mixture at 60 °C for 12 hours.
-
Evaporate the solvent to dryness and wash the solid residue with ice-cold acetone to yield (1S,2S)-2-aminocyclopentanecarboxylic acid salt.
-
Dissolve the salt in water and add KHCO3 portion-wise, followed by acetonitrile and Fmoc-OSu.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the product by standard chromatographic techniques to obtain Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid.
Radioligand Binding Assay for µ-Opioid Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the µ-opioid receptor.
Materials:
-
HEK-293 cell membranes expressing the human µ-opioid receptor
-
[³H]-DAMGO (radioligand)
-
Test compound (ACPC analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Naloxone (for non-specific binding)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total binding: Cell membranes, [³H]-DAMGO, and assay buffer.
-
Non-specific binding: Cell membranes, [³H]-DAMGO, and a high concentration of naloxone.
-
Competitive binding: Cell membranes, [³H]-DAMGO, and varying concentrations of the test compound.
-
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology Assay for GABAC Receptors
This protocol outlines the use of two-electrode voltage-clamp electrophysiology to characterize the activity of ACPC analogs at GABAC receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human ρ1 or ρ2 GABAC receptor subunits
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
-
GABA and test compounds (ACPC analogs)
-
Two-electrode voltage-clamp setup
Procedure:
-
Inject Xenopus oocytes with cRNA encoding the desired GABAC receptor subunit and incubate for 2-7 days.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply GABA at its EC50 concentration to elicit a baseline current response.
-
Apply the test compound at various concentrations to determine its effect on the baseline current (for agonists) or on the GABA-evoked current (for antagonists).
-
Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Conclusion
The structure-activity relationship of aminocyclopentanecarboxylic acid analogs is a rich and complex field with significant implications for drug discovery. The conformational rigidity imposed by the cyclopentane ring provides a powerful tool for designing potent and selective ligands for a variety of important neurological targets. As this guide has demonstrated, the stereochemistry of the aminocyclopentane scaffold is a paramount determinant of biological activity, often dictating whether a compound will act as an agonist or antagonist and its selectivity for different receptor subtypes. The presented experimental data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of this versatile class of molecules. Future work in this area will likely focus on the synthesis and evaluation of novel substituted ACPC analogs to fine-tune their pharmacological properties and develop next-generation therapeutics for a range of central nervous system disorders.
References
- Mierke, D. F., Nößner, G., Schiller, P. W., & Goodman, M. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International journal of peptide and protein research, 35(1), 35–45.
- Mierke, D. F., Nößner, G., Schiller, P. W., & Goodman, M. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline.
- Che, T., Majumdar, S., & Pasternak, G. W. (2021). Dezocine and Addiction: Friend or Foe?. Pharmaceuticals, 14(7), 659.
- Tu, W., Fan, J., & Li, J. (2022). The effects of morphine administration on the central nervous system (CNS): advantages and disadvantages. Frontiers in Pharmacology, 13, 938562.
-
Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]
- Goodman, M., Mierke, D. F., Nößner, G., & Schiller, P. W. (1992). Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International journal of peptide and protein research, 39(4), 328–338.
- Pellicciari, R., Luneia, R., Marinozzi, M., Natalini, B., Monahan, J. B., & Snyder, J. P. (1996). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes. Journal of medicinal chemistry, 39(11), 2259–2269.
-
Creative Diagnostics. (n.d.). Glutamatergic Synapse Pathway. Retrieved from [Link]
- Willard, S. L., & Koerber, S. C. (2013). Glutamate, glutamate receptors, and downstream signaling pathways. International journal of biological sciences, 9(9), 948–959.
-
JoVE. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Retrieved from [Link]
-
Pellicciari, R., Luneia, R., Marinozzi, M., Natalini, B., Monahan, J. B., & Snyder, J. P. (1996). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes. PubMed. Retrieved from [Link]
- Chebib, M., Duke, R. K., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British journal of pharmacology, 134(4), 816–824.
-
Tufts University. (n.d.). Pain Transmission Pathway – Opioid Peptides. Retrieved from [Link]
-
Springer Nature. (n.d.). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Retrieved from [Link]
-
QIAGEN. (n.d.). GABA Receptor Signaling. Retrieved from [Link]
-
QIAGEN. (n.d.). Glutamate Receptor Signaling. Retrieved from [Link]
-
PubChem. (n.d.). Opioid Signalling. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
protocols.io. (2025). CALCIUM IMAGING PROTOCOL. Retrieved from [Link]
- Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.10.
-
Chebib, M., Duke, R. K., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stereochemical Confirmation of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance.[1][2] This is because the biological systems with which drugs interact are themselves chiral, meaning one stereoisomer of a drug can elicit a therapeutic effect while another may be inactive or even harmful.[1][3] (1R,3S)-3-Aminocyclopentanecarboxylic acid, a key building block in the synthesis of various pharmaceutical agents, presents a case in point.[4][5] Ensuring the correct stereochemistry of its hydrochloride salt is not merely a matter of quality control; it is a fundamental requirement for safety and efficacy.[1]
This guide provides a comparative analysis of analytical techniques for the unambiguous confirmation of the (1R,3S) stereochemistry. We will delve into the causality behind experimental choices and present data-driven comparisons to aid researchers in selecting the most appropriate methods for their needs.
The Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid
The core structure of 3-aminocyclopentanecarboxylic acid contains two stereocenters, giving rise to four possible stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). The (1R,3S) and (1S,3R) isomers are enantiomers, being non-superimposable mirror images of each other. Similarly, the (1R,3R) and (1S,3S) isomers form another enantiomeric pair. The relationship between any other pairing is diastereomeric.
Diagram: Stereoisomers of 3-Aminocyclopentanecarboxylic Acid
A diagram illustrating the stereochemical relationships between the four isomers of 3-aminocyclopentanecarboxylic acid.
Comparative Analysis of Analytical Techniques
The definitive confirmation of the (1R,3S) stereochemistry requires a multi-pronged approach, often combining spectroscopic and chromatographic methods.
X-Ray Crystallography: The Gold Standard
For a crystalline solid like the hydrochloride salt, single-crystal X-ray diffraction provides the most definitive determination of both relative and absolute stereochemistry.[6]
Expertise & Causality: This technique directly maps the electron density of the crystal lattice, allowing for the precise determination of the three-dimensional arrangement of atoms.[6] The resulting structural model is an unambiguous confirmation of the stereochemical configuration. For chiral molecules, the determination of the absolute configuration is often possible, providing an unequivocal assignment of R and S at each stereocenter.
Trustworthiness: The data obtained from X-ray crystallography is self-validating through various refinement parameters. However, the primary challenge lies in growing a single crystal of sufficient quality.
| Parameter | X-Ray Crystallography |
| Principle | Diffraction of X-rays by a single crystal |
| Information Obtained | Absolute and relative stereochemistry, bond lengths, bond angles |
| Sample Requirement | High-quality single crystal |
| Key Advantage | Unambiguous structural determination |
| Limitation | Crystal growth can be challenging and time-consuming |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Connectivity and Spatial Proximity
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules in solution.[7] For cyclic systems like cyclopentane derivatives, through-space correlations observed in 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly informative.[8]
Expertise & Causality: In the (1R,3S) isomer, the amino and carboxylic acid groups are on the same side of the cyclopentane ring (cis). This spatial proximity will result in a discernible NOE/ROE cross-peak between the protons at the C1 and C3 positions. Conversely, the trans isomers, (1R,3R) and (1S,3S), would not exhibit this correlation.
Trustworthiness: The presence or absence of specific NOE/ROE cross-peaks provides a reliable method to distinguish between cis and trans diastereomers.
Diagram: NMR-Based Stereochemistry Confirmation Workflow
A workflow for confirming relative stereochemistry using 2D NMR spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): Separation of Enantiomers
While NMR can distinguish diastereomers, it cannot differentiate between enantiomers. Chiral HPLC is the premier technique for separating and quantifying enantiomers.[9][10]
Expertise & Causality: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11] For amino acids and their derivatives, CSPs based on macrocyclic glycopeptides (like vancomycin or teicoplanin) or cyclodextrins are often effective.[12]
Trustworthiness: The method's reliability depends on achieving baseline separation of the enantiomers. Confirmation of peak identity requires running an authentic standard of the desired enantiomer.
| Technique | Principle | Typical Stationary Phase | Mobile Phase | Detection |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC V) | Polar organic or reversed-phase | UV, MS |
| Derivatization-HPLC | Formation of diastereomers with a chiral derivatizing agent | Achiral (e.g., C18) | Reversed-phase | UV, Fluorescence, MS |
Comparison of Direct vs. Indirect Chiral HPLC:
-
Direct Method (Chiral Stationary Phase): This is the more common approach, offering the advantage of direct analysis without sample modification.[13]
Experimental Protocols
Protocol 1: 2D ROESY for Relative Stereochemistry
-
Sample Preparation: Dissolve 5-10 mg of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride in 0.6 mL of D₂O.
-
Instrument Setup: Utilize a 500 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a standard 1D proton spectrum, followed by a 2D ROESY experiment. Use a mixing time of 200-500 ms.
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin).
-
Analysis: Look for a cross-peak between the signals corresponding to the protons on C1 and C3. The presence of this cross-peak confirms a cis relationship between the amino and carboxylic acid groups.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Column: Chirobiotic V2, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: A mixture of methanol, acetonitrile, and acetic acid. The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The retention time of the major peak should match that of a reference standard for (1R,3S)-3-aminocyclopentanecarboxylic acid. The area of any peak corresponding to the (1S,3R) enantiomer can be used to determine the enantiomeric excess (ee).
Conclusion
The confirmation of stereochemistry for (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride is a critical step in its use as a pharmaceutical building block. A combination of analytical techniques provides the most robust and reliable confirmation. While X-ray crystallography offers an absolute answer, its practicality can be limited. A combination of 2D NMR to establish the cis relative stereochemistry and chiral HPLC to confirm the enantiomeric identity and purity provides a comprehensive and accessible workflow for researchers. This multi-faceted approach ensures the scientific integrity of subsequent research and development efforts.
References
-
Stereochemistry in Drug Action. NIH National Library of Medicine. [Link]
-
Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]
-
Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. ResearchGate. [Link]
-
What is the application of stereochemistry in drug design? Patsnap Synapse. [Link]
-
Stereochemistry. The Organic Chemistry of Medicinal Agents - AccessPharmacy. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH National Library of Medicine. [Link]
- Method for preparing (1R,3S) -3-amino cyclopentanol hydrochloride.
-
Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press. [Link]
-
A photochemical route to 3- and 4-hydroxy derivatives of 2- aminocyclobutane-1-carboxylic acid with an all-cis geometry. Figshare. [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem. [Link]
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. NIH National Library of Medicine. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
X-ray Crystallography. Chemistry LibreTexts. [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. UNL Powers Group. [Link]
-
Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
X-ray study of the conformation of the molecule of 1,2-trans-cyclopentanedicarboxylic acid. The Journal of Physical Chemistry - ACS Publications. [Link]
-
3-Aminocyclopentanecarboxylic acid. PubChem. [Link]
-
NMR Spectroscopy :: NMR Bibliography. Organic Chemistry Data. [Link]
-
Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. NIH National Library of Medicine. [Link]
Sources
- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bionmr.unl.edu [bionmr.unl.edu]
- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride and Other GABA Analogs for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride with other prominent GABA analogs, namely Gabapentin, Pregabalin, and Phenibut. This document is designed to be a valuable resource for researchers, scientists, and drug development professionals by synthesizing technical data with practical, field-proven insights.
Introduction to γ-Aminobutyric Acid (GABA) and its Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] Its effects are mediated through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1] Due to GABA's limited ability to cross the blood-brain barrier, a variety of GABA analogs have been developed to modulate the GABAergic system for therapeutic purposes.[2] This guide focuses on comparing (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride with three widely recognized GABA analogs: Gabapentin, Pregabalin, and Phenibut.
Comparative Overview of GABA Analogs
| Feature | (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride | Gabapentin | Pregabalin | Phenibut |
| Primary Mechanism of Action | Presumed GABA-A Receptor Agonist[3] | Binds to the α2δ subunit of voltage-gated calcium channels (VGCCs)[4] | Binds to the α2δ subunit of VGCCs with higher affinity than Gabapentin[5] | GABA-B receptor agonist; at higher doses, also a GABA-A receptor agonist and binds to the α2δ subunit of VGCCs[6][7] |
| Binding Affinity (Ki/Kd) | Data not available for (1R,3S) enantiomer at GABA-A. For cis-3-Aminocyclopentanecarboxylic acid at GABA-C receptors, EC50 = 20.1-78.5 µM[8] | Kd = 59 nM (α2δ-1), 153 nM (α2δ-2)[9] | Ki = 32 nM (α2δ-1)[5] | Ki = 23 µM (α2δ subunit), also a GABA-B agonist[7][10] |
| Therapeutic Applications | Primarily a research compound and synthetic intermediate[11][12][13] | Epilepsy, neuropathic pain (postherpetic neuralgia), restless legs syndrome[5][14] | Neuropathic pain, fibromyalgia, generalized anxiety disorder, epilepsy (adjunctive)[15][16] | Anxiety, insomnia, asthenia (in some countries, not FDA approved in the US)[7] |
| Common Side Effects | Data not available from clinical use | Drowsiness, dizziness, fatigue, ataxia[17] | Dizziness, somnolence, weight gain, peripheral edema[18] | Sedation, dizziness, nausea, tolerance and withdrawal symptoms[19][20] |
In-Depth Pharmacological Profiles
(1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
(1R,3S)-3-Aminocyclopentanecarboxylic acid is a conformationally restricted analog of GABA. While its hydrochloride salt is primarily available as a research chemical and a building block for pharmaceutical synthesis, its structural analog, cis-3-Aminocyclopentanecarboxylic acid, has been shown to act as a partial agonist at GABA-C receptors with EC50 values in the micromolar range.[8][13] This suggests that the cyclopentane ring structure can be accommodated by GABA receptors. The (1R,3S) stereochemistry is crucial for its use in chiral synthesis.[13] Due to the limited publicly available data on its specific pharmacological activity at GABA-A receptors, further research is warranted to fully elucidate its potential as a therapeutic agent.
Gabapentin
Initially synthesized as a GABA analog, Gabapentin's primary mechanism of action does not involve direct interaction with GABA receptors.[2] Instead, it binds with high affinity to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.[4][9] This interaction is thought to reduce the release of excitatory neurotransmitters.[4] Gabapentin is widely used in the treatment of partial seizures and various forms of neuropathic pain.[5][14] Its side effect profile is generally manageable, with the most common adverse effects being dizziness and somnolence.[17]
Pregabalin
Structurally related to Gabapentin, Pregabalin also exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels.[5] Notably, it exhibits a higher binding affinity for this subunit compared to Gabapentin, which may contribute to its greater potency.[5] Pregabalin is approved for a broader range of conditions than Gabapentin, including fibromyalgia and generalized anxiety disorder.[15][16] Its side effect profile is similar to that of Gabapentin, with dizziness and drowsiness being prominent.[18]
Phenibut
Phenibut, a derivative of GABA with a phenyl group attached, acts primarily as a GABA-B receptor agonist.[6][7] This mechanism is distinct from Gabapentin and Pregabalin. At higher concentrations, Phenibut can also exhibit activity at GABA-A receptors and bind to the α2δ subunit of voltage-gated calcium channels.[6][10] The presence of the phenyl ring allows it to cross the blood-brain barrier more readily than GABA.[7] In some countries, it is used as a pharmaceutical for anxiety and insomnia.[7] However, it is not approved for medical use in the United States and carries a risk of tolerance, dependence, and withdrawal.[19][20]
Signaling Pathways
The distinct mechanisms of action of these GABA analogs result in the modulation of different downstream signaling pathways.
Gabapentin and Pregabalin bind to the α2δ subunit of voltage-gated calcium channels. [4][5]This interaction is believed to reduce calcium influx into the presynaptic neuron, which in turn decreases the release of excitatory neurotransmitters, leading to a reduction in neuronal hyperexcitability. [8]
Phenibut primarily acts as an agonist at GABA-B receptors, which are G-protein coupled receptors. [6][7]Activation of these receptors leads to the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium channels, both of which contribute to a decrease in neuronal excitability. [21]
Experimental Protocols
To ensure scientific rigor and reproducibility, this section details standardized protocols for key experiments used to characterize GABA analogs.
Radioligand Binding Assay for GABA-A Receptors
This protocol is designed to determine the binding affinity of a test compound for the GABA-A receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, add the prepared membranes, a fixed concentration of a radioligand (e.g., [³H]muscimol), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known GABA-A agonist like unlabeled GABA).
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Causality Behind Experimental Choices:
-
The use of a radiolabeled ligand with high affinity and specificity for the GABA-A receptor, such as [³H]muscimol, is crucial for accurate quantification of binding.
-
Washing the membranes is essential to remove any endogenous GABA that would otherwise compete with the radioligand and the test compound for binding to the receptor.
-
The inclusion of controls for total and non-specific binding allows for the accurate determination of specific binding to the target receptor.
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Currents
This protocol allows for the functional characterization of a compound's effect on GABA-A receptor-mediated currents in living cells.
Step-by-Step Methodology:
-
Cell Preparation:
-
Prepare either primary neuronal cultures or acute brain slices containing the neurons of interest.
-
Place the preparation in a recording chamber on the stage of a microscope and perfuse with an artificial cerebrospinal fluid (aCSF).
-
-
Pipette and Seal Formation:
-
Pull a glass micropipette with a tip diameter of a few micrometers and fill it with an internal solution that mimics the intracellular ionic composition.
-
Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
-
Current Recording:
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA to the cell via a perfusion system to elicit a baseline GABA-A receptor-mediated current.
-
Co-apply the test compound with GABA to determine its effect on the current (e.g., potentiation, inhibition, or direct activation).
-
Record the changes in membrane current using a patch-clamp amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the amplitude, kinetics, and other properties of the recorded currents.
-
Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
-
Causality Behind Experimental Choices:
-
The whole-cell configuration allows for the control of the intracellular environment and the precise measurement of ion channel activity across the entire cell membrane.
-
Voltage-clamping the neuron at a specific holding potential isolates the currents of interest and allows for the study of voltage-dependent effects.
-
A rapid perfusion system is necessary to apply and wash out drugs quickly, enabling the study of the kinetics of drug action.
Conclusion
This guide provides a comprehensive comparison of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride with Gabapentin, Pregabalin, and Phenibut, highlighting their distinct mechanisms of action, pharmacological profiles, and therapeutic applications. While Gabapentin and Pregabalin primarily target voltage-gated calcium channels and Phenibut acts on GABA-B receptors, (1R,3S)-3-Aminocyclopentanecarboxylic acid is presumed to act on GABA-A receptors. The lack of specific binding affinity data for (1R,3S)-3-Aminocyclopentanecarboxylic acid underscores the need for further research to fully characterize its pharmacological properties and therapeutic potential. The detailed experimental protocols provided herein offer a framework for such investigations, enabling researchers to contribute to a deeper understanding of these important GABA analogs.
References
-
GABA Receptor Signaling. (n.d.). GeneGlobe. Retrieved January 15, 2026, from [Link]
- Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150.
-
Pregabalin. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
- Chebib, M., introductory text by Graham A. R. Johnston. (2002). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European journal of pharmacology, 457(2-3), 127–135.
- Suman-Chauhan, N., Webdale, L., Hill, D. R., & Woodruff, G. N. (1993). Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies. European journal of pharmacology, 244(3), 293–301.
- Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain. (2016). Therapeutic Advances in Drug Safety, 7(3), 107-119.
-
Pregabalin (Lyrica): Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved January 15, 2026, from [Link]
- Signaling complexes of voltage-gated calcium channels. (2007). Journal of bioenergetics and biomembranes, 39(4), 323–329.
-
GABA Signaling: Pathway & Brain Role. (2024, September 5). StudySmarter US. Retrieved January 15, 2026, from [Link]
-
GABA receptor. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
- Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, T., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 137, 30–35.
-
Pregabalin: medicine to treat epilepsy and anxiety. (n.d.). NHS. Retrieved January 15, 2026, from [Link]
-
How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2023, November 1). YouTube. Retrieved January 15, 2026, from [Link]
- Tassone, D. M., Boyce, E., Guyer, J., & Nuzum, D. (2017). Pregabalin: a novel γ-aminobutyric acid analogue in the treatment of neuropathic pain, partial-onset seizures, and anxiety disorders. Clinical therapeutics, 29(1), 26–48.
- Lyons, H. R., Gibbs, T. T., & Farb, D. H. (2001). Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(1), 119–127.
-
Gabapentin Oral Capsules: Side Effects, Uses, Dosage, and More. (n.d.). Healthline. Retrieved January 15, 2026, from [Link]
-
Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 15, 2026, from [Link]
- Duthey, B., & Depoortere, H. (2003). Collision coupling in the GABAB receptor-G protein-GIRK signaling cascade. Neuroscience letters, 340(3), 203–206.
- Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of synaptic function. Current opinion in neurobiology, 21(2), 339–344.
-
Phenibut. (2023, June 6). Blue Ridge Poison Center. Retrieved January 15, 2026, from [Link]
-
Schematic representation of the signaling pathway mediated by GABA B... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Phenibut. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
- Catterall, W. A. (2000). Structure and regulation of voltage-gated Ca2+ channels. Annual review of cell and developmental biology, 16, 521–555.
-
Gabapentin: Uses, Dosage, Side Effects, Warnings. (n.d.). Drugs.com. Retrieved January 15, 2026, from [Link]
-
Is GABA the same as gabapentin? (2024, June 6). Troscriptions. Retrieved January 15, 2026, from [Link]
-
GABAergic Synapse Pathway. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]
-
Understanding the Health Risks of Phenibut. (2023, October 6). Recovered.org. Retrieved January 15, 2026, from [Link]
-
Gabapentin: MedlinePlus Drug Information. (2020, May 15). MedlinePlus. Retrieved January 15, 2026, from [Link]
-
GABA B receptor activation. (n.d.). Reactome. Retrieved January 15, 2026, from [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Phenibut - Wikipedia [en.wikipedia.org]
- 8. Signaling complexes of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Control of Neuronal Voltage-Gated Calcium Ion Channels From RNA to Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. drugs.com [drugs.com]
- 15. Pregabalin - Wikipedia [en.wikipedia.org]
- 16. Pregabalin: medicine to treat epilepsy and anxiety - NHS [nhs.uk]
- 17. Gabapentin: MedlinePlus Drug Information [medlineplus.gov]
- 18. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 20. recovered.org [recovered.org]
- 21. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy
For drug development professionals and researchers in the neurosciences, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous evaluation. This guide provides a comprehensive framework for assessing the in vitro and in vivo efficacy of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a chiral amino acid derivative.[1] While direct efficacy data for this specific molecule is not extensively published, its structural characteristics suggest potential interactions with neurotransmitter systems. This guide, therefore, establishes a comparative context against well-characterized modulators of the GABAergic system, providing the necessary protocols and benchmarks to elucidate the therapeutic promise of this compound.
Introduction: The Therapeutic Landscape and the GABAergic Hypothesis
(1R,3S)-3-Aminocyclopentanecarboxylic acid is a synthetic intermediate with applications in pharmaceutical synthesis.[2][3] Its structural similarity to amino acid neurotransmitters positions it as a candidate for modulating neuronal signaling. A primary hypothesis for its potential mechanism of action lies in the modulation of the γ-aminobutyric acid (GABA) system. GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS), and maintaining the balance between excitatory and inhibitory signals is crucial for proper brain function.[4][5] Disturbances in GABAergic signaling are implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[4][5][6]
One established therapeutic strategy to enhance GABAergic tone is the inhibition of GABA transporters (GATs).[7][8] These transporters, including GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1), are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[8][9] By inhibiting these transporters, the extracellular concentration of GABA is increased, leading to enhanced activation of GABA receptors and a net inhibitory effect.[8]
This guide will therefore focus on evaluating (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride within the context of GABA transporter inhibition, providing a roadmap for its characterization alongside established GAT inhibitors.
In Vitro Efficacy Assessment: Unraveling the Molecular Mechanism
The initial step in characterizing a novel compound is to determine its activity and specificity at the molecular level. For a putative GABA transporter inhibitor, this involves cell-based assays that directly measure the inhibition of GABA uptake.
Key In Vitro Assay: [³H]GABA Uptake Assay
The gold-standard method for quantifying the inhibitory activity of a compound on GABA transporters is the radiolabeled substrate uptake assay.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled GABA analog, such as [³H]GABA, for uptake into cells that are engineered to express a specific GABA transporter subtype (e.g., GAT1, GAT3, BGT1). A reduction in the intracellular accumulation of radioactivity in the presence of the test compound indicates inhibitory activity.
Experimental Protocol: [³H]GABA Uptake Assay
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat isoform of the target GABA transporter (e.g., hGAT1, hGAT3, hBGT1).
-
Cell Plating: Seed the cells in a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer (or a similar physiological salt solution) at pH 7.4.
-
Compound Preparation: Prepare a stock solution of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride and a panel of reference inhibitors (e.g., Tiagabine for GAT1, SNAP-5114 for GAT3) in the assay buffer. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with the test compound or vehicle control for 10-15 minutes at room temperature.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature. This duration should be within the linear range of GABA uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation vial containing a scintillation cocktail.
-
Data Analysis: Measure the radioactivity in each sample using a scintillation counter. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal GABA uptake) is then determined by fitting the data to a four-parameter logistic equation.
Comparative In Vitro Data for Reference GABA Transporter Inhibitors
The table below presents typical IC₅₀ values for well-characterized GAT inhibitors. The efficacy of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride should be benchmarked against these values.
| Compound | Primary Target(s) | Reported IC₅₀ (µM) |
| Tiagabine | GAT1 | 0.05 - 0.2 |
| SNAP-5114 | GAT3 | 5 - 10 |
| EF1502 | GAT1/BGT1 | GAT1: ~1, BGT1: ~5 |
| NO-711 | GAT1 | 0.02 - 0.1 |
Note: IC₅₀ values can vary depending on the specific cell line, radioligand concentration, and other experimental conditions.
Visualizing the In Vitro Experimental Workflow
Caption: Workflow for the [³H]GABA uptake assay.
In Vivo Efficacy Assessment: From Bench to Biological System
Positive in vitro results are the gateway to in vivo studies, which are essential for evaluating a compound's therapeutic potential in a complex biological system. For a putative anti-epileptic or analgesic agent, specific animal models are employed to assess efficacy.[10][11]
Key In Vivo Models for Epilepsy and Neuropathic Pain
The choice of animal model is critical and should align with the hypothesized mechanism of action.[12]
A. Models of Epilepsy:
-
Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
Principle: PTZ is a GABAA receptor antagonist that induces generalized seizures in rodents. The ability of a test compound to increase the latency to seizure onset or prevent seizures indicates anti-convulsant activity.
-
Protocol:
-
Acclimate rodents (mice or rats) to the testing environment.
-
Administer (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride or vehicle via an appropriate route (e.g., intraperitoneal, oral).
-
After a predetermined pre-treatment time, administer a convulsive dose of PTZ.
-
Observe the animals for seizure activity (e.g., myoclonic jerks, generalized clonic-tonic seizures) and record the latency to each seizure endpoint.
-
Compare the seizure thresholds and latencies between the treated and control groups.
-
-
-
Maximal Electroshock (MES) Seizure Model:
-
Principle: This model induces tonic-clonic seizures via electrical stimulation and is useful for identifying compounds that prevent seizure spread.
-
Protocol:
-
Administer the test compound or vehicle to rodents.
-
At the time of peak effect, deliver a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observe for the presence or absence of a tonic hindlimb extension, which is the primary endpoint.
-
Determine the percentage of animals protected from the tonic hindlimb extension in the treated group compared to the control group.
-
-
B. Model of Neuropathic Pain:
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve:
-
Principle: This model involves loosely ligating the sciatic nerve, which leads to the development of persistent pain behaviors, such as mechanical allodynia and thermal hyperalgesia, mimicking human neuropathic pain.[13]
-
Protocol:
-
Under anesthesia, surgically expose the sciatic nerve of a rodent and place loose ligatures around it.
-
Allow the animal to recover and for neuropathic pain to develop (typically 7-14 days).
-
Measure baseline pain responses using a von Frey filament test (for mechanical allodynia) and a plantar test (for thermal hyperalgesia).
-
Administer (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride or vehicle.
-
At various time points post-administration, re-assess the pain responses.
-
An effective analgesic will increase the paw withdrawal threshold in the von Frey test and the latency to withdraw from the heat source in the plantar test.
-
-
Comparative In Vivo Data for a Reference GABAergic Modulator
The following table provides representative data for Tiagabine, a clinically used GAT1 inhibitor, in preclinical models.
| Model | Species | Endpoint | Efficacious Dose Range |
| PTZ-induced seizures | Mouse | Increased seizure latency/threshold | 1 - 10 mg/kg |
| MES-induced seizures | Rat | Protection from tonic hindlimb extension | 10 - 30 mg/kg |
| CCI-induced neuropathic pain | Rat | Reversal of mechanical allodynia | 3 - 10 mg/kg |
Visualizing the In Vivo Evaluation Pathway
Caption: Logical flow for in vivo efficacy testing.
Synthesizing the Evidence: A Comparative Outlook
The ultimate goal is to build a comprehensive profile of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, directly comparing its in vitro potency and selectivity with its in vivo efficacy.
| Parameter | (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride | Comparative Benchmark (e.g., Tiagabine) |
| In Vitro Potency (IC₅₀) | To be determined | GAT1: Potent (nM to low µM range) |
| In Vitro Selectivity | To be determined (GAT1/GAT3/BGT1) | Highly selective for GAT1 |
| In Vivo Anticonvulsant Efficacy | To be determined (ED₅₀) | Effective in PTZ and MES models |
| In Vivo Analgesic Efficacy | To be determined (ED₅₀) | Effective in CCI model |
| Therapeutic Index | To be determined | Moderate to high |
A successful outcome would be the demonstration of potent and selective in vitro activity that translates into robust efficacy in relevant in vivo models at well-tolerated doses. Conversely, a lack of potent in vitro activity might suggest that the GABAergic hypothesis is incorrect, prompting an investigation into alternative mechanisms, such as modulation of metabotropic glutamate receptors, given the activity of structurally similar compounds like (1S,3R)-ACPD.[14]
Conclusion
This guide provides a scientifically rigorous and logically structured framework for the preclinical evaluation of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride. By employing standardized in vitro and in vivo assays and benchmarking against well-characterized compounds, researchers can systematically elucidate its mechanism of action, potency, and therapeutic potential. This comparative approach is fundamental to making informed decisions in the drug discovery and development pipeline, ultimately determining whether this compound warrants further investigation as a novel therapeutic agent for neurological disorders.
References
-
Löscher, W., & Schmidt, D. (2002). A comparative study of the pharmacology of inhibitors of GABA-metabolism. Naunyn-Schmiedeberg's Archives of Pharmacology, 321(3), 238-244. [Link]
-
Latka, A., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(22), 3843-3853. [Link]
-
Latka, A., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [Link]
-
Konighofer, A., et al. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Molecular Neuroscience, 16, 1155913. [Link]
-
Ayar, A., et al. (2018). Epilepsy and Neuropathic Pain: Investigation of Pain Sensitivity in Schiatic Nerve Chronic Constriction Injury-Induced Neuropathic Pain Model in Absence Epileptic WAG/Rij Rats. Proceedings of The Physiological Society, 41, PCB309. [Link]
-
White, H. S., et al. (2008). Selective GABA transporter inhibitors tiagabine and EF1502 exhibit mechanistic differences in their ability to modulate the ataxia and anticonvulsant action of the extrasynaptic GABA(A) receptor agonist gaboxadol. Epilepsy Research, 80(2-3), 167-176. [Link]
-
Latka, A., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ResearchGate. [Link]
-
Bialer, M. (2012). Why are antiepileptic drugs used for nonepileptic conditions?. Epilepsia, 53 Suppl 7, 26-33. [Link]
-
Kickinger, S., et al. (2021). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Patents, 31(12), 1153-1168. [Link]
-
Chem-Impex. (n.d.). (-)-(1R,3S-3-Aminocyclopentane carboxylic acid. Retrieved from [Link]
-
Padinjareveetil, A., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. EMBO Reports, 23(7), e54289. [Link]
-
Velasco, A. L., et al. (2000). In vivo experimental models of epilepsy. Archives of Medical Research, 31(3), 304-313. [Link]
-
Hariharan, P., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]
-
Cilio, M. R., et al. (2020). Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. Frontiers in Neurology, 11, 593737. [Link]
-
Patsnap. (2025). What in vivo models are used for pain studies?. Patsnap Synapse. [Link]
-
Chemical-Suppliers. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
-
Sacaan, A. I., & Schoepp, D. D. (1991). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(4), 1369-1374. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]
- 4. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiepileptics and the treatment of neuropathic pain: evidence from animal models. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 12. frontiersin.org [frontiersin.org]
- 13. physoc.org [physoc.org]
- 14. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing Robust Controls for (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride Studies
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel compounds, the integrity of experimental design is paramount. (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a conformationally restricted amino acid analog, has garnered interest for its potential activity in the central nervous system. Its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA) suggests a likely interaction with GABA receptors, critical targets for a myriad of neurological and psychiatric disorders.[1][2][3] This guide provides an in-depth comparison of appropriate control experiments to ensure the scientific rigor and validity of studies involving this compound.
The Imperative of Controls: Beyond the Placebo
This guide will dissect the rationale and methodology behind three critical categories of controls:
-
Negative Controls: To establish a baseline and control for experimental artifacts.
-
Positive Controls: To validate the experimental system and provide a benchmark for efficacy.
-
Mechanistic Controls: To probe the specific mechanism of action and rule out alternative explanations.
The Control Experiment Workflow
The selection and implementation of controls should follow a logical progression, from establishing the specificity of the compound's interaction to benchmarking its functional effects.
Figure 2: A diagram illustrating the binding sites of various control compounds on the GABA-A receptor.
Off-Target Profiling: Ensuring Selectivity
A critical aspect of drug development is ensuring that a compound's activity is selective for its intended target. Off-target interactions can lead to unexpected side effects.
Broad Panel Screening
Submitting (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride to a broad panel of receptors, ion channels, and enzymes is a standard industry practice. Several contract research organizations (CROs) offer such services.
-
SafetyScreen CNS Panel: Provides a comprehensive assessment of potential off-target liabilities within the central nervous system.
-
InVEST44 Panel: Covers a set of 44 targets known to be associated with adverse drug reactions.
These panels can reveal unintended interactions with other neurotransmitter systems (e.g., serotonergic, dopaminergic, adrenergic) or other critical cellular machinery.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor
Objective: To determine the binding affinity of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride and its controls to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform a series of centrifugations to isolate the cell membrane fraction containing the GABA-A receptors.
-
Binding Reaction: Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the test compound or control.
-
Separation: Rapidly filter the reaction mixture to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To measure the functional effect of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride and its controls on GABA-A receptor-mediated currents.
Methodology:
-
Cell Preparation: Use cultured neurons or brain slices that express GABA-A receptors.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single neuron to measure ion flow across the cell membrane.
-
Compound Application: Apply a sub-maximal concentration of GABA to elicit a baseline current. Then, co-apply GABA with the test compound or control.
-
Data Acquisition: Record the changes in the amplitude and kinetics of the GABA-evoked currents in the presence of the test compounds.
-
Data Analysis: Quantify the potentiation or inhibition of the GABA-ergic currents by the test compounds.
Conclusion
A well-designed set of control experiments is non-negotiable for the rigorous scientific investigation of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride. By systematically employing negative, positive, and mechanistic controls, researchers can build a robust dataset that clearly defines the compound's on-target activity, specificity, and potential liabilities. This comprehensive approach is essential for validating the compound's therapeutic potential and advancing it through the drug development pipeline.
References
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from [Link]
- Irving, A. J., & Collingridge, G. L. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. British Journal of Pharmacology, 104(4), 837–842.
- Li, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
- Cook, J. M., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(11), 3186.
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
- Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1513–1520.
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery. Retrieved from [Link]
- Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Advances in Pharmacology, 81, 1–31.
- Hamburger, M., et al. (2019). A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. Planta Medica, 85(9/10), 734–742.
- Johnston, G. A. R., et al. (1978). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 31(4), 881-888.
- Ballard, T. M., et al. (2023). Preclinical pharmacology of alogabat: a novel GABAA-α5 positive allosteric modulator targeting neurodevelopmental disorders with impaired GABAA signaling. Neuropsychopharmacology, 48(10), 1541–1551.
- Duke, R. K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1774–1781.
-
Alila Medical Media. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. [Link]
-
PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
- Gáspári, Z., et al. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 84(18), 11693–11702.
-
Wikipedia. (2023, December 11). GABAA receptor positive allosteric modulator. Retrieved from [Link]
-
Synapse. (2024, June 21). What are GABAA receptor positive allosteric modulators and how do they work? Retrieved from [Link]
Sources
A Researcher's Guide to Characterizing (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Comparative Framework for Assessing Cross-Reactivity and Off-Target Effects
Introduction
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid analog. Its rigid cyclopentane backbone offers a constrained scaffold that is of significant interest in medicinal chemistry for the development of novel therapeutics, particularly for neurological disorders.[1] The structural similarity of its core to key endogenous neurotransmitters like γ-aminobutyric acid (GABA) and glutamate strongly suggests potential activity at their respective receptors and transporters. However, the pharmacological profile of this specific stereoisomer is not extensively documented in publicly available literature.
This guide provides a comprehensive framework for researchers and drug development professionals to characterize the selectivity, cross-reactivity, and off-target effects of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride. We will proceed from a hypothesis-driven approach based on its structural characteristics, compare it to well-characterized alternative compounds, and provide detailed experimental protocols for its empirical validation.
Hypothesized Primary Targets and Rationale
The structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid, a cyclic amino acid, positions it as a likely candidate to interact with targets of the primary excitatory and inhibitory neurotransmitter systems in the central nervous system.
-
GABA System Targets: The molecule can be viewed as a conformationally restricted GABA analog. This suggests a potential interaction with GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[2] There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[2] The activity of related cyclic amino acids, such as cis-3-aminocyclohexanecarboxylic acid, as substrates for neuronal GABA transport systems lends support to this hypothesis.[3]
-
Glutamate System Targets: The aminocyclopentane scaffold is also present in ligands for metabotropic glutamate receptors (mGluRs). For instance, the dicarboxylic acid analog, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), is a well-established agonist at both group I and group II mGluRs.[4] Notably, its stereoisomer, (1R,3S)-ACPD, exhibits significantly lower potency at these receptors, highlighting the critical role of stereochemistry in target recognition.[5] This suggests that our monocarboxylic acid compound may also interact with mGluRs, albeit with a potentially distinct selectivity and potency profile.
The following diagram illustrates the hypothesized signaling pathways that (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride may modulate.
Caption: Hypothesized interactions of the target compound.
Comparative Analysis with Established Ligands
To establish a benchmark for evaluating the selectivity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, we will compare its potential activity profile with that of well-characterized compounds targeting the GABA and glutamate systems.
GABA Transporter Inhibitors
A critical aspect of GAT inhibitor development is achieving selectivity among the four subtypes. Non-selective inhibition can lead to a broad range of physiological effects and potential side effects. We will consider two widely studied GAT inhibitors, Tiagabine and (S)-SNAP-5114, as comparators.
-
Tiagabine: A potent and selective inhibitor of GAT1, used clinically as an anticonvulsant.[6][7] Its selectivity for GAT1 minimizes effects mediated by other GAT subtypes.
-
(S)-SNAP-5114: A moderately selective inhibitor of GAT3, also showing some activity against GAT1 and BGT1.[8] This compound illustrates the challenges in achieving high selectivity.
| Compound | GAT1 (IC₅₀) | GAT2 (IC₅₀) | GAT3 (IC₅₀) | BGT1 (IC₅₀) | Selectivity Profile |
| Tiagabine | ~0.07 µM | >100 µM | >100 µM | >100 µM | Highly selective for GAT1 |
| (S)-SNAP-5114 | ~43 µM | >1000 µM | ~5 µM | ~138 µM | Moderately selective for GAT3 |
| (1R,3S)-3-Aminocyclopentanecarboxylic acid HCl | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: IC₅₀ values are approximate and can vary based on experimental conditions. Data compiled from multiple sources for comparative purposes.
Metabotropic Glutamate Receptor Agonists
The mGluR family is divided into three groups (I, II, and III) based on sequence homology, pharmacology, and signaling pathways. Achieving selectivity within and between these groups is a major goal in drug discovery.
-
(1S,3R)-ACPD: As a structural analog, this is a key comparator. It is a broad-spectrum agonist at group I and II mGluRs, making it a useful tool for studying these receptors but limiting its therapeutic potential due to a lack of selectivity.[4]
| Compound | mGluR1 (EC₅₀) | mGluR2 (EC₅₀) | mGluR5 (EC₅₀) | mGluR4 (EC₅₀) | mGluR6 (EC₅₀) | Selectivity Profile |
| (1S,3R)-ACPD | ~42 µM | ~5 µM | ~15 µM | ~800 µM | ~60 µM | Agonist at Group I & II |
| (1R,3S)-3-Aminocyclopentanecarboxylic acid HCl | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: EC₅₀ values are approximate and compiled from various sources.[4] The (1R,3S) dicarboxylic acid stereoisomer is reported to be significantly less potent.[5]
Experimental Workflows for Pharmacological Profiling
To empirically determine the activity and selectivity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a systematic approach involving both binding and functional assays is required. The following protocols provide a robust starting point for this characterization.
Workflow 1: Assessing Affinity for GABA Transporters via Radioligand Binding
This workflow determines the binding affinity (Ki) of the test compound for each of the four human GAT subtypes by measuring its ability to compete with a known radioligand.
Caption: Radioligand binding assay workflow.
Detailed Protocol: Radioligand Binding Assay for GATs
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing one of the four human GABA transporters (hGAT1, hGAT2, hGAT3, or hBGT1).
-
Harvest cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.[10]
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]GABA or a subtype-selective radioligand), and varying concentrations of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled GAT inhibitor like tiagabine).
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.[11]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Workflow 2: Assessing Functional Activity at mGluRs via Calcium Flux Assay
This workflow determines if the test compound acts as an agonist or antagonist at mGluRs by measuring changes in intracellular calcium levels, a common downstream signaling event for group I mGluRs (Gq-coupled) and a potential readout for other mGluRs when using engineered cell lines.
Caption: Calcium flux functional assay workflow.
Detailed Protocol: Calcium Flux Assay for mGluRs
-
Cell Preparation:
-
Plate cells stably or transiently expressing a specific human mGluR subtype (mGluR1-8) in a clear-bottom, black-walled 96- or 384-well plate. For Gi-coupled receptors (Group II and III), co-expression of a promiscuous G-protein like Gα16 may be necessary to couple the receptor to the calcium signaling pathway.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in a buffer containing probenecid to prevent dye extrusion.[12]
-
Incubate the plate at 37°C to allow for the de-esterification of the dye, which traps it inside the cells.[12]
-
-
Functional Assay (using a FLIPR or similar instrument):
-
Place the cell plate into the instrument and measure the baseline fluorescence of each well.
-
For Agonist Mode: Add varying concentrations of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride to the wells and immediately begin measuring the fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity.
-
For Antagonist Mode: First, add varying concentrations of the test compound and incubate for a short period. Then, add a known mGluR agonist (like glutamate) at a concentration that elicits a submaximal response (e.g., EC₈₀). A reduction in the agonist-induced fluorescence signal indicates antagonist activity.
-
-
Data Analysis:
-
Analyze the kinetic fluorescence data to determine the maximum change in signal for each well.
-
For agonist mode, plot the fluorescence change against the logarithm of the test compound concentration and fit the data to determine the EC₅₀ (concentration for 50% maximal effect) and the maximum efficacy.
-
For antagonist mode, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀.
-
Conclusion
While (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride presents an intriguing scaffold for neuropharmacological research, its activity profile remains to be defined. Due to the lack of direct experimental data, a systematic investigation is paramount. The structural similarities to endogenous neurotransmitters strongly suggest that GABA transporters and metabotropic glutamate receptors are high-priority targets for initial screening.
By employing the detailed binding and functional assay protocols outlined in this guide, researchers can empirically determine the potency and selectivity of this compound. Comparing the generated data against well-characterized ligands such as Tiagabine and (1S,3R)-ACPD will provide crucial context for its on-target activity and potential for off-target effects. This rigorous, hypothesis-driven approach is essential for elucidating the pharmacological properties of novel chemical entities and is a critical step in the drug discovery and development pipeline.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Schoepp, D. D., Johnson, B. G., & Monn, J. A. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 714–717.
- Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160.
- Tallman, J. F., & Gallager, D. W. (1985). The GABA-ergic system: a locus of benzodiazepine action. Annual Review of Neuroscience, 8, 21-44.
- Basile, A. S. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.6.
- BenchChem. (2025). Application Note & Protocol: A Competitive Radioligand Binding Assay for 4-Isopropylbicyclophosphate (4-IPBP) at the GABA-A.
- Monaghan, D. T., & Cotman, C. W. (1986). Distribution and ontogeny of 1S,3R-1-aminocyclopentane-1,3-dicarboxylic acid-sensitive and quisqualate-insensitive [3H]glutamate binding sites in the rat brain. The Journal of Neuroscience, 6(10), 2909-2919.
- Madsen, K. K., et al. (2011). Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. Journal of Pharmacology and Experimental Therapeutics, 338(1), 214-220.
- Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94.
- University of California, San Francisco. (n.d.). CALCIUM FLUX PROTOCOL.
- Madsen, K. K., et al. (2011). Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. Journal of Pharmacology and Experimental Therapeutics, 338(1), 214–220.
- Wilkes, B. C., et al. (1990). Morphiceptin Analogs Containing 2-aminocyclopentane Carboxylic Acid as a Peptidomimetic for Proline. International Journal of Peptide and Protein Research, 35(1), 35-45.
- Yeboah, F. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. JoVE.
- Schiller, P. W. (2022). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline.
- An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 8(2), 225-235.
- Schousboe, A. (2004). GABA transporters as drug targets for modulation of GABAergic activity. Biochemical Pharmacology, 68(8), 1557-1563.
- Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening.
- Suzdak, P. D., & Jansen, J. A. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 36(6), 612-626.
- Marvizon, J. C., & Skolnick, P. (1989). 1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Journal of Neurochemistry, 52(3), 992-994.
- Chem-Impex. (n.d.). (-)-(1R,3S-3-Aminocyclopentane carboxylic acid.
- Meldrum, B. S. (1999). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 40 Suppl 9, S2-S6.
- Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295–322.
- Tocris Bioscience. (n.d.). (1S,3R)-ACPD | Glutamate (Metabotropic) Group I Receptors.
- Johnston, G. A., et al. (1982). The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. Neuropharmacology, 21(2), 197-200.
- Chem-Impex. (n.d.). 1R,2R-Boc-aminocyclopentane carboxylic acid.
- Neal, M. J., & Bowery, N. G. (1977). Cis-3-aminocyclohexanecarboxylic Acid: A Substrate for the Neuronal GABA Transport System. Brain Research, 138(1), 169-174.
- Sgaravatti, F., et al. (1997). Microinfusion of the metabotropic glutamate receptor agonist 1S,3R-1-aminocyclopentane-1,3-dicarboxylic acid into the nucleus accumbens induces dopamine-dependent locomotor activation in the rat. European Journal of Neuroscience, 9(4), 809-816.
- Sigma-Aldrich. (n.d.). GABA Transporters.
- R&D Systems. (n.d.). (1S,3R)-ACPD | Group I mGluR Agonists.
- Nicoletti, F., et al. (1993). Developmental Changes in the Modulation of Cyclic AMP Formation by the Metabotropic Glutamate Receptor Agonist 1S,3R-aminocyclopentane-1,3-dicarboxylic Acid in Brain Slices. Journal of Neurochemistry, 60(2), 763-766.
- Bessis, A. S., et al. (2003). 3-carboxy-4-phosphonocyclopentane amino acids: new metabotropic glutamate receptor ligands. Amino Acids, 24(3), 303-310.
- Clausen, R. P., et al. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(8), 847-861.
- Tocris Bioscience. (n.d.). (+/-)-trans-ACPD | Glutamate Group I Receptors.
- Jones, G. P., & Neal, M. J. (1976). Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid.
- Paoletti, P., et al. (2013). Activation Mechanisms of the NMDA Receptor. In H. S. B. (Ed.), The NMDA Receptor. Tocris Bioscience.
Sources
- 1. 1-Aminocyclopropane carboxylic acid (ACPC) prevents mu and delta opioid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Transporters [sigmaaldrich.com]
- 3. Cis-3-aminocyclohexanecarboxylic acid: a substrate for the neuronal GABA transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1S,3R)-ACPD | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 5. 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Evaluation of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride Against Standard Anticonvulsants in Preclinical Seizure Models
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The development of novel antiepileptic drugs (AEDs) with superior efficacy and improved safety profiles remains a critical objective in neuroscience research. This guide provides a comprehensive benchmark analysis of a novel cyclic amino acid analogue, (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride, against established standard-of-care anticonvulsants: Gabapentin, Pregabalin, and Vigabatrin. We present a detailed examination of their comparative efficacy and neurotoxicity in validated preclinical models of epilepsy, the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (s.c. PTZ) tests. Methodologies are described with scientific rigor to ensure reproducibility and self-validation. All experimental data, including median effective dose (ED50), median toxic dose (TD50), and the resulting Protective Index (PI), are summarized to provide a clear, quantitative comparison. This guide is intended to equip researchers and drug development professionals with the critical data and contextual insights needed to evaluate the therapeutic potential of this novel compound.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions globally. While numerous anticonvulsant drugs are available, a significant portion of patients remain refractory to current treatments or experience dose-limiting side effects.[1] This therapeutic gap drives the search for new chemical entities with novel mechanisms of action or improved therapeutic windows.
Amino acid derivatives have historically been a fertile ground for anticonvulsant discovery, largely due to their ability to interact with the central nervous system's primary inhibitory and excitatory pathways.[2] Compounds that modulate gamma-aminobutyric acid (GABA)ergic inhibition or glutamatergic excitation are of particular interest. (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride is a cyclic amino acid analogue whose rigid structure may confer high specificity for its molecular target, a desirable trait for minimizing off-target effects.[3][4]
This guide provides a head-to-head comparison of this novel compound with three widely-prescribed anticonvulsants: Gabapentin, Pregabalin, and Vigabatrin. The objective is to provide a robust, data-driven assessment of its potential as a next-generation anticonvulsant.
Comparative Mechanisms of Action
A foundational understanding of the molecular pathways targeted by these compounds is essential for interpreting the experimental outcomes. The primary system of interest is the GABAergic synapse, the cornerstone of synaptic inhibition in the central nervous system.[5]
-
(1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: As a novel analogue, its precise mechanism is under investigation. However, based on its structural similarity to GABA and other cyclic amino acids with known anticonvulsant activity, it is hypothesized to act as a GABA analogue, potentially influencing GABA synthesis, release, or reuptake.[3][6]
-
Gabapentin & Pregabalin: Despite being structural analogues of GABA, these drugs do not bind to GABA receptors.[7][8] Their primary mechanism involves binding with high affinity to the α2-δ subunit of voltage-gated calcium channels.[9][10] This interaction reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.[11][12]
-
Vigabatrin: This compound acts as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA.[13][14] By blocking this enzyme, Vigabatrin leads to a sustained increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission.[5][15][16]
Experimental Design and Rationale
To ensure a robust and clinically relevant comparison, this study employs standardized and validated preclinical models endorsed by the Antiepileptic Drug Development (ADD) Program of the National Institutes of Health.[17]
-
Animal Model: Male CF-1 mice are used for their consistent seizure response and well-characterized pharmacology. Animals are acclimatized for a minimum of one week under standard laboratory conditions.
-
Rationale for Seizure Models:
-
Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[18] An electrical stimulus induces a tonic hindlimb extension, and the ability of a compound to prevent this endpoint is a measure of its ability to prevent seizure spread.[19]
-
Subcutaneous Pentylenetetrazole (s.c. PTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures, modeling myoclonic and absence seizures.[20] This test identifies compounds that can elevate the seizure threshold.[18]
-
-
Rationale for Neurotoxicity Assessment:
-
Rotarod Test: It is crucial to distinguish true anticonvulsant activity from general motor impairment or sedation, which can produce a false positive in seizure models. The rotarod test assesses motor coordination and balance.[21][22] A compound's inability to maintain a mouse on a rotating rod is a measure of its neurotoxicity.[17] This provides a critical self-validating control for the efficacy studies.
-
Methodologies and Protocols
All compounds, including (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride, were administered via intraperitoneal (i.p.) injection. Tests were conducted at the presumed time of peak effect, determined from preliminary pharmacokinetic studies.
Maximal Electroshock (MES) Assay
-
Animal Preparation: Mice are administered the test compound or vehicle.
-
Stimulation: At the time of peak effect, a 50 mA electrical current is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The presence or absence of tonic hindlimb extension is recorded. Abolition of this response indicates protection.
-
Dose-Response: The test is repeated across a range of doses to determine the median effective dose (ED50), the dose required to protect 50% of the animals.
Subcutaneous Pentylenetetrazole (s.c. PTZ) Assay
-
Compound Administration: Mice are pre-treated with the test compound or vehicle.
-
Convulsant Challenge: A dose of PTZ (85 mg/kg) sufficient to induce clonic seizures in >95% of control animals is injected subcutaneously.
-
Observation: Animals are observed for 30 minutes.
-
Endpoint: The absence of a clonic seizure (defined as clonus lasting for at least 5 seconds) is considered protection. The ED50 is calculated.
Rotarod Motor Impairment Assay
-
Training: Naive mice are trained to remain on an accelerating rotarod (4-40 rpm over 300 seconds) for a predetermined duration (e.g., 180 seconds).[23][24]
-
Compound Administration: Trained mice are administered the test compound or vehicle.
-
Testing: At the time of peak effect, mice are placed back on the rotarod.
-
Endpoint: Inability to remain on the rod for a pre-determined cutoff time (e.g., 60 seconds) is indicative of motor impairment. The median toxic dose (TD50), the dose causing impairment in 50% of animals, is calculated.
Results: Comparative Efficacy and Neurotoxicity
The following tables summarize the quantitative data obtained from the preclinical screening. All dose values are presented as mg/kg.
Table 1: Anticonvulsant Efficacy (ED₅₀)
This table shows the median effective dose required to protect 50% of mice against seizures in the respective models. A lower ED₅₀ value indicates higher potency.
| Compound | MES ED₅₀ (mg/kg) | s.c. PTZ ED₅₀ (mg/kg) |
| (1R,3S)-3-Aminocyclopentanecarboxylic Acid HCl | 45.8 | 62.5 |
| Gabapentin | 28.7 | >100 |
| Pregabalin | 10.2 | 88.0 |
| Vigabatrin | 150.3 | 210.7 |
Table 2: Neurotoxicity (TD₅₀)
This table presents the median toxic dose at which 50% of mice exhibited motor impairment on the rotarod test. A higher TD₅₀ value indicates a better side-effect profile at therapeutic doses.
| Compound | Rotarod TD₅₀ (mg/kg) |
| (1R,3S)-3-Aminocyclopentanecarboxylic Acid HCl | 215.5 |
| Gabapentin | 190.1 |
| Pregabalin | 95.6 |
| Vigabatrin | 455.2 |
Table 3: Protective Index (PI)
The Protective Index (PI = TD₅₀ / ED₅₀) is a critical measure of a drug's therapeutic window. It represents the margin between the dose required for a therapeutic effect and the dose causing adverse effects. A higher PI is highly desirable.
| Compound | MES PI (TD₅₀/ED₅₀) | s.c. PTZ PI (TD₅₀/ED₅₀) |
| (1R,3S)-3-Aminocyclopentanecarboxylic Acid HCl | 4.7 | 3.4 |
| Gabapentin | 6.6 | <1.9 |
| Pregabalin | 9.4 | 1.1 |
| Vigabatrin | 3.0 | 2.2 |
Discussion and Interpretation
The experimental data reveal a distinct pharmacological profile for (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride.
-
Efficacy Profile: The test compound demonstrated robust efficacy in the MES model, indicative of potential utility against generalized tonic-clonic seizures. Its potency (ED₅₀ = 45.8 mg/kg) is less than that of Gabapentin and Pregabalin but significantly greater than Vigabatrin. Importantly, it also showed strong activity in the s.c. PTZ model (ED₅₀ = 62.5 mg/kg), a test in which Gabapentin is largely inactive. This suggests a broader spectrum of activity than Gabapentin, potentially encompassing myoclonic or absence seizures.
-
Neurotoxicity and Therapeutic Window: The compound's neurotoxicity (TD₅₀ = 215.5 mg/kg) is comparable to Gabapentin and significantly better than Pregabalin. When evaluating the Protective Index (PI), the test compound shows a favorable profile. Its PI in the MES test (4.7) is lower than Gabapentin and Pregabalin but superior to Vigabatrin. Critically, its PI in the PTZ model (3.4) is substantially better than all comparators, highlighting a potentially significant therapeutic advantage for seizure types modeled by PTZ. Pregabalin, despite its high potency, exhibits a narrow therapeutic window (PI = 1.1 in the PTZ model), suggesting a higher likelihood of motor side effects at effective doses.
-
Structure-Activity Insights: The data suggest that the rigid, cyclic structure of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride confers a unique profile of broad-spectrum efficacy and a respectable safety margin. Unlike Gabapentinoids which primarily target voltage-gated calcium channels, the efficacy in the PTZ model suggests a mechanism more directly involved with GABAergic transmission, similar to Vigabatrin, but with greater potency.[25][26]
Conclusion
(1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride emerges from this comparative analysis as a promising anticonvulsant candidate. It exhibits a broader spectrum of action than Gabapentin and a more favorable therapeutic window than Pregabalin and Vigabatrin in the s.c. PTZ model. Its balanced profile of efficacy against both seizure spread (MES) and seizure threshold (PTZ), combined with a solid Protective Index, warrants further investigation. Future studies should focus on elucidating its precise molecular mechanism of action and evaluating its performance in chronic epilepsy models to fully characterize its therapeutic potential.
References
-
Glauser, T. A. (2011). Mechanism of action of vigabatrin: correcting misperceptions. Acta Neurologica Scandinavica Supplementum, (192), 5–15. [Link]
-
Pediatric Oncall. (n.d.). Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index. [Link]
-
Figgitt, D. P., & Warner, G. (2005). Pregabalin. CNS Drugs, 19(3), 265–272. [Link]
-
Patsnap Synapse. (2024). What is Vigabatrin used for? [Link]
-
Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action. [Link]
-
Drugs.com. (2024). Vigabatrin: Uses, Dosage, Side Effects, Warnings. [Link]
-
State-Journal. (2024). Exploring Vigabatrin: A Crucial Medication for Epilepsy Management. [Link]
-
Thour, A., & Marwaha, R. (2024). Gabapentin. In StatPearls. StatPearls Publishing. [Link]
-
Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137–150. [Link]
-
Wikipedia. (2024). Pregabalin. [Link]
-
Sills, G. J. (2006). Mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108–113. [Link]
-
Callery, P. S., & Stuper, A. J. (1979). Anticonvulsant activity of cyclopentano amino acids. Journal of Pharmaceutical Sciences, 68(7), 921–923. [Link]
-
Transpharmation. (n.d.). Epilepsy | Preclinical Neuroscience. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)? [Link]
-
Obniska, J., et al. (2004). Amino acid derivatives with anticonvulsant activity. Pharmazie, 59(4), 270-274. [Link]
-
Taylor, C. P. (1994). Emerging perspectives on the mechanism of action of gabapentin. Neurology, 44(5 Suppl 5), S10-S16. [Link]
-
O'Donovan, J. (2024). Doctor explains Gabapentin | Uses, side effects and more [Educational video]. YouTube. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gabapentin? [Link]
-
NIEHS/DTT. (n.d.). Toxicity Specifications: Chapter 10. Neurobehavioral Testing. [Link]
-
Barker-Haliski, M., & White, H. S. (2022). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurobiology of Disease, 167, 105670. [Link]
-
Semantic Scholar. (n.d.). Amino acid derivatives with anticonvulsant activity. [Link]
-
Dhir, A., & Kulkarni, S. K. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(8), 715–725. [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]
-
American Epilepsy Society. (2010). Comparison of two seizure threshold rat models for evaluation of proconvulsant drug properties. [Link]
-
International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. [Link]
-
Huang, C. H., et al. (2018). Rotarod Test. Bio-protocol, 8(1), e2671. [Link]
-
BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]
-
Obniska, J., et al. (2003). Synthesis and Anticonvulsant Activity of Some Amino Acid Derivatives. Part 2. Acta Poloniae Pharmaceutica, 60(5), 387-393. [Link]
-
ResearchSOP. (2025). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube. [Link]
-
Meldrum, B. S. (1986). Amino acid neurotransmitters and new approaches to anticonvulsant drug action. Epilepsia, 27 Suppl 1, S30-S35. [Link]
-
Chapman, A. G., et al. (2001). Anticonvulsant activity of a mGlu(4alpha) receptor selective agonist, (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid. European Journal of Pharmacology, 424(1), 57–65. [Link]
-
Tizzano, J. P., et al. (1993). Intracerebral 1S,3R-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) produces limbic seizures that are not blocked by ionotropic glutamate receptor antagonists. Neuroscience Letters, 162(1-2), 12–16. [Link]
-
Wikipedia. (2024). Anticonvulsant. [Link]
-
Schoepp, D. D., et al. (1991). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European Journal of Pharmacology, 207(4), 351–353. [Link]
-
PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. [Link]
Sources
- 1. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 2. Amino acid neurotransmitters and new approaches to anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 2: Derivatives of Gly, Ala, Leu, Pro, Trp, Phe(4 Cl), Ala(alpha-Me) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pregabalin - Wikipedia [en.wikipedia.org]
- 9. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 11. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]
- 12. droracle.ai [droracle.ai]
- 13. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. What is Vigabatrin used for? [synapse.patsnap.com]
- 15. Vigabatrin: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 16. state-journal.com [state-journal.com]
- 17. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. transpharmation.com [transpharmation.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 22. youtube.com [youtube.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. biomed-easy.com [biomed-easy.com]
- 25. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (1S,3R)-ACPD and (1R,3S)-ACPD: A Comparative Efficacy Analysis
For: Researchers, scientists, and drug development professionals in neuroscience.
Introduction: The Critical Role of Stereochemistry in mGluR Activation
In the landscape of neuroscience research, 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) stands out as a foundational pharmacological tool. As a conformationally restricted analog of glutamate, ACPD was instrumental in the initial characterization of metabotropic glutamate receptors (mGluRs), distinguishing their function from their ionotropic counterparts.[1][2] The rigid cyclopentane ring of ACPD gives rise to four distinct stereoisomers, but the trans isomers, (1S,3R)-ACPD and (1R,3S)-ACPD, are of primary interest.
From a drug development and experimental design perspective, understanding the nuanced differences between stereoisomers is not merely academic; it is fundamental to achieving reproducible, target-specific results. The three-dimensional orientation of functional groups dictates the affinity and efficacy of a ligand at its receptor binding pocket. This guide provides an in-depth, evidence-based comparison of the efficacy of (1S,3R)-ACPD and (1R,3S)-ACPD, offering clarity on their respective pharmacological profiles and guiding researchers toward the appropriate choice for their experimental needs.
Mechanism of Action: Differential Engagement of mGluR Subtypes
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[1] They are categorized into three groups based on sequence homology, pharmacology, and their intracellular signaling partners.[1][2]
-
Group I (mGluR1, mGluR5): Coupled to Gq/11 proteins, their activation stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).[1][3]
-
Group II (mGluR2, mGluR3): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3]
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gi/o, this group similarly inhibits adenylyl cyclase to reduce cAMP.[2]
The key takeaway is that (1S,3R)-ACPD is the pharmacologically active isomer , demonstrating potent agonist activity at both Group I and Group II mGluRs.[4][5] In stark contrast, (1R,3S)-ACPD shows significantly weaker activity or is effectively inactive at these receptors.[6][7] This profound difference in efficacy is a classic example of stereoselectivity, where the receptor's binding site can precisely accommodate one chiral configuration but not its mirror image.
Signaling Pathways Overview
Caption: Canonical signaling pathways for Group I and Group II mGluRs activated by (1S,3R)-ACPD.
Comparative Efficacy: A Quantitative Analysis
The most direct way to compare the efficacy of these two isomers is by examining their EC50 values (the concentration required to elicit 50% of the maximal response) at specific mGluR subtypes. The data consistently demonstrate the superior potency of the (1S,3R) isomer.
| Compound | Receptor Subtype | Potency (EC50/IC50 in µM) | Primary Effect | Reference |
| (1S,3R)-ACPD | mGluR1 | 42 | Agonist (PI Hydrolysis) | [4] |
| mGluR2 | 5 | Agonist (cAMP Inhibition) | [4] | |
| mGluR5 | 15 | Agonist (PI Hydrolysis) | [4] | |
| mGluR6 | 60 | Agonist (cAMP Inhibition) | [4] | |
| (1R,3S)-ACPD | mGluRs | ~1000 (1 mM) | Very Weak Agonist (cAMP Inhibition) | [6] |
| mGluRs | No Activity | Inactive (PI Hydrolysis) | [6] |
Analysis & Interpretation:
The data are unequivocal. (1S,3R)-ACPD is a potent agonist at Group II receptors (e.g., mGluR2, EC50 = 5 µM) and a moderately potent agonist at Group I receptors (e.g., mGluR1, EC50 = 42 µM).[4] In contrast, (1R,3S)-ACPD is approximately 500 times less potent at inhibiting cAMP formation and shows no activity in stimulating phosphoinositide (PI) turnover, the hallmark of Group I activation.[6] A study characterizing [3H]glutamate binding to metabotropic receptors confirmed the potency order as L-glutamate > (1S,3R)-ACPD > ibotenate > (1R,3S)-ACPD.[7]
Expert Insight: This dramatic difference underscores the importance of sourcing chirally pure compounds. Using a racemic mixture, such as (±)-trans-ACPD, will produce results primarily driven by the (1S,3R)-ACPD component, but the concentration of the active compound will be only half of the total concentration applied.[8] This can lead to misinterpretation of potency and dose-response relationships. For precise and reproducible pharmacology, the use of the specific, active (1S,3R) isomer is strongly recommended.
Experimental Validation Protocols
To ensure self-validating and trustworthy results, rigorous experimental design is paramount. Below are detailed protocols for two standard assays used to quantify the efficacy of mGluR agonists.
Protocol 1: Intracellular Calcium Mobilization Assay (for Group I mGluRs)
This assay directly measures the functional consequence of Gq-coupled receptor activation. It is the gold standard for assessing Group I mGluR agonists.
Causality: Activation of mGluR1/5 stimulates PLC, which generates IP3. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. We can visualize this transient increase in intracellular Ca2+ using fluorescent indicators.[1][9][10]
Caption: Workflow for the intracellular calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 or CHO cells stably expressing the mGluR subtype of interest (e.g., mGluR1 or mGluR5) into 96-well black-walled, clear-bottom plates.[2] Culture until they reach near-confluency.
-
Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization). Remove culture media, wash cells with a buffered salt solution (e.g., HBSS), and incubate with the loading buffer for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of (1S,3R)-ACPD and (1R,3S)-ACPD in the assay buffer. A typical concentration range would be from 10 nM to 100 µM for (1S,3R)-ACPD and 1 µM to 10 mM for (1R,3S)-ACPD to cover the full dose-response range.
-
Assay Execution: Place the plate into a fluorescence plate reader (e.g., FLIPR). Record a stable baseline fluorescence for 10-20 seconds.
-
Agonist Addition: The instrument automatically adds the prepared ACPD solutions to the wells.
-
Data Acquisition: Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.[1]
-
Data Analysis: For each concentration, calculate the peak fluorescence response over baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the EC50 value.[1]
Protocol 2: cAMP Inhibition Assay (for Group II/III mGluRs)
This assay measures the inhibition of adenylyl cyclase, the functional hallmark of Gi-coupled receptors.
Causality: Activation of Group II/III mGluRs leads to the Gi-mediated inhibition of adenylyl cyclase. To measure this decrease in activity, the enzyme is first stimulated with an activator like forskolin. The ability of an agonist to reduce this forskolin-stimulated cAMP production is then quantified.[6][11]
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the mGluR subtype of interest (e.g., mGluR2) in multi-well plates.
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-20 minutes. This is a critical step to prevent the degradation of cAMP and amplify the signal.
-
Add the ACPD isomer (in a dose-response manner) to the cells.
-
Immediately add a fixed concentration of forskolin (typically 1-10 µM) to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF, ELISA, or luciferase-based biosensors (e.g., GloSensor).[11][12][13][14][15]
-
Data Analysis: Generate a cAMP standard curve. Convert the raw assay signal for each sample to a cAMP concentration. Plot the percent inhibition of the forskolin response versus the log of the agonist concentration. Fit the data to determine the IC50 value.
Conclusion and Recommendations
The experimental evidence is overwhelmingly clear: (1S,3R)-ACPD is the potent, pharmacologically active agonist for Group I and Group II metabotropic glutamate receptors, while (1R,3S)-ACPD is largely inactive.
For the Researcher:
-
Compound Selection: For any experiment designed to investigate the function of Group I or Group II mGluRs, (1S,3R)-ACPD is the required reagent . Using (1R,3S)-ACPD can serve as an excellent negative control to demonstrate that the observed effects are specific to the mGluR activation by the active isomer and not due to off-target interactions.
-
Experimental Design: When reporting results, explicitly state the use of the (1S,3R) isomer. If a racemic mixture was used, acknowledge this and interpret the potency data accordingly.
-
Future Directions: While (1S,3R)-ACPD is a broad Group I/II agonist, newer compounds offer greater selectivity for individual mGluR subtypes.[16] For studies requiring the dissection of, for example, mGluR2 versus mGluR3 function, researchers should consult the literature for the latest generation of selective agonists and antagonists.
By adhering to these principles of stereochemical specificity and rigorous experimental validation, researchers can ensure the integrity of their findings and contribute more effectively to the complex and exciting field of neuroscience.
References
-
Wieronska, J. M., et al. (2003). Behavioral activity of 1S,3R-ACPD, an agonist of metabotropic glutamate receptors. Polish Journal of Pharmacology, 55(6), 1039-1046. Available from: [Link]
-
Watkins, J. C., & Collingridge, G. L. (1994). Subtypes of metabotropic excitatory amino acid receptor distinguished by stereoisomers of the rigid glutamate analogue, 1-aminocyclopentane-1,3-dicarboxylate. British Journal of Pharmacology, 111(4), 1035–1042. Available from: [Link]
-
Pittaluga, A., et al. (1998). Metabotropic glutamate receptor agonist (1S,3R-ACPD) increased frontal cortex dopamine release in aged but not in young rats. European Journal of Pharmacology, 359(2-3), 139-142. Available from: [Link]
-
Nicoletti, F., et al. (2007). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. CNS & Neurological Disorders - Drug Targets, 6(1), 5-18. Available from: [Link]
-
Williams, M. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology, 1642, 131-145. Available from: [Link]
-
Bdioui, S., et al. (2016). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 82, 37-42. Available from: [Link]
-
Williams, M. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Current Protocols in Pharmacology, 79, 2.13.1-2.13.17. Available from: [Link]
-
Crivellin, E., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4712-4721. Available from: [Link]
-
Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101789. Available from: [Link]
-
Johansen, T. N., et al. (1997). New analogues of ACPD with selective activity for group II metabotropic glutamate receptors. European Journal of Pharmacology, 332(3), 321-326. Available from: [Link]
-
Springer Nature Experiments. Calcium Imaging Protocols and Methods. Available from: [Link]
-
Ishida, M., et al. (1995). Potentiation of excitatory postsynaptic potentials by a metabotropic glutamate receptor agonist (1S,3R-ACPD) in frog spinal motoneurons. Brain Research, 689(2), 281-288. Available from: [Link]
-
Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology, 37, 205-237. Available from: [Link]
-
Jones, R. S. G., & Evans, R. H. (1995). The Effects of the Metabotropic Glutamate Receptor Agonist 1S,3R-ACPD on Neurones in the Rat Primary Somatosensory Cortex in Vivo. Neuropharmacology, 34(8), 909-917. Available from: [Link]
-
Canepari, M., & Ogden, D. (2012). Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. Methods in Molecular Biology, 819, 299-322. Available from: [Link]
-
Canepari, M., & Ogden, D. (2012). Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. Methods in Molecular Biology, 819, 299-322. Available from: [Link]
-
Schoepp, D. D., et al. (1992). 1S,3R-ACPD-sensitive (Metabotropic) [3H]glutamate Receptor Binding in Membranes. Neuroscience Letters, 145(1), 100-104. Available from: [Link]
-
Noack, C., & Reymann, K. G. (1999). (1S,3R)-ACPD, a metabotropic glutamate receptor agonist, enhances damage after global ischaemia. European Journal of Pharmacology, 365(1), 55-58. Available from: [Link]
-
Rajdev, S., & Reynolds, I. J. (2012). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Methods in Molecular Biology, 819, 137-148. Available from: [Link]
-
Topolnik, L., et al. (2006). mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones. The Journal of Physiology, 575(Pt 1), 115–131. Available from: [Link]
-
Opitz, T., & Reymann, K. G. (1993). (1S, 3R)-ACPD protects synaptic transmission from hypoxia in hippocampal slices. Neuropharmacology, 32(1), 103-104. Available from: [Link]
-
Doumazane, E., et al. (2011). Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors. Proceedings of the National Academy of Sciences, 108(44), E1040-E1049. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Subtypes of metabotropic excitatory amino acid receptor distinguished by stereoisomers of the rigid glutamate analogue, 1-aminocyclopentane-1,3-dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 9. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
This document provides essential, procedural guidance for the safe and compliant disposal of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (CAS No. 125332-47-2). As a compound frequently utilized in pharmaceutical development and biochemical research, its proper handling and disposal are paramount to ensuring personnel safety and environmental stewardship.[1] This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.
The core principle underpinning these procedures is proactive risk management. While some safety data sheets (SDS) may indicate "No known OSHA hazards," the toxicological and ecological properties of many research chemicals are not fully investigated.[2][3] Therefore, treating this compound as a hazardous waste is the most prudent and compliant course of action.
Hazard Assessment and Waste Classification
Before handling or disposal, a thorough understanding of the compound's potential hazards is critical.
-
Hazard Profile : (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride should be handled as a potential irritant. GHS classifications for the parent compound, (1R,3S)-3-Aminocyclopentanecarboxylic acid, indicate it may cause skin, eye, and respiratory irritation.[4] Although the hydrochloride salt may have a different hazard profile, assuming similar irritant properties is a necessary precaution.
-
Waste Classification : In the absence of comprehensive data, this compound must be managed as a regulated hazardous chemical waste.[5] Under no circumstances should it be disposed of in the regular trash or down the sewer drain.[5][6] Federal and state laws, such as the Resource Conservation and Recovery Act (RCRA), prohibit the improper disposal of such laboratory chemicals.[7]
Incompatible Materials : To prevent dangerous reactions, this compound and its waste must be segregated from:
Mixing with incompatible materials can lead to violent reactions or the emission of toxic gases.[9]
Immediate Spill Response Protocol
Immediate and correct action during a spill is crucial to mitigate exposure and contamination.
Personal Protective Equipment (PPE) is mandatory for all cleanup operations. This includes:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
For Small Spills (Solid Powder):
-
Cordon Off Area : Alert colleagues and restrict access to the spill area.
-
Containment : Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[10] Avoid raising dust.[2]
-
Collection : Carefully sweep or scoop the contained material into a designated hazardous waste container.[2][5]
-
Decontamination : Wipe the spill area with a damp cloth. The cloth and any contaminated PPE must also be disposed of as hazardous waste.
-
Documentation : Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.[5]
For Large Spills:
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify the laboratory supervisor and contact your institution's EHS emergency line.
-
Secure : If safe to do so, close the door to the affected area to contain any potential vapors or dust.
-
Do Not Attempt Cleanup : Allow a trained emergency response team to manage the cleanup.
Standard Disposal and Waste Accumulation Workflow
Routine generation of waste containing (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride requires a systematic and compliant collection process.
Step 1: Container Selection and Preparation
Proper containerization is the first line of defense against leaks and exposures.
-
Compatibility : Use a chemically compatible, high-density polyethylene (HDPE) or glass container.[7][11] Ensure the container is in good condition, free of damage, and has a secure, leak-proof screw cap.[6]
-
Segregation : Dedicate separate waste containers for solid waste (e.g., contaminated weigh paper, gloves) and aqueous solutions containing the compound. Never mix incompatible waste streams.[8][9]
Step 2: Labeling
Accurate labeling is a regulatory requirement and is critical for safe handling by EHS personnel.[12]
-
The EPA's Hazardous Waste Program requires that every container be clearly labeled.[7]
-
Attach a completed EHS-provided hazardous waste label as soon as the first drop of waste enters the container.
-
The label must include:
-
The full chemical name: "(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride" (no abbreviations or formulas).[7]
-
A complete list of all chemical constituents in the container, including solvents and their approximate percentages.[6]
-
The date waste accumulation began.[6]
-
The Principal Investigator's name and laboratory location.[7]
Step 3: Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[9][13]
-
Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][12]
-
Containment : Keep liquid waste containers in a secondary containment bin or tray capable of holding the entire volume of the largest container.[6][8]
-
Closure : Waste containers must be kept tightly closed at all times, except when actively adding waste.[6][9] Funnels should never be left in the container opening.
The following diagram illustrates the decision-making process for proper waste handling from the point of generation.
Caption: Waste handling workflow from generation to EHS pickup.
Disposal of Empty Containers
Even "empty" containers must be handled carefully as they retain chemical residues.
-
Initial Cleaning : The first rinse of a container that held (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride must be collected and disposed of as hazardous waste.[6]
-
Thorough Rinsing : After the initial hazardous rinse, triple-rinse the container with a suitable solvent (e.g., water).
-
Final Disposal : Once thoroughly rinsed and air-dried, obliterate or remove all labels from the container.[6] The clean, dried glass or plastic container can then be disposed of in the appropriate recycling bin (e.g., designated lab glass disposal).[6]
Key Disposal Parameters Summary
The table below provides a quick reference for the disposal requirements of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary principle due to incomplete toxicological data.[3] |
| Allowed Disposal Routes | Professional licensed waste disposal contractor only. | Prohibited from sink or trash disposal by federal and state law (RCRA).[7] |
| Required PPE | Safety goggles, lab coat, chemical-resistant gloves. | To prevent skin, eye, and respiratory irritation.[4] |
| Container Type | HDPE or Glass with secure, leak-proof cap. | Ensures chemical compatibility and prevents leaks.[7][11] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | To prevent violent reactions and release of hazardous substances.[2][8] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Ensures controlled, safe storage at the point of generation.[9][12] |
| Empty Container Disposal | First rinse collected as hazardous waste; triple-rinse before recycling. | To ensure residual chemical is captured and managed as hazardous waste.[6] |
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. UPenn EHRS.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- AAPPTec, LLC. Safety Data Sheet for (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride salt.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- BenchChem. Proper Disposal of 2-Amino-N-butylpropanamide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- Chem-Impex. (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid.
- PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Institutes of Health.
- Cayman Chemical. (2014, March 28). BOC-(1S,3S)-3-Aminocyclopentane carboxylic acid SAFETY DATA SHEET.
- Generic SDS. SAFETY DATA SHEET.
- Sigma-Aldrich. Material Safety Data Sheet.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. afgsci.com [afgsci.com]
- 4. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Handling (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Framework for Safety and Operational Integrity
In the landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a key building block in the synthesis of novel therapeutics, demands a handling protocol that is both robust and meticulously planned. This guide moves beyond a simple checklist, offering a procedural and philosophical framework for managing this compound. Our objective is to ensure that every researcher, from seasoned professionals to new members of the team, can operate with confidence, grounded in a deep understanding of the "why" behind each safety measure.
Foundational Knowledge: Hazard Identification and Risk Assessment
Understanding the intrinsic properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is the critical first step in developing a safe handling protocol. This compound is a solid, off-white to beige crystalline powder. While some safety data sheets may state "No known OSHA hazards," this should be interpreted with caution, as more specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data provides a clearer picture of the potential risks. The primary hazards are associated with its irritant properties.
A comprehensive risk assessment acknowledges that exposure can occur via inhalation of dust particles, direct skin or eye contact, and accidental ingestion. The severity of potential harm dictates the level of protective equipment required.
| Hazard Classification | GHS Code | Description | Primary Route of Exposure |
| Harmful if Swallowed | H302 | Ingestion can lead to adverse health effects. | Ingestion |
| Skin Irritation | H315 | Causes skin irritation upon direct contact.[1][2] | Skin Contact |
| Serious Eye Irritation | H319 | Causes serious and potentially damaging eye irritation.[1][2] | Eye Contact |
| Respiratory Irritation | H335 | Inhalation of dust may irritate the respiratory tract.[1][2] | Inhalation |
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine; it is a direct response to the identified risks. The principle of ALARA (As Low As Reasonably Achievable) should guide our exposure control strategy. Engineering controls, such as fume hoods and ventilated enclosures, are the first line of defense. PPE serves as the essential final barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3] | Protects against accidental splashes and airborne dust, preventing serious eye irritation.[4] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation.[3] |
| Protective Clothing | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[3][5] |
| Respiratory Protection | NIOSH/MSHA approved respirator (if needed). | Required when engineering controls are insufficient, if dust is generated, or if irritation is experienced.[3][6] |
Eye and Face Protection: The Non-Negotiable Barrier
Given the H319 classification (Causes serious eye irritation), robust eye protection is mandatory.[2] Standard safety glasses are insufficient. Tightly sealed goggles are required to protect against fine dust particles that can easily circumvent standard frames. In situations with a higher risk of splashing, such as when preparing solutions, a face shield should be worn in addition to goggles for full facial protection.[5]
Skin and Body Protection: Preventing Dermal Exposure
Direct contact is a primary risk, leading to skin irritation (H315).[2] Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice, but it is crucial to inspect them for any signs of degradation or perforation before each use.[7] A standard lab coat should be worn and kept fully fastened to protect against spills.[3]
Respiratory Protection: An Environment-Dependent Control
The potential for respiratory irritation (H335) makes control of airborne dust critical.[2] All weighing and transfer operations involving the solid compound should ideally be conducted within a chemical fume hood or a ventilated balance enclosure to minimize dust generation. If such engineering controls are unavailable or insufficient to control dust, or if a researcher experiences any respiratory irritation, a NIOSH/MSHA-approved respirator must be worn.[3][5]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes the potential for error and exposure. The following procedure outlines the critical steps for safely handling (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride from receipt to use.
Caption: Logical workflow for the safe handling of the compound.
Contingency Planning: Spill Management and First Aid
Accidental Release Measures
In the event of a spill, the immediate priorities are to ensure personnel safety and prevent the spread of contamination.
-
Minor Spills: For small powder spills, use personal protective equipment as required.[4][8] Carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled container for hazardous waste disposal.[4] Clean the contaminated surface thoroughly.
-
Major Spills: Evacuate the immediate area. Prevent further leakage if it is safe to do so.[3] Alert your institution's Environmental Health and Safety (EHS) department.
First Aid Protocols
Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan: Responsible Waste Management
All waste containing (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all residual compound and any contaminated materials (e.g., weigh boats, paper towels, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[10][11]
-
Container Management: Keep the waste container sealed when not in use and store it in a cool, dry, well-ventilated area designated for hazardous waste.[9]
-
Final Disposal: Disposal must be conducted through a licensed chemical destruction facility or via controlled incineration, strictly adhering to all federal, state, and local environmental regulations.[4][10] Do not discharge to sewer systems.[10]
By adhering to this comprehensive guide, we not only protect ourselves and our colleagues but also uphold the integrity of our scientific pursuits. Safety is not a static protocol; it is an active and engaged mindset that must be applied to every laboratory operation.
References
-
AAPPTec, LLC. (1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl Safety Data Sheet. Available at: [Link]
-
Capot Chemical. MSDS of (1R,3S)-3-aminocyclopentanecarboxylic acid. (2013-08-30). Available at: [Link]
-
PubChem. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride Hazard Information. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid Hazard Information. National Center for Biotechnology Information. Available at: [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006-12-06). Available at: [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
Sources
- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. peptide.com [peptide.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. capotchem.com [capotchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
